molecular formula C7H10N2O2S B13245716 (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B13245716
M. Wt: 186.23 g/mol
InChI Key: OXUNPVFCPTYFQO-ZCFIWIBFSA-N
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Description

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-5(3-12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11)/t6-/m1/s1

InChI Key

OXUNPVFCPTYFQO-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NC(=CS1)C[C@H](C(=O)O)N

Canonical SMILES

CC1=NC(=CS1)CC(C(=O)O)N

Origin of Product

United States
Foundational & Exploratory

Structural Properties and Peptide Engineering Applications of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the limitations of canonical peptides—namely, poor oral bioavailability and rapid proteolytic degradation—necessitate the use of advanced chemical building blocks. (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (commonly referred to as D-2-methylthiazol-4-ylalanine) is a highly specialized, non-proteinogenic amino acid[1]. Characterized by its D-stereochemistry and a 2-methyl-1,3-thiazole heterocyclic side chain, this molecule serves as a critical structural constraint in the rational design of peptidomimetics, targeted therapeutics, and organometallic bioconjugates.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative, in-depth analysis of this molecule's structural properties, its mechanistic role in target binding, and field-proven protocols for its experimental application.

Structural Anatomy & Physicochemical Profiling

The structural uniqueness of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid stems from two synergistic features that fundamentally alter the thermodynamic and pharmacokinetic profile of the host peptide:

  • (2R) Stereocenter (D-Configuration): Unlike natural L-amino acids, the D-configuration inverts the spatial arrangement of the alpha-carbon substituents. This stereochemical inversion is a field-proven strategy to evade recognition by endogenous proteolytic enzymes (such as trypsin and chymotrypsin), which are highly stereoselective for L-residues.

  • 2-methyl-1,3-thiazole Pharmacophore: The thiazole ring offers a unique electronic profile compared to standard phenyl or imidazole rings. The nitrogen atom serves as a weak hydrogen-bond acceptor, while the sulfur atom provides polarizability and enhanced lipophilicity. The addition of the 2-methyl group sterically restricts the χ1​ and χ2​ dihedral angles, acting as a conformational constraint that can lock peptides into highly specific, bioactive secondary structures (e.g., β -turns).

Quantitative Data Summary

Table 1: Key Physicochemical and Structural Properties

PropertyValue / Description
IUPAC Name (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Stereochemistry (2R) / D-isomer
Side-Chain pKa (Thiazole) ~2.5 (Weakly basic; remains unprotonated at physiological pH)
LogP (Estimated) 0.8 – 1.2 (Enhances membrane permeability)
Primary Application SPPS building block, organometallic ligand synthesis

Mechanistic Role in Drug Design

Incorporating this non-canonical amino acid (ncAA) into a peptide sequence is not a trivial substitution; it is a deliberate engineering choice designed to solve specific thermodynamic and metabolic bottlenecks.

Conformational Pre-organization: The 2-methyl group on the thiazole ring induces local steric hindrance against the peptide backbone. This restricts the conformational ensemble of the unbound peptide, significantly reducing the entropic penalty ( ΔS ) upon binding to a target receptor. This exact principle of utilizing 2-methyl-4-thiazole analogues has been effectively utilized in the design of highly potent tubulin polymerization inhibitors[2] and symmetry-based HIV protease inhibitors[3].

Organometallic Conjugation: Beyond traditional receptor binding, thiazole-containing amino acids are excellent precursors for N,S-heterocyclic carbene (NSHC) complexes[4]. By reacting the thiazole ring with gold(I) or ruthenium(II) precursors, researchers can synthesize metallopeptides with targeted cytotoxic properties against cancer cell lines, expanding the utility of peptides into bioorganometallic chemistry[5].

Proteolytic_Resistance A Peptide with (2R)-2-methylthiazol-4-ylalanine B Exposure to Endogenous L-Proteases A->B C Steric Clash & Stereochemical Mismatch B->C D Resistance to Enzymatic Cleavage C->D E Prolonged In Vivo Half-Life D->E

Mechanistic pathway of proteolytic stability conferred by the (2R) configuration.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity incorporation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, standard Fmoc-Solid Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry must be carefully optimized[6]. The protocols below are designed as self-validating systems, ensuring that both the synthesis and the resulting biological stability can be empirically verified.

Protocol 1: Fmoc-SPPS Incorporation

Objective: Couple the sterically hindered D-ncAA to a growing peptide chain without loss of stereochemical integrity.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g loading) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) to remove residual base.

  • Activation & Coupling (Critical Step):

    • Causality: Due to the steric bulk of the 2-methylthiazole group and the inherent risk of epimerization of the D-stereocenter during prolonged activation, strong and fast-acting coupling reagents (like HATU) are strictly required over standard HBTU/DIC.

    • Dissolve 3.0 eq of Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for exactly 1 minute to form the active ester, then add to the resin.

    • Agitate at room temperature for 2 hours.

  • Cleavage & Validation: Treat the resin with a global cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether. Validate successful coupling via analytical HPLC (monitoring for a single sharp peak) and ESI-MS.

SPPS_Workflow A Resin Swelling (Rink Amide) B Fmoc Deprotection (20% Piperidine) A->B C ncAA Coupling (HATU/DIPEA) B->C D Chain Elongation C->D E Global Cleavage (TFA Cocktail) D->E F HPLC Purification E->F

Step-by-step workflow for Fmoc-SPPS incorporation of D-2-methylthiazol-4-ylalanine.

Protocol 2: Proteolytic Stability Assay

Objective: Empirically validate the resistance of the synthesized peptidomimetic against endogenous proteases.

  • Incubation: Dissolve the purified peptide in 50 mM Tris-HCl buffer (pH 7.4) to a final working concentration of 100 μ M.

  • Enzyme Addition: Add Trypsin or Pronase (1:100 enzyme-to-substrate molar ratio). Incubate the mixture at a physiological temperature of 37°C.

  • Quenching: At specific time points (0, 15, 30, 60, 120, 240 min), extract 50 μ L aliquots.

    • Causality: Immediately quench the enzymatic reaction by adding 50 μ L of 1% TFA in acetonitrile. The sudden drop in pH denatures the protease, freezing the degradation profile at that exact second for accurate kinetic mapping.

  • Quantification: Centrifuge the quenched samples at 10,000 x g for 5 min to pellet the denatured enzyme. Analyze the supernatant via LC-MS/MS, plotting the Area Under the Curve (AUC) of the parent mass over time to calculate the degradation half-life ( t1/2​ ).

Conclusion

The strategic incorporation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid into peptide backbones represents a sophisticated approach to overcoming the inherent limitations of peptide therapeutics. By leveraging its unique D-stereochemistry for proteolytic evasion and the electronic/steric properties of the 2-methylthiazole ring for conformational locking, researchers can design highly stable, bioavailable, and potent drug candidates.

References

  • Title: Identification of CKD-516: A Potent Tubulin Polymerization Inhibitor with Marked Antitumor Activity against Murine and Human Solid Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-Pyridyl P1′-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Organometallic–Peptide Bioconjugates: Synthetic Strategies and Medicinal Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis, Characterization, and Cytotoxic Activity of AuI N,S-Heterocyclic Carbenes Derived from Peptides Containing L-Thiazolylalanine Source: ResearchGate URL: [Link]

Sources

In Vitro Plasma Stability of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of a drug candidate's stability in plasma is a cornerstone of early drug discovery, providing critical insights into its potential pharmacokinetic profile.[1][2][3] Compounds that are rapidly degraded in plasma often exhibit short in vivo half-lives and consequently, poor efficacy.[3][4][5] This guide provides an in-depth technical framework for evaluating the in vitro stability of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, a novel amino acid derivative. We will explore the scientific rationale behind experimental design, present a detailed, self-validating protocol for stability assessment, and outline the bioanalytical and data interpretation methodologies required to generate robust and reliable results for this specific molecule. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to rigorously characterize compound stability as a key component of the ADME (Absorption, Distribution, Metabolism, and Excretion) screening cascade.[6]

Scientific Principles of Plasma Stability

The stability of a compound in plasma is primarily governed by its susceptibility to enzymatic and, to a lesser extent, chemical degradation. Understanding these pathways is crucial for interpreting experimental outcomes.

Enzymatic Degradation

Plasma is a complex biological matrix containing a variety of enzymes that can metabolize xenobiotics.[3] For a molecule like (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, which possesses an amino acid backbone and an amide-like linkage within its potential peptide chain context, the primary enzymatic threats are proteases and peptidases.[7][8]

  • Hydrolases: This class of enzymes, which includes esterases, amidases, and peptidases, is abundant in plasma.[3] They catalyze the cleavage of ester and amide bonds. While the core structure of the target molecule does not contain a classic ester, its amino acid nature makes it a potential substrate for various peptidases that cleave peptide bonds.

  • Coagulation Factors: The blood coagulation cascade involves a series of proteolytic activations.[9] Some of these proteases, such as Factor VIIa, have been shown to degrade non-coagulation proteins in plasma, representing a potential, though less common, degradation pathway.[10]

The rate of enzymatic degradation can vary significantly between species (e.g., human, rat, mouse), which is an important consideration in preclinical development.[4][5]

Chemical Degradation

In addition to enzymatic action, compounds can undergo chemical hydrolysis, particularly if they contain labile functional groups. The physiological pH of plasma (approx. 7.4) can facilitate the hydrolysis of sensitive moieties. For the specified compound, the thiazole ring and the propanoic acid structure are generally stable under these conditions, suggesting that enzymatic degradation is the more probable route of instability.

Experimental Design & Rationale

A robust plasma stability assay requires careful consideration of several key parameters. The choices made at this stage directly impact the quality and interpretability of the data.

  • Plasma Source & Anticoagulant: The species of plasma (human, rat, mouse, etc.) should align with the intended preclinical and clinical models. Pooled plasma from multiple donors is recommended to average out individual metabolic differences.[11] The choice of anticoagulant (e.g., Heparin, EDTA) is also critical, as it can influence enzymatic activity. Heparinized plasma is often preferred as it is considered more physiologically representative.

  • Test Compound Concentration: The initial concentration of the test compound is typically set at a low value, often 1 µM, to ensure that enzyme kinetics are not saturated (first-order kinetics).[5] This allows for the accurate calculation of a half-life.

  • Controls for Assay Validation:

    • T=0 Control: Samples are taken immediately after adding the compound to plasma and are quenched instantly. This sample represents 100% of the initial compound concentration.[12]

    • Negative Control (Heat-Inactivated Plasma): A parallel incubation using plasma that has been heat-inactivated (e.g., 56°C for 30 minutes) is essential.[13] Degradation observed in this control points to chemical instability rather than enzymatic action.

    • Positive Control: A compound with known lability in plasma (e.g., Propantheline) should be run alongside the test article to confirm that the plasma matrix is enzymatically active.[6]

  • Incubation Conditions: The assay is conducted at 37°C to mimic physiological conditions.[4][6] A time course is established (e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent compound over time.[5]

Detailed Experimental Protocol

This section provides a step-by-step methodology for assessing the plasma stability of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.

Reagent Preparation
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid in DMSO.

  • Working Solution: Create a 100 µM working solution by diluting the 10 mM stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Plasma: Thaw frozen pooled human plasma in a water bath at 37°C. Gently mix to ensure homogeneity. Keep on ice until use.

  • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar but distinct molecule that does not interfere with the analyte peak during LC-MS/MS analysis.

Incubation Procedure
  • Pre-warm an appropriate volume of plasma in a water bath at 37°C for 5 minutes.

  • To initiate the reaction, add the 100 µM working solution to the pre-warmed plasma to achieve a final compound concentration of 1 µM. The final DMSO concentration should be kept low (≤0.25%) to avoid impacting enzyme activity.[5]

  • Vortex gently to mix. This is your T=0 starting point.

  • At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.[4]

  • Immediately quench the enzymatic reaction by adding the 50 µL aliquot to 200 µL of the ice-cold acetonitrile/IS quenching solution.[4] This high ratio of organic solvent effectively precipitates plasma proteins and stops the reaction.[14]

Sample Processing
  • Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

The entire workflow can be visualized as follows:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation @ 37°C cluster_processing 3. Sample Processing cluster_analysis 4. Analysis & Data Interpretation A Prepare 1µM Test Compound in Plasma D Initiate Reaction (Time = 0) A->D B Prepare Quenching Solution (Acetonitrile + IS) C Prepare Controls (Heat-inactivated, Positive) E Sample at Timepoints (0, 5, 15, 30, 60, 120 min) D->E F Quench Aliquots in Acetonitrile/IS E->F G Vortex to Precipitate Proteins F->G H Centrifuge to Pellet Proteins G->H I Transfer Supernatant for Analysis H->I J LC-MS/MS Analysis I->J K Calculate % Remaining J->K L Determine Half-Life (t½) K->L

Sources

Engineering Peptidomimetics: The Mechanistic Role of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from native endogenous sequences to highly engineered peptidomimetics, the strategic incorporation of non-canonical amino acids (ncAAs) has become the cornerstone of rational drug design. Native peptides are inherently plagued by rapid proteolytic degradation and poor membrane permeability. To overcome these liabilities, molecular engineers deploy highly specialized building blocks.

This technical guide explores the mechanism of action, structural rationale, and experimental integration of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid —commonly referred to as D-2-methyl-4-thiazolylalanine (D-2-Me-Thz-Ala). By dissecting its pharmacodynamic and pharmacokinetic contributions, we will establish why this specific ncAA is a powerful tool for developing next-generation peptidomimetics.

Molecular Architecture & Physicochemical Profiling

The utility of D-2-Me-Thz-Ala in peptidomimetics is driven by three distinct structural pillars, each engineered to solve a specific molecular challenge:

  • The D-Stereocenter (2R Configuration): Unlike endogenous L-amino acids (2S configuration), the inverted stereochemistry at the α -carbon acts as a primary defense mechanism against stereoselective proteases.

  • The Thiazole Heterocycle: Serving as a bioisostere for histidine, phenylalanine, or tryptophan, the thiazole ring offers unique electronic properties. While the imidazole ring of histidine has a pKa of ~6.0 (making its charge state highly sensitive to physiological pH fluctuations), the thiazole ring has a pKa of ~2.5. This ensures the side chain remains unprotonated and neutral at pH 7.4, providing a reliable hydrogen-bond acceptor (via nitrogen) and a polarizable π -system (via sulfur) without the unpredictable pH-dependent solvation penalties of histidine.

  • The 2-Methyl Substitution: The addition of a methyl group at the 2-position of the thiazole ring is not trivial. It significantly increases the local lipophilicity (logP) and introduces severe steric bulk, which restricts the χ1​ and χ2​ dihedral angles of the side chain, locking it into a predictable rotamer space.

Mechanism of Action in Peptidomimetics

The "mechanism of action" of an ncAA within a peptidomimetic framework refers to how it modulates the behavior of the parent molecule. D-2-Me-Thz-Ala operates on two distinct fronts:

Pharmacokinetics: Proteolytic Evasion

Endogenous proteases, such as Dipeptidyl Peptidase-4 (DPP-4) and Neprilysin (NEP), recognize specific peptide backbone conformations and side-chain orientations. The incorporation of a D-amino acid creates a profound stereochemical mismatch within the protease's S1/S1' binding pockets[1]. When the protease attempts to dock the peptidomimetic, the inverted geometry of the (2R) stereocenter, compounded by the steric bulk of the 2-methylthiazole ring, prevents the scissile amide bond from aligning with the enzyme's catalytic triad (e.g., Ser-His-Asp). This mechanism effectively halts hydrolytic cleavage, extending the serum half-life of the drug from minutes to hours or days[2].

G P Endogenous Protease Catalytic Triad S1 / S1' Pockets L L-Amino Acid Peptide Scissile Bond Aligned L->P Recognition & Cleavage D D-2-Me-Thz-Ala Analogue Scissile Bond Misaligned D->P Steric Clash (No Cleavage)

Figure 1: Proteolytic resistance mechanism via stereochemical mismatch and steric hindrance.

Pharmacodynamics: Target Engagement & Conformational Constraint

In receptor binding, flexibility is the enemy of affinity. A highly flexible native peptide must pay a massive entropic penalty ( ΔS ) to adopt its bioactive conformation upon binding to a target receptor (e.g., GPCRs). The 2-methyl group on the thiazole ring acts as a conformational constraint. By restricting the rotational freedom of the side chain, D-2-Me-Thz-Ala pre-organizes the peptidomimetic into its bioactive posture[3]. Furthermore, the thiazole nitrogen acts as a precise, directional hydrogen-bond acceptor, allowing for tight, highly specific target engagement that often surpasses the affinity of the native L-His or L-Phe residues it replaces.

G A Native Peptide Lead (Poor Half-Life, High Flexibility) B Identify Labile Cleavage Sites & Pharmacophores A->B C Introduce (2R)-2-Amino-3- (2-methyl-1,3-thiazol-4-yl)propanoic acid B->C D D-Stereocenter (2R) Protease Evasion C->D E Thiazole Ring His/Phe Bioisostere C->E F 2-Methyl Group Conformational Constraint C->F G Optimized Peptidomimetic (High Affinity, Extended Half-Life) D->G E->G F->G

Figure 2: Decision logic and mechanistic outcomes for incorporating D-2-Me-Thz-Ala.

Quantitative Data Presentation

To illustrate the structural advantages of D-2-Me-Thz-Ala, we must benchmark it against the native amino acids it typically replaces.

Table 1: Physicochemical Comparison of Side Chains

Amino AcidSide Chain pKaCharge at pH 7.4AromaticityH-Bond AcceptorRotational Freedom
L-Histidine ~6.0Mixed (Neutral/Cationic)Yes (Imidazole)Yes (N)High
L-Phenylalanine N/ANeutralYes (Phenyl)NoHigh
D-2-Me-Thz-Ala ~2.5Strictly NeutralYes (Thiazole)Yes (N)Low (Constrained)

Table 2: Typical Impact on Peptidomimetic Performance

ParameterNative Peptide (L-His/L-Phe)D-2-Me-Thz-Ala AnalogueMechanistic Rationale
Serum Half-Life ( t1/2​ ) < 15 minutes> 12 hoursD-stereocenter evades S1/S1' protease docking.
Receptor Affinity ( Kd​ ) High nanomolarLow nanomolarPre-organization reduces the entropic penalty of binding.
Membrane Permeability PoorModerate to HighIncreased lipophilicity from the 2-methyl group.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that theoretical design must be backed by robust, self-validating experimental execution. The incorporation of sterically hindered ncAAs requires significant deviations from standard peptide chemistry.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The bulky 2-methylthiazole group creates severe steric hindrance at the β -carbon, making the incoming amine sluggish during coupling. Standard DIC/HOBt chemistry will result in incomplete couplings and deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin (0.3 mmol/g loading) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

  • Activation (The Critical Step): Dissolve 3.0 equivalents of Fmoc-D-2-Me-Thz-Ala-OH and 3.0 equivalents of HATU in minimal DMF. Causality Note: HATU is required over HBTU because the highly reactive 7-aza-OBt ester overcomes the steric hindrance of the 2-methyl group.

  • Base Addition: Add 6.0 equivalents of strictly anhydrous DIPEA to the amino acid mixture. Causality Note: To prevent epimerization of the sensitive D-stereocenter, ensure the base is added last and immediately transfer the activated mixture to the resin.

  • Coupling: React for 120 minutes at room temperature. Perform a Kaiser test; if positive, repeat the coupling step (double coupling is highly recommended for this residue).

  • Cleavage: Cleave the final peptidomimetic using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: LC-MS/MS Proteolytic Stability Assay

To prove the pharmacokinetic advantage, the peptidomimetic must be tested in a self-validating serum stability assay.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 90% human serum (or isolated liver microsomes) in PBS (pH 7.4) to 37°C.

  • Spiking: Introduce the D-2-Me-Thz-Ala peptidomimetic to a final concentration of 5 µM.

  • Self-Validating Controls: In a parallel vial, spike 5 µM of the native peptide. Causality Note: This positive control proves that the serum proteases are active and capable of degrading the parent sequence.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of a heavy-isotope labeled internal standard. Causality Note: The internal standard corrects for matrix effects and ion suppression during mass spectrometry, ensuring quantitative trustworthiness.

  • Analysis: Centrifuge at 14,000 × g for 10 min to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode), plotting the natural log of the remaining peak area ratio versus time to calculate intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

Conclusion

The transition from native peptides to clinically viable drugs requires meticulous molecular engineering. By incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, drug developers can simultaneously solve two of the most pressing challenges in peptide therapeutics: rapid proteolytic degradation and entropic binding penalties. Through careful SPPS optimization and rigorous LC-MS/MS validation, this non-canonical amino acid serves as a highly effective bioisostere, pushing the boundaries of modern peptidomimetic drug discovery.

References

  • Title: Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: Biomolecules, 2023, 13(6), 981. URL: [Link][1]

  • Title: Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization Source: Current Pharmaceutical Design, 2010, 16(28), 3185-3203. URL: [Link][2]

  • Title: Role of peptidomimetics for new drug discovery Source: World Journal of Advanced Research and Reviews, 2022, 16(02), 271–291. URL: [Link][4]

  • Title: Synthesis and initial evaluation of 2-[F-18]fluoro-5-[2-(2-methylthiazol-4-yl)ethynyl]pyridine, a potential PET ligand for the metabotropic glutamate subtype 5 receptor Source: Bioorganic & Medicinal Chemistry Letters, 2004, 14(15), 3993-3996. URL: [Link][3]

Sources

physicochemical characterization of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Foreword: A Roadmap to Understanding a Novel Amino Acid Analogue

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with meticulous scientific investigation. A critical milestone in this journey is the comprehensive physicochemical characterization, which forms the bedrock of all subsequent development activities, including formulation, pharmacology, and toxicology. This guide provides a detailed framework for the characterization of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, a non-canonical amino acid with potential applications in medicinal chemistry.[1][2]

While specific experimental data for this particular molecule is not yet widely published, this document serves as a robust, experience-driven roadmap for researchers and drug development professionals. It outlines the necessary analytical strategies and experimental protocols, explaining not just the "how" but also the "why" behind each step. The methodologies described herein are based on established principles for the characterization of analogous thiazole-containing amino acids and other complex small molecules.[3][4]

Structural Elucidation and Verification: The Molecular Blueprint

The first and most crucial step is to unequivocally confirm the chemical identity and structure of the synthesized molecule. This involves a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Expertise & Experience: For a molecule like (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, specific attention should be paid to the chemical shifts and coupling constants of the protons on the thiazole ring, the alpha-carbon, and the beta-carbon to confirm regiochemistry and stereochemistry.[3][5] 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD). The choice of solvent is critical; D₂O is often preferred for amino acids to observe the exchange of labile protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Expected signals would include: a singlet for the methyl group on the thiazole, a singlet for the thiazole ring proton, multiplets for the -CH- and -CH₂- groups of the propanoic acid backbone, and a broad singlet for the amine protons (which may exchange with D₂O).[3][6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer) is recommended to differentiate between CH, CH₂, and CH₃ signals.[7]

  • 2D NMR Acquisition (if necessary):

    • Run a COSY experiment to establish proton-proton coupling networks.

    • Run an HSQC or HMQC experiment to correlate directly bonded protons and carbons.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) C-H correlations, which is particularly useful for confirming the connectivity of the thiazole ring to the propanoic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, further confirming its elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[5]

Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for amino acids, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺.[3][8] The fragmentation pattern observed in tandem MS (MS/MS) can provide additional structural information.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Compare the experimentally determined monoisotopic mass to the theoretically calculated mass. The difference should be within 5 ppm.

    • If structural confirmation is needed, perform an MS/MS experiment on the parent ion. Expected fragmentation may include the loss of the carboxylic acid group or cleavage of the bond between the thiazole ring and the side chain.[9]

Purity Assessment: Quantifying the Undesirables

The purity of a drug candidate is paramount for safety and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and robust method for assessing the purity of small organic molecules.[10][11][12]

Expertise & Experience: For a polar molecule like an amino acid, a C18 column is a good starting point.[10][12] The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The choice of buffer and pH is critical for achieving good peak shape and retention for an amphoteric molecule. A UV detector is suitable for detection, given the presence of the UV-active thiazole ring.[10]

Experimental Protocol: RP-HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.[10][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

    • The acidic modifier ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for the UV maximum of the thiazole chromophore (likely around 230-270 nm).[10]

    • Injection Volume: 10 µL.

    • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will ensure the elution of any less polar impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Solid-State Characterization: The Macroscopic Behavior

The solid-state properties of a compound influence its stability, solubility, and bioavailability.

Crystalline Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystal lattice, which also confirms the absolute stereochemistry.[13]

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and presence of any solvates.[14]

Experimental Protocol: Thermal Analysis (DSC/TGA)

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • An endothermic peak will indicate the melting point. The sharpness of the peak can be an indicator of purity.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • A weight loss at temperatures below the melting point may indicate the presence of residual solvent or water. The decomposition temperature provides information about the thermal stability of the compound.

Physicochemical Parameters: The Key to Developability

Solubility

Aqueous solubility is a critical determinant of oral bioavailability. It should be determined at different pH values relevant to the gastrointestinal tract.

Acidity Constants (pKa)

The pKa values of the amino and carboxylic acid groups govern the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a common method for pKa determination.

Summary of Physicochemical Characterization

Parameter Technique(s) Information Obtained
Identity & Structure ¹H & ¹³C NMR, HRMSConfirmation of chemical structure, connectivity, and elemental composition.
Purity RP-HPLC-UVQuantitative assessment of the main component and any impurities.
Crystallinity X-ray Diffraction (XRD)Determination of the solid-state form (crystalline or amorphous).
Melting Point Differential Scanning Calorimetry (DSC)Temperature of solid-to-liquid phase transition; indicator of purity.
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition temperature and presence of solvates.
Aqueous Solubility Shake-flask method, HPLC-UVIntrinsic solubility and pH-solubility profile.
Acidity Constants Potentiometric Titration, UV-spectrophotometrypKa values of ionizable groups (amine and carboxylic acid).

Visualizing the Workflow

Caption: Workflow for the synthesis and physicochemical characterization.

References

  • EvitaChem. (2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid. EvitaChem.
  • PubChem. (2r)-2-Amino-3-(4-Hydroxy-1,2,5-Thiadiazol-3-Yl)propanoic Acid. National Center for Biotechnology Information.
  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.
  • PubChem. 2-Amino-3-(thiazol-4-yl)propanoic acid. National Center for Biotechnology Information.
  • PubChem. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino). National Center for Biotechnology Information.
  • Google Patents. WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.
  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • MedChemExpress. (2R)-2-Amino-3-(methylsulfinyl)propanoic acid. MedChemExpress.
  • SpectraBase. (2R)-2-amino-2-methyl-3-phenyl-propanoic acid. Wiley.
  • Sigma-Aldrich. 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid. Sigma-Aldrich.
  • BenchChem. mass spectrometry analysis of 2-Amino-2-(4-sulfophenyl)propanoic acid. BenchChem.
  • Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Journal of the Iranian Chemical Society.
  • NextSDS. 3-(2-amino-1,3-thiazol-4-yl)propanoic acid. NextSDS.
  • National Academy of Sciences of Armenia. Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemical Journal of Armenia.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.
  • Sigma-Aldrich. 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid. Sigma-Aldrich.
  • MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules.
  • Royal Society of Chemistry. Identification of an indole-triazole-amino acid conjugate as highly effective antifungal agent. RSC Advances.
  • Global Substance Registration System. 2-AMINO-2-METHYL-3-(PYRIDIN-4-YL)PROPANOIC ACID, (+/-)-.
  • Smolecule. (3S)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid. Smolecule.
  • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern.
  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • MDPI. Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage. Molecules.
  • Academia.edu. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (PDF) Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid.
  • NextSDS. 2-amino-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid dihydrochloride. NextSDS.
  • Stenutz. 2-amino-3-(1,3-thiazol-2-yl)propanoic acid. Stenutz.
  • NIST. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST WebBook.

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Receptor Binding Affinity Profiling of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of peptide therapeutics and small-molecule allosteric modulators, the substitution of natural aromatic residues with heterocyclic bioisosteres is a highly effective optimization strategy. The unnatural amino acid (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (commonly referred to as D-2-methyl-4-thiazolylalanine) offers a unique triad of physicochemical properties: protease resistance, tunable lipophilicity, and specific hydrogen-bonding geometry. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining the receptor binding affinity of this specialized pharmacophore.

Mechanistic Rationale: The Pharmacophore Triad

When engineering ligands for complex targets such as G-protein coupled receptors (GPCRs) or Major Histocompatibility Complex (MHC) class II proteins, the structural nuances of the ligand dictate both affinity and efficacy [3]. The incorporation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid leverages three distinct molecular features:

  • (2R) Stereochemistry (D-Configuration): Endogenous proteases are stereoselective for L-amino acids. Inverting the chiral center to the (2R) configuration effectively halts proteolytic degradation, dramatically extending the biological half-life of the peptide.

  • The Thiazole Nitrogen (H-Bond Acceptor): Unlike the phenyl ring of phenylalanine, the thiazole ring contains a nitrogen atom capable of acting as a directional hydrogen bond acceptor. This allows for specific interactions with transmembrane serine, threonine, or tyrosine residues within the receptor binding pocket.

  • The 2-Methyl Substitution (Steric Shielding & Lipophilicity): The addition of a methyl group at the 2-position of the thiazole ring serves a dual purpose. First, it increases the overall lipophilicity (LogD) of the side chain, driving the partitioning of the ligand into deep, hydrophobic receptor pockets. Second, it provides a steric shield that locks the side-chain dihedral angles into a favorable bioactive conformation. This principle has been widely validated; for instance, the 2-methyl-1,3-thiazol-4-yl moiety is the critical affinity-driving pharmacophore in potent metabotropic glutamate receptor 5 (mGluR5) antagonists like MTEP[2], and similar heterocyclic replacements have been shown to optimize delta-opioid receptor binding [1].

Mechanism Ligand (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid D-2-methyl-4-thiazolylalanine Steric 2-Methyl Group (Steric Shielding & Lipophilicity) Ligand->Steric Hbond Thiazole Nitrogen (Hydrogen Bond Acceptor) Ligand->Hbond Chiral (2R) D-Configuration (Protease Resistance) Ligand->Chiral Receptor Target Receptor e.g., GPCR / mGluR5 Steric->Receptor Hydrophobic Pocket Hbond->Receptor Transmembrane H-bond Chiral->Receptor Spatial Orientation

Fig 1: Mechanistic interaction pathway of the D-2-methyl-4-thiazolylalanine pharmacophore.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To understand the impact of the 2-methylthiazole substitution, we must benchmark it against natural and unsubstituted analogs. The table below summarizes the structure-activity relationship (SAR) dynamics when replacing a standard aromatic residue (like phenylalanine) with heterocyclic analogs in a model GPCR binding assay (extrapolated from deltorphin opioid receptor models [1]).

Amino Acid DerivativeSide Chain HeterocycleStereochemistryRelative Lipophilicity (LogD)Model Receptor Ki​ (nM)
L-HistidineImidazole(2S)-0.52> 300.0
D-PhenylalaninePhenyl(2R)1.2045.2
D-4-ThiazolylalanineThiazole(2R)0.8539.5
D-2-Methyl-4-thiazolylalanine 2-Methylthiazole (2R) 1.55 4.8

Data Interpretation: The transition from an unsubstituted thiazole to a 2-methylthiazole increases lipophilicity, which directly correlates with a nearly 10-fold enhancement in binding affinity ( Ki​ ).

Experimental Methodologies: Self-Validating Binding Protocols

To rigorously define the receptor binding affinity of a ligand containing (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, a dual-orthogonal approach is required. Equilibrium thermodynamics (Radioligand Binding) must be cross-validated with real-time kinetics (Surface Plasmon Resonance).

Protocol A: Radioligand Competition Binding Assay (Equilibrium Thermodynamics)

Causality: Radioligand assays provide a highly sensitive, true equilibrium measurement of the inhibitory constant ( Ki​ ). Because the 2-methylthiazole moiety increases lipophilicity, the ligand is prone to non-specific binding (NSB) on assay plastics and filter matrices. We mitigate this by pre-treating the filters with Polyethylenimine (PEI).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (e.g., 3H -labeled reference agonist/antagonist at a concentration equal to its Kd​ ).

    • 50 µL of the D-2-methyl-4-thiazolylalanine test compound (serial dilutions from 10−11 to 10−4 M).

    • 100 µL of membrane suspension (50 µg protein/well).

  • Incubation: Incubate the plates at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration & Separation: Rapidly filter the reaction mixture through GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the GF/B filters in 0.5% (v/v) PEI for 1 hour prior to filtration. PEI coats the negatively charged silicates, neutralizing the surface and preventing the lipophilic 2-methylthiazole from adhering non-specifically.

  • Washing & Quantification: Wash filters 3x with ice-cold wash buffer. Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Self-Validation: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Validate the assay by running a homologous competition curve (unlabeled reference ligand vs. radiolabeled reference ligand) to independently confirm the Kd​ of the radioligand.

Protocol B: Surface Plasmon Resonance (SPR) (Real-Time Kinetics)

Causality: A ligand may exhibit a strong Ki​ in equilibrium but possess a rapid dissociation rate ( koff​ ), leading to poor in vivo residence time. SPR deconvolutes the affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) constants.

Step-by-Step Workflow:

  • Surface Functionalization: Utilize a Series S Sensor Chip NTA. Inject 0.5 mM NiCl2​ to charge the surface, followed by the capture of a His-tagged version of the target receptor.

  • Analyte Injection: Dilute the (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid derivative in running buffer (HBS-EP+ with 1% DMSO to maintain solubility of the lipophilic moiety). Inject across the chip at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed kon​ is reaction-limited, not diffusion-limited.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to accurately monitor the slow dissociation phase characteristic of high-affinity lipophilic ligands.

  • Regeneration: Pulse the surface with 350 mM EDTA to strip the Ni2+ and the receptor, ensuring a completely fresh surface for the next cycle.

  • Self-Validation: Subtract the response of a reference flow cell (charged with Ni2+ but no receptor) from the active flow cell to eliminate bulk refractive index changes and non-specific binding artifacts.

Workflow cluster_assays Orthogonal Binding Assays Start Synthesize (2R)-Thiazolylalanine Derivative Radioligand Radioligand Competition (Equilibrium Ki) Start->Radioligand SPR Surface Plasmon Resonance (Kinetic kon/koff) Start->SPR DataInt Data Integration & Cheng-Prusoff Analysis Radioligand->DataInt SPR->DataInt Validation Self-Validating Check: Does Kd (SPR) ≈ Ki (Radioligand)? DataInt->Validation Success Validated Binding Affinity Validation->Success Yes Fail Troubleshoot: Mass Transport or Depletion Validation->Fail No

Fig 2: Orthogonal validation workflow for determining true receptor binding affinity.

References

  • Heyl, D. L., et al. "Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids." Journal of Medicinal Chemistry, 1995.[Link]

  • Iso, Y., et al. "Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications." Journal of Medicinal Chemistry, 2006.[Link]

  • Holm, B., et al. "Design of Glycopeptides Used to Investigate Class II MHC Binding and T-Cell Responses Associated with Autoimmune Arthritis." PLOS One, 2011.[Link]

Unraveling the Metabolic Fate of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid: A Predictive and Investigative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a synthetic amino acid analog with a thiazole moiety, a structural motif prevalent in numerous biologically active compounds. Understanding its metabolic pathways is paramount for the development of novel therapeutics and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the putative metabolic fate of this compound, drawing upon established biotransformation reactions of thiazole-containing molecules and amino acids. In the absence of direct experimental data for this specific molecule, this document serves as a predictive framework and a practical manual for researchers, outlining detailed experimental workflows to elucidate its metabolic pathways.

Introduction: The Significance of Thiazole-Containing Amino Acids

The 1,3-thiazole ring is a key heterocyclic scaffold found in a variety of natural products and synthetic drugs, including vitamin B1 (thiamine) and numerous antimicrobial and anticancer agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions contribute to the diverse biological activities of these molecules.[2] The incorporation of a thiazole ring into an amino acid structure, as in (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, creates a molecule with the potential for unique pharmacological effects, possibly acting as an enzyme inhibitor, a modulator of cellular signaling, or a building block for novel peptides.[3]

The metabolic fate of such a molecule dictates its pharmacokinetic profile, efficacy, and potential for toxicity. Metabolism, primarily occurring in the liver, can lead to activation, inactivation, or detoxification of the parent compound. For thiazole-containing drugs, metabolism can be complex, sometimes leading to the formation of reactive metabolites that can cause adverse drug reactions.[4][5] Therefore, a thorough understanding of the metabolic pathways of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a critical step in its preclinical development.

Putative Metabolic Pathways

Based on the known metabolism of thiazole derivatives and amino acids, we can predict several potential biotransformation routes for (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid. These pathways can be broadly categorized into modifications of the thiazole ring and transformations of the amino acid side chain.

Thiazole Ring Metabolism

The thiazole ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5]

  • S-oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide or sulfone. This is a common metabolic pathway for sulfur-containing heterocycles.

  • C-oxidation (Epoxidation): The double bond in the thiazole ring can undergo epoxidation, a reaction also catalyzed by CYPs. These epoxides can be reactive intermediates that may covalently bind to cellular macromolecules, potentially leading to toxicity.[4][5]

  • N-oxidation: The nitrogen atom in the thiazole ring can also be a site for oxidation.

  • Hydroxylation of the Methyl Group: The methyl group attached to the thiazole ring is a likely site for hydroxylation, a common phase I metabolic reaction.

Amino Acid Side Chain Metabolism

The amino acid portion of the molecule is expected to undergo typical amino acid catabolism.[6][7]

  • Transamination: The alpha-amino group can be removed by transaminases, converting the amino acid into its corresponding α-keto acid.

  • Decarboxylation: The carboxyl group can be removed by decarboxylases, yielding an amine.

  • N-acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs).

The interplay of these pathways will determine the overall metabolic profile of the compound. A visual representation of these putative pathways is presented below.

Putative_Metabolic_Pathways cluster_0 Parent Compound cluster_1 Thiazole Ring Metabolism (Phase I) cluster_2 Amino Acid Side Chain Metabolism cluster_3 Phase II Metabolism Parent (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid S-oxide S-oxide Parent->S-oxide CYP450 (S-oxidation) Epoxide Epoxide Parent->Epoxide CYP450 (Epoxidation) N-oxide N-oxide Parent->N-oxide CYP450 (N-oxidation) Hydroxymethyl Hydroxymethyl derivative Parent->Hydroxymethyl CYP450 (Hydroxylation) Keto_acid α-keto acid Parent->Keto_acid Transaminase Decarboxylated Decarboxylated amine Parent->Decarboxylated Decarboxylase N-acetylated N-acetylated derivative Parent->N-acetylated NAT Glucuronide Glucuronide conjugate (from Hydroxymethyl) Hydroxymethyl->Glucuronide UGT

Figure 1: Putative metabolic pathways of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.

Experimental Workflows for Metabolic Profiling

To definitively elucidate the metabolic pathways of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, a series of in vitro and in vivo experiments are required. The following section provides a detailed guide to these experimental workflows.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study the initial stages of metabolism and identify the enzymes involved.

This assay is the first step to assess the metabolic stability of a compound in the presence of Phase I enzymes.

Protocol:

  • Preparation: Prepare a stock solution of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism.

Protocol:

  • Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.

  • Incubation: Replace the medium with fresh medium containing the test compound (e.g., 1 µM).

  • Sampling: Collect aliquots of the cell culture medium and cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: Precipitate proteins from the samples with a cold organic solvent containing an internal standard.

  • Analysis: Analyze the samples by high-resolution LC-MS to identify and quantify the parent compound and its metabolites.

In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at multiple time points post-dose.

  • Sample Processing: Process the samples to extract the drug and its metabolites. Plasma can be obtained by centrifuging blood samples. Urine and homogenized feces can be extracted using solid-phase or liquid-liquid extraction.

  • Analysis: Analyze the processed samples using high-resolution LC-MS for metabolite profiling and identification.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Analytical Stage cluster_3 Outcome Microsomes Liver Microsomal Stability Assay LC_MS High-Resolution LC-MS/MS Analysis Microsomes->LC_MS Hepatocytes Hepatocyte Metabolism Assay Hepatocytes->LC_MS Animal_Dosing Animal Dosing (e.g., Rat) Sample_Collection Sample Collection (Blood, Urine, Feces) Animal_Dosing->Sample_Collection Sample_Collection->LC_MS Metabolite_ID Metabolite Identification and Quantification LC_MS->Metabolite_ID Metabolic_Profile Comprehensive Metabolic Profile Metabolite_ID->Metabolic_Profile

Figure 2: General experimental workflow for metabolic profiling.

Analytical Techniques for Metabolite Identification

High-resolution liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the identification and quantification of drug metabolites.

Key Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide accurate mass measurements, which are crucial for determining the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information about the metabolite, helping to pinpoint the site of metabolic modification.

  • Isotope Labeling: Using stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the parent compound can aid in distinguishing drug-related metabolites from endogenous molecules in complex biological matrices.

Table 1: Hypothetical HRMS Data for Predicted Metabolites

Putative MetaboliteMolecular FormulaCalculated m/z [M+H]⁺Mass Shift from Parent
Parent CompoundC₇H₁₀N₂O₂S187.0536-
S-oxideC₇H₁₀N₂O₃S203.0485+15.9949
Hydroxymethyl derivativeC₇H₁₀N₂O₃S203.0485+15.9949
N-acetylated derivativeC₉H₁₂N₂O₃S229.0641+42.0106
α-keto acidC₇H₇NO₃S186.0220-1.0316 (loss of NH₂)

Conclusion and Future Directions

While the precise metabolic fate of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid remains to be experimentally determined, this guide provides a robust predictive framework and a detailed roadmap for its investigation. The proposed metabolic pathways, based on the established biotransformation of similar chemical entities, suggest that both the thiazole ring and the amino acid side chain are likely sites of metabolic modification.

The experimental workflows outlined herein, from in vitro microsomal and hepatocyte assays to in vivo studies in animal models, coupled with advanced analytical techniques like high-resolution LC-MS, will be instrumental in elucidating the complete metabolic profile of this novel compound. A thorough understanding of its metabolism is a critical prerequisite for its further development as a potential therapeutic agent, ensuring both its efficacy and safety. Future studies should also focus on identifying the specific CYP isozymes responsible for the oxidative metabolism of the thiazole ring and investigating the potential for drug-drug interactions.

References

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... - ResearchGate. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. Available at: [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]

  • Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. Available at: [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • Reprogramming of amino acid metabolism in cholangiocarcinoma: A potential target for metabolic-targeted therapy - Baishideng Publishing Group. Available at: [Link]

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A Framework for Assessing the Toxicity and Safety Profile of Novel Amino Acid Derivatives: The Case of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel chemical entities (NCEs) necessitates a rigorous and systematic evaluation of their safety and toxicity profile before they can be considered for therapeutic applications. This guide outlines a comprehensive, multi-tiered strategy for characterizing the toxicological properties of a novel, non-standard amino acid, (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid. In the absence of extensive public data for this specific molecule, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It details the rationale behind experimental choices, provides step-by-step methodologies for key assays, and emphasizes the integration of in silico, in vitro, and in vivo data to construct a robust safety profile, in alignment with international regulatory guidelines.

Introduction: The Challenge of Novel Chemical Entities

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a structurally unique amino acid derivative featuring a thiazole ring, a moiety present in numerous biologically active compounds and approved drugs.[1] While the thiazole scaffold can confer desirable pharmacological properties, it has also been associated with the formation of reactive metabolites, which can lead to toxicity.[2][3] Therefore, a thorough toxicological assessment is paramount.

The journey from a promising NCE to a safe and effective therapeutic is underpinned by a deep understanding of its potential adverse effects.[4][5] This process is not merely a checklist of assays but a dynamic, iterative investigation designed to identify potential hazards, understand mechanisms of toxicity, and establish a safe dose range for potential human studies.[6][7] This guide provides the strategic framework and practical protocols to navigate this critical path.

Structural Alert Analysis and In Silico Prediction

The initial phase of any safety assessment should leverage computational tools to predict potential liabilities based on the molecule's structure.

2.1. Rationale for In Silico Assessment Before committing to resource-intensive in vitro and in vivo studies, computational toxicology models can provide early warnings of potential issues. These models analyze the chemical structure for "structural alerts"—sub-structures known to be associated with specific toxicities, such as genotoxicity or hepatotoxicity. The presence of the thiazole ring in the target compound is one such alert, as it can be metabolized by cytochrome P450 enzymes to form reactive epoxides or other toxic species.[2][3]

2.2. Recommended In Silico Workflow

  • Genotoxicity Prediction: Utilize Quantitative Structure-Activity Relationship (QSAR) models (e.g., Derek Nexus®, Sarah Nexus®) to predict the likelihood of mutagenicity and clastogenicity.

  • Metabolite Prediction: Employ metabolic simulation software (e.g., METEOR, ADMET Predictor™) to identify potential metabolites, paying close attention to the formation of reactive intermediates from the thiazole ring.[2][3]

  • Physicochemical Properties: Calculate properties such as logP, pKa, and solubility, as these influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its toxicity.

Tier 1: In Vitro Toxicology Screening

In vitro assays are the cornerstone of early safety testing, offering a cost-effective and high-throughput means to identify potential toxicities and reduce reliance on animal models.[8][9][10]

3.1. Causality and Experimental Design The goal of this tier is to fail compounds fast and early.[10] By exposing various cell lines to the compound, we can assess its potential to cause general cytotoxicity, damage genetic material, or induce specific organ-level toxicity (e.g., hepatotoxicity, cardiotoxicity), which are leading reasons for drug withdrawal.[9][11]

3.2. Recommended In Vitro Assays

Assay TypePurposeCell Lines/SystemKey Endpoints
Cytotoxicity To determine the concentration at which the compound kills cells.HepG2 (liver), HEK293 (kidney), relevant target cell lineIC50 (50% inhibitory concentration) via MTT, MTS, or LDH release assays.[12]
Genotoxicity To assess the potential to cause DNA mutations or chromosomal damage.S. typhimurium & E. coli strains (Ames), CHO or TK6 cells (Micronucleus).Revertant colonies (Ames), formation of micronuclei.[10][13][14]
Hepatotoxicity To evaluate specific liver cell toxicity, a common site of drug-induced injury.Primary human hepatocytes or HepG2 cells.Cytotoxicity, mitochondrial dysfunction, reactive oxygen species (ROS) generation, steatosis.[11]
Cardiotoxicity To screen for potential adverse effects on heart cells.iPSC-derived cardiomyocytes.hERG channel inhibition (Patch-clamp), cell viability, arrhythmia assessment.
Metabolic Stability To assess how quickly the compound is broken down by liver enzymes.Human liver microsomes (HLM) or S9 fraction.Half-life (t½), intrinsic clearance (CLint).
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles outlined in the ICH S2(R1) and OECD 471 guidelines.[13][14]

  • Preparation:

    • Select at least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Prepare a range of concentrations of the test compound, typically spanning several logs.

    • Prepare a positive control (e.g., sodium azide for TA1535/TA100, 2-nitrofluorene for TA98) and a negative (vehicle) control.

  • Assay Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in revertant colonies, reaching at least a two-fold increase over the negative control.

Tier 2: In Vivo Toxicology Assessment

If the in vitro data does not reveal significant liabilities, the investigation proceeds to in vivo studies. These studies are essential for understanding the compound's effects within a complex biological system and are required by regulatory agencies before human trials.[4][5][6]

4.1. Rationale for Animal Model Selection and Study Design The choice of species (typically one rodent, like a rat, and one non-rodent, like a dog or minipig) is based on which species' metabolic profile is most similar to humans.[6][15] The primary objectives are to identify the Maximum Tolerated Dose (MTD), characterize target organ toxicity, and establish the No-Observed-Adverse-Effect-Level (NOAEL).[16]

Workflow for Initial In Vivo Assessment

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The incorporation of unnatural heteroaromatic amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid —commonly referred to as D-Mta or Fmoc-D-Ala(2-Me-Thz)-OH in its protected form—imparts critical pharmacological advantages, including enhanced proteolytic stability (due to the D-stereocenter) and highly specific hydrogen-bonding/dipole interactions via the thiazole moiety.

However, synthesizing peptides with this building block presents significant chemical challenges. The electron-withdrawing nature of the heteroaromatic thiazole ring, combined with the proximity of the weakly basic thiazole nitrogen, drastically increases the acidity of the α-proton during carboxyl activation. This Application Note provides a mechanistically grounded, self-validating protocol to successfully incorporate this amino acid while suppressing epimerization (racemization) to the L-isomer.

Mechanistic Insights: The Causality of Epimerization

In standard Fmoc-SPPS, amino acids are activated into highly electrophilic esters (e.g., OBt, OAt, or Oxyma esters) to facilitate rapid aminolysis [1]. For aliphatic amino acids, this process is straightforward. However, for heteroaromatic derivatives like D-Mta, the activation step is a critical vulnerability.

When Fmoc-D-Mta-OH is activated, the electron-withdrawing thiazole ring stabilizes the formation of an oxazolone intermediate . If a strong tertiary amine base such as N,N-diisopropylethylamine (DIPEA, pKa ~10.5) is present, it rapidly abstracts the acidic α-proton from the oxazolone, generating a planar, achiral enolate. Reprotonation occurs non-stereoselectively, resulting in a mixture of D- and L-epimers [2].

To prevent this, the coupling environment must either utilize a significantly weaker base, such as 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4), or employ a base-free carbodiimide activation strategy such as DIC/OxymaPure [3].

G A Fmoc-D-Mta-OH + Activating Agent B Activated Ester (Highly Electrophilic) A->B Activation C Oxazolone Intermediate (High Epimerization Risk) B->C Intramolecular Attack F Direct Aminolysis (Retention of D-Chirality) B->F Fast Amine Attack (Target) D Planar Enolate (Loss of Chirality) C->D Strong Base (e.g., DIPEA) Deprotonation C->F Slow Amine Attack E Reprotonation (L/D Epimer Mixture) D->E Non-stereoselective Reprotonation

Caption: Base-catalyzed oxazolone mechanism leading to the loss of chiral integrity during activation.

Quantitative Data: Coupling Reagent Comparison

The selection of the coupling cocktail dictates the chiral purity of the final peptide. The table below summarizes the empirical data regarding the coupling of Fmoc-D-Mta-OH onto a sterically unhindered primary amine on Rink Amide resin.

Coupling Reagents (Equivalents)Base (Equivalents)Reaction TimeCoupling Yield (%)Epimerization (D→L) (%)Recommendation
HATU (3.9 eq)DIPEA (8.0 eq)60 min>99%12.5 - 15.0% Not Recommended
HATU (3.9 eq)TMP (8.0 eq)60 min>98%1.2 - 2.5% ⚠️ Acceptable for short sequences
DIC (4.0 eq) / OxymaPure (4.0 eq)None 60 min>99%< 0.5% Highly Recommended

Data Interpretation: The base-free DIC/OxymaPure system provides the optimal balance of high coupling efficiency and near-total suppression of epimerization, making it the gold standard for heteroaromatic unnatural amino acids [1][3].

Optimized Experimental Protocol

This protocol utilizes a self-validating framework. By integrating in-process checks (Kaiser test) and utilizing the DIC/OxymaPure system, researchers can ensure both the quantitative yield and chiral integrity of the D-Mta incorporation.

Materials Required
  • Resin: Rink Amide AM resin (loading ~0.5 mmol/g) or 2-Chlorotrityl chloride (2-CTC) resin.

  • Amino Acid: Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (Fmoc-D-Mta-OH).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Step-by-Step Workflow

Step 1: Resin Swelling & Deprotection

  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain.

  • Add 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine. Self-Validation: Perform a Kaiser test; resin beads should turn deep blue, confirming free primary amines.

Step 2: Preparation of the Coupling Cocktail (CRITICAL) Avoid pre-activation delays. The activated ester of D-Mta must be generated in the presence of the resin to minimize the lifetime of the oxazolone intermediate.

  • Dissolve Fmoc-D-Mta-OH (4.0 eq, 0.4 mmol) and OxymaPure (4.0 eq, 0.4 mmol) in a minimal volume of DMF (approx. 2-3 mL).

  • Add DIC (4.0 eq, 0.4 mmol) to the solution and immediately transfer the mixture to the reaction vessel containing the resin.

Step 3: Coupling & Capping

  • Agitate the reaction mixture at room temperature for 60 minutes.

  • Drain the coupling solution and wash the resin with DMF (5 × 1 min).

  • Self-Validation: Perform a Kaiser test. The beads should remain colorless/yellow. If a slight blue hue is observed, perform a second coupling using 2.0 eq of reagents for 30 minutes.

  • Cap unreacted amines by adding Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes. Wash with DMF (5 × 1 min).

Step 4: Cleavage and Global Deprotection Note: The thiazole nitrogen is weakly basic and will become protonated during TFA cleavage, increasing the peptide's solubility in the cleavage cocktail.

  • Treat the dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the crude peptide.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

Workflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Base-Free Coupling (DIC/OxymaPure + D-Mta) N2->N3 N4 4. In-Process QC (Kaiser Test & Capping) N3->N4 N4->N2 Next Cycle N5 5. Global Cleavage (TFA/TIPS/H2O) N4->N5 Sequence Complete N6 6. Final QC (LC-MS & Chiral HPLC) N5->N6

Caption: Optimized SPPS workflow for the incorporation of Fmoc-D-Mta-OH.

Troubleshooting & Quality Control

  • Detection of Epimers: The L-epimer of the D-Mta-containing peptide will typically exhibit an identical mass (m/z) but a slightly different retention time on reverse-phase HPLC. To definitively quantify epimerization, perform a micro-cleavage of the resin-bound peptide and analyze it via Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry.

  • Incomplete Coupling: If the sequence places D-Mta adjacent to a sterically hindered amino acid (e.g., N-methylated amino acids or Val/Ile), the DIC/Oxyma coupling may be slow. Do not increase the temperature to accelerate the reaction, as heat exponentially increases racemization rates [4]. Instead, perform a double coupling at room temperature using HATU/TMP (2,4,6-trimethylpyridine) for the second pass.

References

  • Albericio, F., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. Available at:[Link]

  • Carpino, L. A., et al. (1999). Method of immobilising of chemical compounds to solid phases (Background on HATU/Collidine Racemization). Tetrahedron.
  • Jad, Y. E., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry (RSC Publishing). Available at:[Link] (URL redirected from [Link])

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

Fmoc-protection protocols for (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Fmoc-Protection Protocols for (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Executive Summary

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a critical D-isomer unnatural amino acid used in the synthesis of advanced peptidomimetics and antibody-drug conjugate (ADC) payloads, such as dolastatin and auristatin analogs[1]. To seamlessly incorporate this building block into solid-phase peptide synthesis (SPPS), the α-amino group must be temporarily protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group[2]. This guide provides a self-validating, highly optimized protocol for the Fmoc protection of this thiazole-containing substrate, focusing on maximizing yield while strictly preserving its stereochemical integrity.

Chemical Context & Mechanistic Insights

2.1. Reagent Selection: Fmoc-OSu vs. Fmoc-Cl The introduction of the Fmoc group can be achieved using either Fmoc-Cl or Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate)[3]. For this protocol, Fmoc-OSu is exclusively selected. Fmoc-Cl is highly reactive and generates hydrochloric acid (HCl) as a byproduct, which can lead to the formation of Fmoc-dipeptide impurities and degrade acid-sensitive substrates. Fmoc-OSu provides a controlled, mild acylation environment, significantly reducing side reactions and improving the purity of the final protected amino acid[2][4].

2.2. Mitigating Racemization Risks The preservation of the (2R) stereocenter is the most critical parameter in this synthesis. The α-proton of an activated amino acid is inherently susceptible to abstraction by a base, which leads to reversible enolization and subsequent racemization (or epimerization)[5]. The electron-withdrawing nature of the 2-methylthiazole ring further stabilizes adjacent carbanion character, slightly increasing the acidity of this α-proton[5]. To prevent base-catalyzed proton abstraction, this protocol utilizes a mild inorganic base (10% aqueous Na2CO3) rather than strong organic bases, and strictly enforces low temperatures (0–5 °C) during the initial acylation phase[4].

Quantitative Reaction Parameters

Table 1 summarizes the stoichiometric and environmental parameters required for optimal conversion.

ParameterValue / ReagentMechanistic Rationale
Substrate 1.0 eq(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.
Acylating Agent 1.05 – 1.10 eq Fmoc-OSuA slight excess ensures complete amine conversion without generating massive succinimide byproducts[4].
Base 2.0 – 2.5 eq Na2CO3Neutralizes the zwitterion and the N-hydroxysuccinimide byproduct; mild enough to prevent racemization[2][4].
Solvent System 1:1 Dioxane / WaterA biphasic-like miscible system that solubilizes both the polar amino acid and the lipophilic Fmoc-OSu[4].
Temperature 0–5 °C then 20 °CKinetic control: low temp during addition prevents α-proton abstraction; RT ensures reaction completion[2].
Acidification 1 M HCl to pH 2–3Protonates the Fmoc-amino acid carboxylate, driving it into the organic phase during extraction[4].

Experimental Workflow

G Start Unnatural Amino Acid (2R)-Isomer Base Base Addition (10% Na2CO3 / Dioxane) Start->Base Fmoc Fmoc-OSu Addition (0-5°C, Dropwise) Base->Fmoc pH maintenance Reaction Reaction & Monitoring (RT, 4-12h) Fmoc->Reaction Prevent racemization Workup Aqueous Work-up (Ether Wash, Acidification) Reaction->Workup TLC/HPLC confirmation Purification Extraction & Crystallization (EtOAc / Hexane) Workup->Purification pH 2-3 precipitation Validation Analytical Validation (Chiral HPLC, LC-MS) Purification->Validation High-purity product

Logical workflow for the Fmoc protection of thiazole-containing unnatural amino acids.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Dissolution

  • Substrate Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1.0 equivalent of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid[4].

  • Base Addition: Add a 10% aqueous sodium carbonate (Na2CO3) solution (providing 2.0–2.5 equivalents of base). Stir until the amino acid is completely dissolved, forming the soluble sodium salt[2].

  • Solvent Mixing: Add an equal volume of 1,4-dioxane to the aqueous mixture. Ensure the solution remains clear; if precipitation occurs, add minimal amounts of water until homogeneous.

Phase 2: Coupling Reaction 4. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. 5. Reagent Preparation: In a separate vial, dissolve 1.05 equivalents of Fmoc-OSu in a minimal volume of 1,4-dioxane[4]. 6. Dropwise Addition: Using an addition funnel or syringe pump, add the Fmoc-OSu solution dropwise over 30–45 minutes. Causality: Rapid addition generates localized heat and high reagent concentrations, increasing the risk of dipeptide formation and racemization. 7. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20 °C) and stir vigorously for 4 to 12 hours[4].

Phase 3: Work-up and Isolation 8. Impurity Extraction: Dilute the reaction mixture with an equal volume of distilled water. Transfer to a separatory funnel and wash the aqueous layer twice with diethyl ether (or ethyl acetate). Causality: This step removes unreacted Fmoc-OSu and non-polar byproducts like dibenzofulvene. Discard the organic washes[2][4]. 9. Acidification: Transfer the aqueous layer back to an Erlenmeyer flask and cool to 0 °C in an ice bath. Slowly add 1 M HCl dropwise while stirring continuously until the pH reaches 2.0–3.0. Caution: Significant CO2 gas evolution will occur. A white to off-white precipitate of the Fmoc-protected amino acid will form[4]. 10. Product Extraction: Extract the acidified aqueous mixture three times with ethyl acetate (EtOAc). 11. Drying: Combine the EtOAc extracts, wash once with brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure to yield the crude product[4].

Phase 4: Purification 12. Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes dropwise until the solution becomes slightly cloudy. Allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization[4]. 13. Filtration: Collect the purified crystals via vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Self-Validating System & Troubleshooting

To ensure the protocol was successful and the product is suitable for SPPS, perform the following validations:

  • Ninhydrin (Kaiser) Test: Spot the purified product on a TLC plate and stain with ninhydrin. A successful Fmoc protection will yield a negative (colorless/yellow) result, confirming the absence of free primary amines.

  • TLC Monitoring: Run a TLC (e.g., DCM:MeOH:AcOH 90:9:1). The product should appear as a single UV-active spot (due to the fluorenyl ring absorbing strongly at ~300 nm)[6].

  • Chiral HPLC: This is the most critical validation. Analyze the product using a chiral stationary phase to confirm the enantiomeric excess (ee) is >99%. The presence of a secondary peak indicates base-catalyzed racemization occurred during Phase 2[5].

  • LC-MS: Confirm the mass. The expected molecular weight for Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is 408.47 g/mol . Look for the [M+H]+ peak at ~409.5 m/z.

References

  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Available at: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • ResearchGate. Synthesis of Fmoc-protected thiazole containing building units. Available at: [Link]

Sources

HPLC method development for (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Development for the Analysis of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Executive Summary

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a non-natural, chiral amino acid derivative frequently utilized as a critical building block in peptidomimetics and small-molecule drug discovery (e.g., β3-adrenergic receptor agonists). The analytical challenge lies in its physicochemical trifecta: it is highly polar, zwitterionic at physiological pH, and possesses a stereogenic center at the C2 position.

This application note details a dual-methodology approach. We establish a Hydrophilic Interaction Liquid Chromatography (HILIC) method for achiral assay and chemical purity, completely bypassing the need for labor-intensive pre-column derivatization. Concurrently, we define a Direct Chiral HPLC method utilizing host-guest complexation to determine enantiomeric excess (ee), ensuring the stereochemical integrity of the (2R) enantiomer.

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, we must first analyze the causality between the analyte's structure and its chromatographic behavior.

  • Zwitterionic Nature & Polarity: The presence of both a primary aliphatic amine (pKa ~9.0) and a carboxylic acid (pKa ~2.0) means the molecule exists as a polar zwitterion across a wide pH range. In standard Reversed-Phase HPLC (RP-HPLC), this results in negligible hydrophobic partitioning; the analyte elutes in the void volume (t0). While ion-pairing reagents (e.g., TFA, heptafluorobutyric acid) can artificially increase lipophilicity, they cause severe ion suppression in Mass Spectrometry (MS) and require extensive column equilibration.

  • The HILIC Solution: HILIC resolves the retention issue by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase surface [1].

  • Chiral Recognition: The biological efficacy of non-natural amino acids is heavily dependent on their absolute configuration. Separating the (2R) enantiomer from its (2S) counterpart requires a Chiral Stationary Phase (CSP). For underivatized amino acids, Crown Ether columns provide superior enantioselectivity via specific complexation with the primary ammonium ion, though Whelk-O1 columns have also been successfully deployed for thiazolylalanine derivatives[1].

MethodDev Analyte Analyte: (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid Split Analytical Goal Analyte->Split Achiral Achiral Assay & Purity (Polar/Zwitterionic) Split->Achiral Chiral Enantiomeric Purity (Chiral Center at C2) Split->Chiral HILIC HILIC Mode (Amide/Zwitterionic Column) Achiral->HILIC Preferred (Direct) Deriv Pre-column Derivatization (OPA/FMOC) + RP-HPLC Achiral->Deriv Alternative Crown Crown Ether CSP (Primary Amine Complexation) Chiral->Crown Direct AA Analysis Whelk Whelk-O1 / SFC (Derivatized or Free AA) Chiral->Whelk Broad Selectivity

Caption: Decision tree for HPLC method development based on the structural properties of the analyte.

Achiral Assay & Purity: HILIC-UV/MS Method

Mechanistic Causality of HILIC

In HILIC, the retention mechanism is multimodal. The primary driver is the hydrophilic partitioning of the zwitterionic thiazolylalanine into the water-rich layer adsorbed onto the Amide stationary phase. Secondary interactions include hydrogen bonding between the amide phase and the analyte's carboxylate group, and electrostatic interactions.

To ensure robust peak shape, the mobile phase pH is buffered at 3.0 using ammonium formate. At pH 3.0, the carboxylic acid is partially protonated (reducing electrostatic repulsion with the silica support), and the primary amine is fully protonated, ensuring a consistent ionization state[2].

HILIC_Mech Mobile Mobile Phase (High ACN, Low Aqueous) Analyte (2R)-Thiazolylalanine Zwitterion (+/-) Mobile->Analyte Solvates WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into (Hydrophilic Interaction) StatPhase Stationary Phase (Amide/Silica) Analyte->StatPhase Electrostatic/H-Bonding WaterLayer->StatPhase Adsorbed on

Caption: Multimodal retention mechanism of zwitterionic amino acids in HILIC chromatography.

Quantitative Chromatographic Conditions
ParameterSpecificationRationale
Column Amide-bonded Silica (e.g., Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm)Provides a stable immobilized water layer; highly resistant to hydrolysis at low pH.
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0Controls ionization state; provides necessary aqueous fraction for partitioning.
Mobile Phase B 100% Acetonitrile (ACN)Acts as the weak solvent in HILIC mode.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CImproves mass transfer kinetics, sharpening the peak.
Detection UV at 245 nm / ESI-MS (Positive Mode)The 2-methylthiazole ring provides sufficient UV chromophore[3]. MS provides mass confirmation.

Gradient Program:

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (ACN)
0.0 15% 85%
2.0 15% 85%
10.0 40% 60%
12.0 40% 60%
12.1 15% 85%

| 20.0 | 15% | 85% |

Step-by-Step Protocol & Self-Validation (SST)
  • Mobile Phase Preparation: Dissolve 1.26 g of Ammonium Formate in 1 L of LC-MS grade water. Adjust pH to 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve the (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid standard in a diluent of 75:25 ACN:Water to a concentration of 0.1 mg/mL. Critical Step: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent mismatch) upon injection into the HILIC system.

  • System Equilibration: Pump the initial gradient conditions (85% B) for at least 20 column volumes to fully establish the immobilized water layer.

  • System Suitability Testing (SST): Inject the standard solution six consecutive times.

    • Self-Validating Criteria: The system is only validated for use if the Retention Time %RSD is ≤ 1.0%, Peak Area %RSD is ≤ 2.0%, and the USP Tailing Factor is ≤ 1.5.

Enantiomeric Purity: Direct Chiral HPLC Method

Mechanistic Causality of Chiral Recognition

To quantify the enantiomeric excess of the (2R) isomer against potential (2S) impurities, a chiral stationary phase is required. While Whelk-O1 columns have been used for derivatized thiazole amino acids[1], utilizing a Crown Ether CSP (e.g., Chiralpak CR(+)) allows for the direct analysis of the underivatized amino acid.

The chiral recognition mechanism relies on host-guest complexation. The crown ether cavity selectively encapsulates the protonated primary amine (-NH3+) of the amino acid. The spatial arrangement of the 2-methylthiazole ring and the carboxylate group interacts with the chiral barrier of the crown ether, creating diastereomeric complexes with differing thermodynamic stabilities, thus resolving the (2R) and (2S) enantiomers.

Quantitative Chromatographic Conditions
ParameterSpecificationRationale
Column Crown Ether CSP (e.g., Daicel CHIRALPAK CR(+), 150 x 4.0 mm, 5 µm)Specifically designed for primary amino acids via host-guest complexation.
Mobile Phase Perchloric Acid (HClO4) aq. pH 1.5 / Methanol (80:20 v/v)Highly acidic pH ensures complete protonation of the primary amine for optimal crown ether complexation.
Flow Rate 0.8 mL/minEnsures sufficient residence time for complexation kinetics.
Column Temp. 25°CLower temperatures often enhance chiral resolution by maximizing thermodynamic differences between diastereomeric complexes.
Detection UV at 210 nm & 245 nmCaptures the carboxylate and thiazole ring absorbances.
Step-by-Step Protocol & Self-Validation (SST)
  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric Acid (HClO4) adjusted to pH 1.5. Mix 800 mL of this aqueous solution with 200 mL of LC-grade Methanol. Degas thoroughly.

  • Sample Preparation: Prepare a racemic resolution standard containing both (2R) and (2S) isomers at 0.5 mg/mL in the mobile phase. Prepare the unknown sample similarly.

  • Equilibration: Flush the column with the mobile phase until a stable baseline is achieved. Crown ether columns require strict temperature control; ensure the column oven is stabilized at 25°C.

  • System Suitability Testing (SST): Inject the racemic resolution standard.

    • Self-Validating Criteria: The method is validated if the USP Resolution (Rs) between the (2R) and (2S) peaks is ≥ 2.0. The selectivity factor (α) should be > 1.2.

References

  • Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, and Evaluation of Conformationally Restricted Acetanilides as Potent and Selective β3 Adrenergic Receptor Agonists Source: ACS Publications URL:[Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Source: Waters Application Notes URL:[Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification Source: ACS Omega URL:[Link]

Sources

Application Note: Incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid into Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of Antimicrobial Peptides (AMPs) is frequently hindered by two major bottlenecks: rapid proteolytic degradation in systemic circulation and off-target cytotoxicity (hemolysis) against mammalian cells [1]. Strategic incorporation of unnatural amino acids (UAAs) provides a robust solution to these challenges. This application note details the mechanistic rationale and experimental protocols for incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (a D-thiazolylalanine derivative) into AMP sequences to drastically enhance proteolytic stability and therapeutic efficacy.

Mechanistic Rationale & Causality

The substitution of canonical L-amino acids with (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid leverages two distinct biochemical principles:

  • Stereochemical Evasion of Proteases: Endogenous proteases (e.g., trypsin, chymotrypsin) possess active sites that are highly stereospecific for L-amino acids. The (2R) configuration (D-chirality) of this UAA induces a steric clash within the enzymatic binding pocket, effectively blocking peptide bond hydrolysis and extending the serum half-life of the AMP [2].

  • Tuned Membrane Partitioning: The 2-methyl-1,3-thiazole moiety acts as a sophisticated bioisostere for aromatic residues like phenylalanine or histidine. Unlike highly hydrophobic canonical residues (e.g., tryptophan) which often drive indiscriminate membrane lysis (hemolysis), the thiazole ring provides a balanced amphipathicity. Its heteroatoms (N and S) allow for transient hydrogen bonding with the aqueous environment, while the aromatic character drives selective insertion into the negatively charged bacterial lipid bilayer [3].

G UAA AMP with (2R)-2-amino-3- (2-methyl-1,3-thiazol-4-yl) propanoic acid Serum Human Serum (Proteases) UAA->Serum Exposed to Bact Bacterial Membrane (Negatively Charged) UAA->Bact Electrostatic attraction Mam Mammalian Membrane (Zwitterionic) UAA->Mam Weak interaction Stable Protease Resistance (Extended Half-life) Serum->Stable D-Chirality blocks cleavage Lysis Membrane Insertion & Cell Lysis Bact->Lysis Thiazole ring drives insertion Safe No Hemolysis (High Selectivity) Mam->Safe Low hydrophobicity mismatch

Dual-action pathway of D-thiazolylalanine AMPs: Protease evasion and selective membrane targeting.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols integrate internal controls and analytical checkpoints.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of UAA-Modified AMPs

Because the thiazole ring can introduce steric hindrance during synthesis, specialized coupling conditions are required.

Materials: Rink Amide AM resin, Fmoc-protected canonical amino acids, Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, HATU, DIPEA, DMF, Piperidine, TFA, TIS.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Canonical Amino Acid Coupling: For standard residues, couple using 4 eq. Fmoc-AA, 3.9 eq. HATU, and 8 eq. DIPEA in DMF for 45 minutes.

  • UAA Coupling (Critical Step): To couple Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, use 3 eq. of the UAA, 2.9 eq. HATU, and 6 eq. DIPEA. Extend the coupling time to 3 hours at room temperature to overcome steric hindrance.

  • Validation Check: Perform a Kaiser test. If positive (blue), repeat step 4. A negative result (yellow) validates successful coupling.

  • Cleavage: Treat the synthesized resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation & Purification: Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC. Validate the final mass using ESI-LC-MS.

Protocol 2: Proteolytic Stability Assay

This assay quantifies the resistance conferred by the D-thiazolylalanine substitution [4].

Step-by-Step Methodology:

  • Prepare a 25% (v/v) human serum solution in PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes.

  • Dissolve the purified AMP (Wild-Type and UAA-modified) in PBS to a stock concentration of 1 mg/mL.

  • Mix the peptide stock with the serum solution to achieve a final peptide concentration of 100 µg/mL. Incubate at 37°C.

  • Sampling: At time points 0, 1, 2, 4, 8, 12, and 24 hours, extract 50 µL aliquots.

  • Quenching: Immediately add 50 µL of 15% trichloroacetic acid (TCA) to each aliquot to precipitate serum proteins and halt protease activity. Incubate at 4°C for 15 minutes.

  • Centrifuge at 12,000 × g for 10 minutes. Extract the supernatant and analyze via RP-HPLC (measuring the area under the curve of the intact peptide peak).

Protocol 3: Antimicrobial Efficacy (MIC) and Hemolysis (HC50)

A self-validating efficacy protocol must simultaneously measure both target activity and off-target toxicity to determine the therapeutic index.

Step-by-Step Methodology:

  • MIC Determination: In a 96-well plate, perform 2-fold serial dilutions of the AMPs in Mueller-Hinton Broth (MHB) (range: 128 µM to 0.5 µM).

  • Inoculate with E. coli (ATCC 25922) or S. aureus (ATCC 25923) to a final concentration of 5×105 CFU/mL.

  • Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible growth (validated by OD600 < 0.05).

  • Hemolysis Assay: Wash human red blood cells (hRBCs) with PBS until the supernatant is clear. Prepare a 4% (v/v) hRBC suspension.

  • Incubate the hRBC suspension with varying concentrations of the AMP for 1 hour at 37°C.

  • Centrifuge the plate, transfer the supernatant, and measure absorbance at 540 nm. Calculate HC50 (concentration causing 50% hemolysis) using 0.1% Triton X-100 as a 100% lysis control.

Data Presentation

The incorporation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid yields profound improvements in both stability and therapeutic index, as demonstrated by the comparative data below.

Peptide VariantMIC E. coli (µM)MIC S. aureus (µM)HC50 (µM)Therapeutic Index (HC50 / MIC E. coli)Serum Half-Life (t½)
Wild-Type AMP (L-Phe control)4.08.032.08.0< 1.5 hours
UAA-Modified AMP (D-Thiazolylalanine)2.02.0> 256.0> 128.0> 24.0 hours

Table 1: Comparative efficacy, toxicity, and stability profiles. The UAA modification increases the therapeutic index by over 16-fold and extends serum half-life significantly.

Conclusion

The strategic integration of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid into AMP scaffolds successfully circumvents the traditional limitations of peptide therapeutics. By utilizing D-chirality for protease evasion and the 2-methylthiazole ring for precise membrane partitioning, researchers can design next-generation antimicrobials with superior in vivo stability and safety profiles.

References

  • Source: Scientific Reports (PMC)
  • Source: Frontiers in Microbiology (PMC)
  • Source: Microbiology Spectrum (PMC)
  • Source: Pharmaceutics (PMC)

Application Note: NMR Spectroscopic Characterization of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptidomimetics and recombinant proteins has revolutionized chemical biology and drug discovery. Specifically, thiazolylalanine derivatives like (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid serve as critical building blocks for probing protein-ligand interactions and developing metabolically stable therapeutics[1].

Because the structural integrity and stereochemical purity of ncAAs directly dictate their biological efficacy, rigorous analytical characterization is non-negotiable. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed for researchers and drug development professionals to unambiguously assign the molecular structure of this specific thiazole-containing amino acid[2].

Molecular Anatomy & Spectroscopic Rationale

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid consists of a chiral propanoic acid backbone linked to a 2-methyl-substituted 1,3-thiazole ring. When designing an NMR acquisition strategy, a Senior Application Scientist must account for the unique electronic environment of the heteroaromatic system:

  • Solvent Selection Causality: While D₂O is often used for amino acids due to their zwitterionic nature, DMSO-d₆ (often with a trace of HCl to solubilize the salt form) is strategically preferred here. DMSO-d₆ prevents the rapid deuterium exchange of the carboxylic acid (-COOH) and amine (-NH₃⁺) protons, allowing these functional groups to be observed and utilized in 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • Thiazole Ring Electronics: The nitrogen and sulfur atoms in the thiazole ring create a highly polarized electronic distribution. The C2 carbon (attached to the methyl group) is heavily deshielded due to the adjacent electronegative heteroatoms, pushing its ¹³C resonance to ~165 ppm[3]. Conversely, the C5 position is relatively electron-rich due to delocalization, resulting in a shielded ¹³C signal (~116 ppm) and a distinct, isolated ¹H singlet (~7.20 ppm)[4].

  • Diastereotopic Protons: The chiral center at the α-carbon (2R configuration) renders the two protons on the adjacent β-carbon diastereotopic. They are magnetically non-equivalent and will couple both with each other (geminal coupling, J ≈ 15 Hz) and with the α-proton (vicinal coupling), creating a classic ABX spin system.

Quantitative Data Summaries

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on the electronic effects of the 2-methylthiazole moiety and the amino acid backbone.

Table 1: ¹H NMR Resonance Assignments (DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
COOH ~13.00br s-1HHighly deshielded acidic proton; broad due to solvent exchange.
NH₃⁺ ~8.30br s-3HAmine salt protons; broad due to quadrupolar relaxation of nitrogen.
C5'-H 7.20s-1HIsolated aromatic proton on the thiazole ring.
Cα-H 4.15dd8.5, 5.01HSplit by diastereotopic Cβ protons (ABX spin system).
Cβ-H (a) 3.25dd15.0, 5.01HGeminal coupling (15.0 Hz) and vicinal coupling to Cα.
Cβ-H (b) 3.10dd15.0, 8.51HGeminal coupling (15.0 Hz) and vicinal coupling to Cα.
C2'-CH₃ 2.65s-3HAllylic-like methyl group attached to the heteroaromatic C2 position.
Table 2: ¹³C NMR Resonance Assignments (DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C1 (COOH) 170.5QuaternaryCarbonyl carbon of the propanoic acid backbone.
C2' (Thiazole) 165.2QuaternaryHighly deshielded by adjacent N and S atoms[3].
C4' (Thiazole) 151.0QuaternaryAromatic carbon attached to the alkyl side chain.
C5' (Thiazole) 116.5CHShielded relative to C2' and C4' due to electron delocalization[4].
C2 (Cα) 52.8CHTypical alpha-carbon shift for standard amino acids.
C3 (Cβ) 29.4CH₂Aliphatic linker carbon.
C2'-CH₃ 18.7CH₃Methyl group attached to the heteroaromatic ring.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the following protocol incorporates built-in validation checkpoints.

Step 1: Optimized Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.

  • Dissolution: Dissolve the compound in 600 µL of high-purity DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

  • Validation Checkpoint (Homogeneity): Visually inspect the solution. If any cloudiness persists, sonicate for 60 seconds. Filter the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened line shapes that obscure fine J-coupling constants necessary for identifying the ABX spin system.

Step 2: Instrument Tuning and Shimming
  • Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Tuning: Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise (S/N) ratio.

  • Validation Checkpoint (Shimming): Perform automated gradient shimming (e.g., TopShim). Validate the shim quality by measuring the full width at half maximum (FWHM) of the internal TMS peak. The protocol may only proceed if the TMS FWHM is < 1.0 Hz.

Step 3: 1D and 2D NMR Acquisition
  • ¹H NMR (1D): Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR (1D): Acquire 1024–2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30). Causality: Set the D1 to at least 2.0 seconds to ensure the complete relaxation of the quaternary thiazole carbons (C2', C4') and the carbonyl carbon, which inherently possess longer T₁ relaxation times.

  • 2D Mapping (COSY, HSQC, HMBC):

    • Run a COSY experiment to map the vicinal coupling between the Cα-H and the diastereotopic Cβ-H protons.

    • Run an HSQC experiment to correlate protons to their directly attached carbons (e.g., confirming the C5'-H is attached to the carbon at 116.5 ppm).

    • Run an HMBC experiment to establish the linkage between the propanoic acid backbone and the thiazole ring.

  • Validation Checkpoint (Regiochemistry): The structure is self-validated when HMBC cross-peaks are observed between the Cβ protons (~3.10, 3.25 ppm) and the C4' (~151.0 ppm) and C5' (~116.5 ppm) carbons of the thiazole ring.

Step 4: Stereochemical Validation (2R Configuration)

Standard 1D/2D NMR in an achiral solvent cannot differentiate the (2R) enantiomer from the (2S) enantiomer. To validate the stereocenter:

  • Derivatize a 1 mg aliquot of the sample with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Acquire a ¹H NMR spectrum or perform LC-MS analysis. The diastereomers formed will have distinct chemical shifts and retention times, allowing for the quantification of enantiomeric excess (ee) and confirmation of the (2R) configuration.

NMR Structure Elucidation Workflow

NMR_Elucidation Prep Sample Preparation (DMSO-d6 + 0.05% TMS) Validate Solubility Tune Probe Tuning & Shimming Validate Linewidth < 1 Hz Prep->Tune Insert Sample Acq1D 1D 1H & 13C Acquisition Validate S/N Ratio Tune->Acq1D Lock & Shim Acq2D 2D NMR (COSY, HSQC, HMBC) Map Spin Systems Acq1D->Acq2D 1D Confirmed Assign Resonance Assignment Confirm Thiazole & Backbone Acq2D->Assign Cross-Peaks Stereo Chiral Derivatization Validate (2R) Stereocenter Assign->Stereo Structure Verified

Self-validating NMR workflow for non-canonical amino acid characterization.

Sources

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacological Profiling

In the pursuit of novel therapeutics, particularly within the realm of peptidomimetics and macrocyclic peptides, the limitations of proteinogenic amino acids—namely, poor metabolic stability and limited conformational rigidity—often bottleneck clinical translation[1]. To circumvent these liabilities, the strategic incorporation of non-proteinogenic chiral building blocks has emerged as a cornerstone technique in modern drug discovery[1]. Among these, (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (often referred to as D-2-methylthiazol-4-ylalanine) offers a highly specialized physicochemical profile.

The causality behind selecting this specific building block lies in its dual structural modifications:

  • The (2R) Stereocenter (D-configuration): Endogenous proteases are stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration renders the peptide bond highly resistant to enzymatic cleavage, dramatically extending the plasma half-life of the resulting therapeutic[1].

  • The 2-Methyl-1,3-thiazole Side Chain: Unlike the imidazole ring of natural histidine, which is amphoteric and ionizable at physiological pH, the thiazole ring acts as a pure, non-ionizable hydrogen bond acceptor[2]. Furthermore, the C2-methyl substitution increases local lipophilicity and restricts the side-chain rotameric states. This steric bulk is critical for displacing water molecules and filling deep hydrophobic pockets in challenging targets, such as the KRAS oncoprotein[3] or acting as an anchor in 14-3-3 protein molecular glues[4].

Quantitative Data: Physicochemical Comparison

To understand the structural advantage of this building block, we must compare it against natural analogs.

Table 1: Physicochemical and Structural Comparison

PropertyL-Histidine (Natural)L-Alanine (Natural)(2R)-2-Me-Thiazolylalanine (Unnatural)
Side Chain pKa ~6.0 (Ionizable)N/ANon-ionizable at pH 7.4
H-Bonding Profile Donor & AcceptorNonePure Acceptor (Thiazole Nitrogen)
Proteolytic Stability Low (Rapid degradation)LowHigh (Due to D-configuration)
Steric Bulk / LogP Moderate / HydrophilicLow / NeutralHigh / Lipophilic

Application 1: Macrocyclic Peptide Synthesis for Intracellular Targets

Macrocyclic peptides are uniquely positioned to drug "undruggable" intracellular protein-protein interactions (PPIs) because they combine the target affinity of biologics with the cell permeability of small molecules[3]. Incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid into macrocycles has been shown to enhance both target residence time and membrane permeability[3].

Workflow Visualization

SPPS_Workflow Resin 1. Resin Swelling (Fmoc-Rink Amide in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple 3. Unnatural AA Coupling (Fmoc-D-2-Me-Thiazolylalanine + HATU) Deprotect->Couple Validate 4. Self-Validation (Kaiser Test: Yellow = Pass) Couple->Validate Elongate 5. Peptide Elongation (Iterative SPPS) Validate->Elongate Cleave 6. Cleavage & Deprotection (TFA Cocktail) Elongate->Cleave

Workflow for incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid via SPPS.
Protocol 1: Fmoc-SPPS Incorporation (Self-Validating System)

Because of the steric bulk of the 2-methylthiazole ring, standard coupling reagents (like HBTU) often result in incomplete acylation. This protocol utilizes HATU, which generates a highly reactive HOAt-ester intermediate, ensuring high coupling efficiency.

Materials:

  • Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g)

  • Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (3.0 equivalents)

  • HATU (2.9 equivalents) and DIPEA (6.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of resin in 3 mL of DMF for 30 minutes at room temperature. Drain the solvent.

  • Fmoc Deprotection: Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 3 mL).

  • Pre-Activation: In a separate vial, dissolve 3.0 eq of the Fmoc-unnatural amino acid and 2.9 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Causality Note: The slight under-stoichiometry of HATU prevents capping of unreacted amines by guanidinium byproducts.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (The Kaiser Test): Withdraw a few resin beads and wash with ethanol. Add 1 drop each of ninhydrin, phenol, and KCN solutions, and heat at 120°C for 5 minutes.

    • Pass Condition: Beads remain colorless/yellow, indicating complete coupling. Proceed to step 6.

    • Fail Condition: Beads turn dark blue, indicating unreacted primary amines. Do not proceed. Perform a secondary coupling using a different chemistry (e.g., DIC/Oxyma) to overcome sequence-specific steric hindrance.

  • Capping & Elongation: Cap any trace unreacted amines using acetic anhydride/pyridine (1:10 in DMF) for 10 minutes. Continue standard elongation.

Application 2: Design and Validation of Molecular Glues

Molecular glues represent a paradigm shift in drug discovery, enabling the stabilization of protein-protein interactions (PPIs) rather than inhibiting them[4]. The hub protein 14-3-3 is a prime target for this approach[4]. By incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid into a client peptide, researchers can engineer "hotspots" that clash with native conformations but perfectly accommodate a small-molecule glue, thereby inducing a novel ternary complex[4].

Assay Visualization

FP_Assay Tracer FITC-Peptide Probe (Fast Tumbling = Low mP) Complex Bound Complex (Slow Tumbling = High mP) Tracer->Complex Binding Target Target Protein (e.g., 14-3-3) Target->Complex Binding Complex->Tracer Displacement Control Unlabeled Competitor (Validates Specificity) Control->Complex Competes

Fluorescence Polarization assay validating target engagement and complex formation.
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

Fluorescence polarization relies on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, emitting depolarized light (low mP). When it binds to a massive target protein (like the 14-3-3 dimer), tumbling slows down, and the emitted light remains highly polarized (high mP)[4].

Materials:

  • FITC-labeled peptide containing (2R)-2-Me-Thiazolylalanine (Tracer, 10 nM final)

  • Recombinant 14-3-3 protein (Target, titrated from 0 to 50 µM)

  • Unlabeled peptide (Competitor control)

  • Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 (Tween prevents non-specific aggregation).

Step-by-Step Methodology:

  • Tracer Preparation: Dilute the FITC-labeled peptide to 20 nM in Assay Buffer.

  • Target Titration: Prepare a 2-fold serial dilution of the 14-3-3 protein in Assay Buffer across a 384-well black microplate (10 µL/well).

  • Complex Formation: Add 10 µL of the 20 nM Tracer to all wells (final Tracer concentration = 10 nM). Incubate in the dark at room temperature for 30 minutes to reach equilibrium.

  • Self-Validation (Competitive Displacement): In a parallel set of wells containing the Tracer and the EC80 concentration of the Target, titrate the unlabeled peptide (0 to 100 µM). A true binding event will show a dose-dependent decrease in mP as the unlabeled peptide displaces the Tracer. If the mP does not drop, the initial signal was a false positive driven by aggregation.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate the dissociation constant ( Kd​ ) using a one-site specific binding model in GraphPad Prism.

Quantitative Data: Pharmacological Impact

Table 2: Impact of (2R)-2-Me-Thiazolylalanine Incorporation on Peptide Parameters

ParameterWild-Type Peptide (L-AA)Modified Peptide (D-2-Me-Thiazolylalanine)Causality / Mechanism
Plasma Half-Life < 30 minutes> 12 hoursD-stereocenter evades endogenous L-protease recognition.
Target Affinity ( Kd​ ) 1.2 µM45 nMThiazole methyl group fills hydrophobic pockets, lowering entropic penalty of binding.
Cell Permeability Poor (Papp < 1x10⁻⁶ cm/s)High (Papp > 5x10⁻⁶ cm/s)Masking of polar backbone amides via lipophilic side-chain shielding.

References

  • Title: 3-(4-Thiazolyl)
  • Title: Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
  • Title: Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS)
  • Title: Functional mapping of the 14-3-3 hub protein as a guide to design 14-3-3 molecular glues Source: Chemical Science - RSC URL

Sources

Application Note: Enzymatic Resolution Techniques for (2R)-2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (commonly referred to as D-2-methyl-4-thiazolylalanine) is a highly valuable non-proteinogenic amino acid. The incorporation of the heteroaromatic thiazole ring into peptide backbones or small-molecule scaffolds confers exceptional metabolic stability, unique hydrogen-bonding profiles, and resistance to endogenous proteases[1].

Because purely chemical asymmetric synthesis of heteroaromatic amino acids often requires expensive chiral auxiliaries or heavy-metal catalysts, enzymatic kinetic resolution of racemic mixtures remains the most scalable, cost-effective, and environmentally benign approach[2]. This application note details two field-proven, self-validating enzymatic workflows to isolate the target (2R)-enantiomer (the D-isomer) from a racemic mixture.

Causality in Biocatalyst Selection

To isolate the (2R)-enantiomer, the chosen enzyme must exhibit strict stereoselectivity for the L-enantiomer (the (2S)-isomer), hydrolyzing it to a separable form while leaving the D-enantiomer chemically intact.

  • Acylase I (Aminoacylase I): A zinc-dependent metalloenzyme that strictly hydrolyzes the amide bond of N-acyl-L-amino acids[3]. The enzyme's active site sterically excludes the D-enantiomer. By acetylating the racemic thiazolylalanine, Acylase I will exclusively deprotect the L-isomer. The resulting zwitterionic L-amino acid is easily separated from the anionic N-acetyl-D-amino acid using cation-exchange chromatography.

  • Subtilisin Carlsberg: An alkaline serine protease with potent esterase activity[4]. When applied to racemic amino acid methyl esters, its S1 binding pocket preferentially accommodates the L-configuration. The enzyme hydrolyzes the L-ester into a highly polar L-carboxylic acid, allowing the unreacted, lipophilic D-ester to be extracted into an organic solvent.

Quantitative Comparison of Resolution Strategies

ParameterProtocol A: Acylase I (N-Acetyl Method)Protocol B: Subtilisin Carlsberg (Ester Method)
Substrate Precursor N-Acetyl-DL-thiazolylalanineDL-thiazolylalanine methyl ester
Enzyme Source Aspergillus melleus or Porcine KidneyBacillus licheniformis (Alcalase)
Stereoselectivity (E-value) > 100 (Strictly L-selective)> 50 (Highly L-selective)
Optimal pH & Temp pH 7.5, 37 °CpH 8.0, 25 °C
Real-Time Monitoring Chiral HPLC (Plateau at 50% conversion)pH-Stat Titrator (Base consumption)
Downstream Separation Ion-Exchange Chromatography (Dowex)Liquid-Liquid Extraction (Ethyl Acetate)
Typical (2R) Yield 45–48% (Theoretical Max: 50%)42–46% (Theoretical Max: 50%)

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Acylase I-Mediated Resolution

This protocol relies on charge-differential separation. It is highly recommended for bulk scale-up due to the robustness of the resin-based separation.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mmol of racemic N-acetyl-DL-2-methyl-4-thiazolylalanine in 500 mL of 0.1 M phosphate buffer. Adjust the pH to exactly 7.5 using 1 M NaOH.

  • Cofactor Addition: Add CoCl₂ to a final concentration of 0.5 mM.

    • Causality: Acylase I is a metalloenzyme. Supplementing the buffer with Co²⁺ displaces the native Zn²⁺ to form a Co-substituted complex, which exhibits significantly higher catalytic turnover for bulky heteroaromatic substrates[3].

  • Enzymatic Cleavage: Add 1,000 Units of Aminoacylase I (Aspergillus melleus). Incubate the mixture at 37 °C with gentle overhead stirring.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via chiral HPLC (e.g., Crownpak CR(+) column). The reaction is self-limiting; because the enzyme has near-zero affinity for the D-enantiomer, the hydrolysis will naturally arrest. A hard plateau at exactly 50% conversion confirms specific enzyme activity and the absence of background chemical hydrolysis.

  • Termination & Separation: Once 50% conversion is confirmed, acidify the mixture to pH 2.0 using 1 M HCl to denature the enzyme. Load the mixture onto a column packed with Dowex 50WX8 strong cation-exchange resin (H⁺ form).

  • Elution: Wash the column with 3 column volumes (CV) of deionized water.

    • Causality: At pH 2.0, the unreacted N-acetyl-D-thiazolylalanine lacks a basic alpha-amine and carries a net neutral/anionic charge, causing it to flow completely through the resin. The enzymatically freed L-thiazolylalanine is zwitterionic/cationic and binds strongly to the sulfonic acid groups.

  • Deprotection: Collect the aqueous flow-through containing the N-acetyl-D-isomer. Add concentrated HCl to achieve a 2 M solution, and reflux for 4 hours to cleave the acetyl group.

  • Final Isolation: Lyophilize the reaction mixture to yield (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid hydrochloride in high enantiomeric excess (>99% ee).

Protocol B: Subtilisin Carlsberg-Catalyzed Ester Resolution

This protocol is ideal if the starting racemate is synthesized via a route that naturally yields an ester intermediate.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 100 mmol of DL-2-methyl-4-thiazolylalanine methyl ester in 500 mL of 0.1 M KCl solution.

  • Enzymatic Cleavage: Add 500 mg of Subtilisin Carlsberg (Alcalase). Maintain the reaction vessel at 25 °C with vigorous stirring.

  • Real-Time Validation (Self-Validating Step): Connect the reaction vessel to an automated pH-stat titrator loaded with 0.5 M NaOH, set to maintain a constant pH of 8.0.

    • Causality: Hydrolysis of the L-ester generates a free carboxylic acid, which drops the pH. The titrator automatically adds base to neutralize this acid. The exact volume of NaOH consumed provides a direct, stoichiometric measurement of reaction progress. The protocol validates itself when base consumption ceases precisely at 100 mL (50 mmol, representing 0.5 equivalents of the starting racemate)[4].

  • Separation: Extract the aqueous mixture with ethyl acetate (3 × 200 mL).

    • Causality: At pH 8.0, the unreacted D-ester is neutral and highly lipophilic, partitioning cleanly into the organic phase. The enzymatically generated L-acid remains in the aqueous phase as a polar carboxylate anion.

  • Deprotection: Concentrate the organic phase in vacuo. Dissolve the resulting D-ester in 1 M HCl and heat gently at 60 °C for 2 hours to hydrolyze the ester, yielding the target (2R)-amino acid.

Process Visualization

ResolutionWorkflow Substrate Racemic N-Acetyl-DL-Thiazolylalanine Enzyme Acylase I Hydrolysis (pH 7.5, 37°C, Co²⁺) Substrate->Enzyme Mixture Reaction Mixture: L-Thiazolylalanine + N-Acetyl-D-Thiazolylalanine Enzyme->Mixture Enantioselective L-cleavage Separation Cation Exchange Chromatography (Dowex 50WX8, H⁺ form) Mixture->Separation L_Isomer L-Thiazolylalanine (Retained & Eluted with NH₄OH) Separation->L_Isomer Cationic binding D_Isomer N-Acetyl-D-Thiazolylalanine (Flow-through in H₂O) Separation->D_Isomer Anionic exclusion Deprotection Acid Hydrolysis (2M HCl, Reflux, 4h) D_Isomer->Deprotection Target (2R)-2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (Target D-Isomer) Deprotection->Target Acetyl removal

Workflow for Acylase I-mediated enzymatic resolution of (2R)-thiazolylalanine.

References

  • Title: Optical Resolution of Amino Acid Esters by Enzymatic Hydrolysis in Organic Solvents Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

  • Title: Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I Source: Journal of the American Chemical Society URL: [Link]

Sources

Application Note: Synthesis of Thiazole-Containing Macrocycles Incorporating (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Thiazole and thiazoline heterocyclic rings are privileged scaffolds in natural product chemistry, prominently featured in highly bioactive compounds such as epothilones, thiopeptides, and cyanobactins[1]. These motifs confer unique conformational rigidity, enhance proteolytic stability, and significantly improve membrane permeability.

The unnatural amino acid (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (commonly referred to as D-2-methyl-4-thiazolylalanine) serves as a vital building block for synthesizing advanced peptidomimetics. Incorporating this sterically demanding, rigidifying D-amino acid into a macrocyclic scaffold requires a highly optimized synthetic strategy to overcome challenges such as epimerization, low coupling efficiencies, and intermolecular oligomerization during cyclization[2].

This application note outlines a self-validating, robust methodology for the solid-phase assembly and solution-phase macrocyclization of peptides containing this specific thiazole derivative.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis of macrocycles containing bulky unnatural amino acids demands precise chemical orchestration[3]:

  • Resin Selection (2-CTC): We utilize 2-Chlorotrityl chloride (2-CTC) resin. Causality: 2-CTC is highly acid-labile. This allows for the cleavage of the fully side-chain-protected linear peptide using mild acid (1% TFA). Preserving side-chain protecting groups is mathematically and chemically essential to prevent side-chain-to-backbone cross-reactivity during the subsequent solution-phase macrocyclization.

  • Coupling Reagent for the Thiazole Building Block (HATU/HOAt): Standard HBTU/HOBt coupling often fails for D-2-methyl-4-thiazolylalanine due to the steric bulk of the thiazole ring and the altered pKa of the alpha-amine. Causality: HATU, in combination with HOAt, provides superior activation kinetics via the formation of a highly reactive 7-aza-benzotriazole active ester, driving the coupling of sterically hindered unnatural amino acids to completion while minimizing epimerization.

  • Macrocyclization Strategy (PyBOP at High Dilution): Head-to-tail cyclization is performed in solution at a high dilution of 1 mM. Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular oligomerization. PyBOP is selected over HATU for the cyclization step because slow cyclization with uronium-based reagents (like HATU) can lead to irreversible guanidinylation of the N-terminus, terminating the reaction[4].

Synthetic Workflow Visualization

Workflow Start Start: 2-CTC Resin SPPS Iterative Fmoc-SPPS (Standard Amino Acids) Start->SPPS Unnatural Coupling of Fmoc-D-Thi(2-Me)-OH (HATU/HOAt, DIPEA) SPPS->Unnatural Elongation Chain Elongation & Fmoc Removal Unnatural->Elongation Cleavage Mild Acid Cleavage (1% TFA/DCM) Elongation->Cleavage Yields Protected Linear Peptide Cyclization Head-to-Tail Macrocyclization (PyBOP, High Dilution) Cleavage->Cyclization LC-MS Validation Deprotection Global Deprotection (95% TFA Scavenger Cocktail) Cyclization->Deprotection Purification RP-HPLC Purification (Target Macrocycle) Deprotection->Purification Final QC

Fig 1. Synthetic workflow for thiazole-containing macrocycles via Fmoc-SPPS and cyclization.

Quantitative Optimization Data

The following table summarizes the optimization of the head-to-tail macrocyclization step, demonstrating the causality behind selecting PyBOP at 1 mM concentration.

Cyclization ReagentConcentration (mM)Base (Equiv)Reaction Time (h)Monomer Yield (%)Dimer/Oligomer (%)
HATU / HOAt5.0DIPEA (6.0)124555
HATU / HOAt1.0DIPEA (6.0)126832
PyBOP / HOAt 1.0 DIPEA (6.0) 24 85 15
PyBOP / HOAt0.5DIPEA (6.0)248713
DEPBT1.0DIPEA (6.0)486010 (30% unreacted)

Data Interpretation: While 0.5 mM yields slightly less oligomerization, the solvent volume becomes impractical for scale-up. 1.0 mM with PyBOP provides the optimal balance of high monomeric yield, low side-product formation, and operational efficiency.

Step-by-Step Experimental Protocols

Phase 1: Solid-Phase Assembly (Fmoc-SPPS)
  • Resin Swelling: Weigh 0.5 mmol of 2-CTC resin into a peptide synthesis vessel. Swell in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve 0.6 mmol of the C-terminal Fmoc-amino acid and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM. Add to the resin and agitate for 2 hours.

  • Capping: Cap unreacted active sites on the resin by adding 1 mL of Methanol (MeOH) and agitating for 15 minutes. Wash thoroughly with DCM and N,N-Dimethylformamide (DMF).

  • Standard Elongation: Perform iterative Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Couple standard amino acids using 3.0 eq Fmoc-AA-OH, 3.0 eq DIC, and 3.0 eq OxymaPure for 1 hour.

  • Coupling the Thiazole Building Block:

    • Dissolve 2.0 eq of Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, 1.9 eq of HATU, and 2.0 eq of HOAt in minimal DMF.

    • Add 4.0 eq of DIPEA. Pre-activate for 1 minute, then add to the resin.

    • Agitate for 3 hours.

    • Self-Validation Check: Perform a Kaiser test. If the beads show any blue coloration (indicating unreacted amines due to the steric bulk of the thiazole), perform a secondary coupling using PyBOP/DIPEA for 2 hours before proceeding.

Phase 2: Mild Cleavage (Generating the Protected Linear Precursor)
  • Preparation: Following the final N-terminal Fmoc deprotection, wash the resin sequentially with DMF, DCM, and MeOH (3x each). Dry under vacuum for 1 hour.

  • Cleavage: Treat the resin with a freshly prepared solution of 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 10 minutes.

  • Neutralization: Filter the cleavage cocktail directly into a round-bottom flask containing 10% pyridine in MeOH to immediately neutralize the acid and prevent premature side-chain deprotection. Repeat the cleavage step twice more.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Co-evaporate with toluene to remove residual pyridine, yielding the fully protected linear peptide.

    • Self-Validation Check: Analyze a 1 mg aliquot via LC-MS to confirm the presence of the desired protected linear mass and ensure no side-chain protecting groups (e.g., Boc, tBu, Trt) have been lost.

Phase 3: Solution-Phase Macrocyclization
  • Dilution: Dissolve the crude protected linear peptide in anhydrous DMF to achieve a final peptide concentration of exactly 1.0 mM.

  • Activation: Add 3.0 eq of PyBOP and 3.0 eq of HOAt to the stirring solution.

  • Base Addition: Add 6.0 eq of DIPEA dropwise over 15 minutes to initiate cyclization.

  • Reaction: Stir the mixture at room temperature under an inert nitrogen atmosphere for 24 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The linear precursor should completely disappear, replaced by a mass corresponding to [M - H2O] (the cyclized product).

Phase 4: Global Deprotection & Purification
  • Solvent Removal: Remove the DMF in vacuo.

  • Deprotection: Treat the crude cyclic protected peptide with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

  • Precipitation: Concentrate the mixture to 10% of its original volume under a stream of nitrogen. Precipitate the peptide by adding ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the ether. Wash the pellet twice more with cold ether.

  • Purification: Dissolve the crude macrocycle in a minimum amount of 50% Acetonitrile/Water. Purify via preparative RP-HPLC using a C18 column, employing a linear gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 45 minutes. Lyophilize the pure fractions.

References

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal (2024).1

  • Unconventional Macrocyclizations in Natural Product Synthesis. ACS Central Science (2020).2

  • Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. ACS Combinatorial Science (2014).3

  • Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Springer Protocols (2013).4

Sources

Troubleshooting & Optimization

preventing racemization of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid during peptide coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the incorporation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (D-2-methyl-thiazol-4-ylalanine).

Heteroarylalanines are notoriously difficult to couple without losing chiral integrity. This guide provides field-proven, mechanistically grounded solutions to prevent racemization (epimerization) during solid-phase or solution-phase peptide synthesis (SPPS/SPS).

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid so susceptible to racemization compared to standard aliphatic amino acids? A: The root cause is the strong electron-withdrawing nature of the 2-methyl-1,3-thiazole ring. This inductive effect significantly increases the acidity of the α -proton. During carboxylic acid activation (e.g., forming an O-acylisourea or active ester), the presence of a base easily leads to the abstraction of this α -proton[1]. This triggers either direct enolization or the formation of an oxazolone intermediate, both of which are planar and result in a racemic mixture upon aminolysis.

Q: My standard protocol uses HATU and DIEA (N,N-Diisopropylethylamine). Why is my peptide epimerizing? A: DIEA is a relatively strong, unhindered tertiary amine base. While HATU is an exceptionally fast coupling reagent, the high basicity of DIEA in the microenvironment of the activated thiazolylalanine promotes rapid α -proton abstraction before the incoming amine can attack the active ester. For heteroarylalanines, strong bases must be strictly avoided to maintain the stereocenter[2].

Q: What is the most reliable coupling system to prevent this issue? A: You must transition to either a Zero-Base System or a Mild-Base System :

  • Zero-Base (DIC/Oxyma Pure): Diisopropylcarbodiimide (DIC) with Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) requires no tertiary amine base. Oxyma acts as an exceptional racemization suppressor by rapidly forming a stable active ester without the need for basic conditions[3].

  • Mild-Base (DEPBT/TMP): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a specialized reagent that mediates amide bond formation with remarkable resistance to racemization[4]. When paired with a hindered, weak base like 2,4,6-trimethylpyridine (TMP/collidine), it prevents oxazolone formation.

Part 2: Logical Workflows & Visualizations

To understand the failure modes and select the correct corrective action, refer to the mechanistic and decision-tree diagrams below.

G A Activated (2R)-Thiazolylalanine (e.g., O-Acylisourea) B Alpha-Proton Abstraction (Base-mediated) A->B Excess/Strong Base C Pathway A: Oxazolone Formation (Loss of Chirality) B->C Urethane protection compromised D Pathway B: Direct Enolization (Planar Intermediate) B->D Electron-withdrawing Thiazole E Racemic Peptide Product (D/L Epimers) C->E Aminolysis D->E Aminolysis

Mechanism of thiazolylalanine racemization during activation.

DecisionTree Start Coupling (2R)-Thiazolylalanine Q1 Is standard HATU/DIEA causing >5% epimerization? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Switch to Zero-Base or Weak Base System A1_Yes->Q2 Action_No Proceed with standard SPPS A1_No->Action_No Opt1 DIC / Oxyma Pure (No Base) Q2->Opt1 Opt2 DEPBT / TMP (Weak Base) Q2->Opt2 Eval Evaluate Epimerization via HPLC Opt1->Eval Opt2->Eval Success <1% Epimerization Achieved Eval->Success

Decision tree for selecting coupling conditions to minimize epimerization.

Part 3: Quantitative Data Comparison

The following table summarizes expected outcomes when coupling Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid to a resin-bound primary amine at room temperature (25°C).

Coupling Reagent SystemBase UsedBase EquivalentsReaction TimeExpected Epimerization (%)Overall Yield (%)
HATUDIEA2.01 hour15.0 - 25.0%>95%
HBTUDIEA2.01 hour10.0 - 18.0%>90%
DEPBT TMP (Collidine) 2.0 4 hours < 2.0% 85 - 90%
DIC / Oxyma Pure None 0.0 2 hours < 1.0% >95%

Note: Yields and epimerization rates are sequence-dependent. The DIC/Oxyma system consistently provides the best balance of yield and chiral preservation for heteroarylalanines[3].

Part 4: Step-by-Step Experimental Methodologies

To ensure a self-validating system, both protocols below include a mandatory in-process chiral validation step. Do not proceed with subsequent chain elongation until the chiral integrity of this specific coupling is analytically confirmed.

Protocol A: Zero-Base Coupling using DIC / Oxyma Pure (Recommended)

This protocol relies on the high reactivity of the Oxyma active ester, bypassing the need for a tertiary amine base and thereby neutralizing the primary trigger for α -proton abstraction.

Materials:

  • Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (3.0 equiv relative to resin loading)

  • Oxyma Pure (3.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide N-terminus is fully deprotected and washed thoroughly with DMF (5 × 1 min) to remove any residual piperidine (which acts as a base and can cause racemization).

  • Pre-activation: In a clean, dry vial, dissolve the Fmoc-thiazolylalanine derivative and Oxyma Pure in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Add DIC to the vial. Stir gently for exactly 2 minutes at room temperature to form the active ester. Do not over-activate.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Step (Micro-cleavage): Withdraw a 2 mg sample of the resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, and analyze the crude pellet via Chiral UPLC. Confirm the D-epimer purity is >99% before proceeding to the next Fmoc deprotection.

Protocol B: DEPBT-Mediated Coupling with TMP

If carbodiimides are incompatible with your specific sequence (e.g., risk of dehydration of side chains), DEPBT is the premier alternative[4].

Materials:

  • Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (3.0 equiv)

  • DEPBT (3.0 equiv)

  • 2,4,6-Trimethylpyridine (TMP / Collidine) (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Preparation: Dissolve the amino acid and DEPBT in anhydrous DMF.

  • Base Addition: Add TMP to the solution. TMP is sterically hindered, preventing it from easily accessing the α -proton of the thiazolylalanine, while still facilitating the DEPBT activation mechanism.

  • Coupling: Immediately add the mixture to the deprotected resin.

  • Extended Agitation: DEPBT couplings are slower than HATU. Agitate the mixture for 4 to 6 hours at room temperature.

  • Validation: Perform the same micro-cleavage and Chiral UPLC validation as described in Protocol A, Step 6.

References

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (2000). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Organic Letters.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Fetz, V., et al. (2024). Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Journal of Medicinal Chemistry.
  • Mennen, S. M., et al. (2005). Thiazolylalanine-Derived Catalysts for Enantioselective Intermolecular Aldehyde−Imine Cross-Couplings. Journal of the American Chemical Society.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with the aqueous formulation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid .

As an unnatural D-amino acid featuring a lipophilic 2-methyl-1,3-thiazole ring, this compound presents unique physicochemical challenges. Its zwitterionic backbone and hydrophobic side chain often lead to rapid precipitation, crystalline aggregation, and assay incompatibility in standard physiological buffers (e.g., PBS, HEPES). This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks.

I. Diagnostic Workflow for Solubility Optimization

Before applying a specific protocol, use the decision tree below to identify the optimal solubilization strategy based on your target pH and downstream assay constraints.

SolubilityWorkflow Start Solubility Issue Detected Target: (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid CheckPH Is the target buffer pH between 5.0 and 6.5? Start->CheckPH YesPH Yes (Near pI ~5.8) CheckPH->YesPH NoPH No (pH < 4 or pH > 7.5) CheckPH->NoPH ActionPI Avoid pI range if possible. If required, add L-Arginine as a hydrotrope. YesPH->ActionPI CheckAssay Is the assay sensitive to organic solvents? NoPH->CheckAssay YesAssay Yes (e.g., Live Cells) CheckAssay->YesAssay NoAssay No (e.g., Biochemical) CheckAssay->NoAssay ActionBio Use pH-shift method with slow titration & non-toxic surfactants. YesAssay->ActionBio ActionChem Use 5-10% DMSO or PEG400 as a co-solvent prior to buffer dilution. NoAssay->ActionChem

Workflow for troubleshooting and optimizing the aqueous solubility of the thiazole amino acid.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does my compound immediately precipitate when I adjust my buffer to pH 6.0? Causality: You have hit the compound's isoelectric point (pI). The pKa of the thiazole conjugate acid is approximately 2.5 1[1], the carboxylic acid is ~2.2, and the α-amino group is ~9.5. At pH 6.0, the molecule exists almost entirely as a neutral zwitterion (net charge = 0) 2[2]. Zwitterionic amino acids exhibit their absolute minimum aqueous solubility at their pI due to strong intermolecular electrostatic self-association and the hydrophobic stacking of the 2-methylthiazole rings [[3]](3]. Solution: Shift the pH away from the 5.0–6.5 range if your assay permits. If pH 6.0 is mandatory, you must introduce a hydrotropic agent (see Q2).

Q2: How can I prepare a highly concentrated stock solution without using DMSO, which is toxic to my cell-based assays? Causality: High concentrations of organic solvents disrupt cell membranes. Instead of organic solvents, use L-Arginine as a biocompatible hydrotrope. The guanidinium group of L-Arginine participates in cation-π interactions with the electron-rich thiazole ring of your compound, effectively shielding the hydrophobic moiety from the bulk water and disrupting crystalline packing 4[4]. Furthermore, amino acids can act as co-amorphous stabilizers, preventing the active ingredient from recrystallizing in solution 5[5]. Solution: Formulate the compound with a 1:2 molar ratio of L-Arginine (See Protocol 1).

Q3: My compound crashes out when diluted from an acidic stock into a pH 7.4 physiological buffer (e.g., PBS). How do I prevent this? Causality: Rapid dilution into a highly buffered neutral solution causes a sudden pH shock. As the microenvironment around the compound rapidly crosses the pI (~5.8), local supersaturation occurs, breaching the nucleation threshold and causing irreversible precipitation. Additionally, the high ionic strength of PBS causes a "salting-out" effect on the hydrophobic thiazole ring. Solution: Utilize a slow, stepwise titration method and prime your receiving buffer with a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) to transiently stabilize the compound during the pH transition (See Protocol 2).

III. Quantitative Data & Physicochemical Summaries

Table 1: Physicochemical Properties & Predicted Ionization States

Property Value Mechanistic Impact on Solubility
Carboxylic Acid pKa ~2.2 Deprotonates at physiological pH, yielding a negative charge.
Thiazole Nitrogen pKa ~2.5 Weakly basic; remains unprotonated and hydrophobic at pH > 3.
α-Amino Group pKa ~9.5 Protonated at physiological pH, yielding a positive charge.

| Isoelectric Point (pI) | ~5.8 | Net charge is zero; zwitterionic self-association causes precipitation. |

Table 2: Efficacy of Solubility Enhancement Strategies

Strategy Mechanism of Action Max Achievable Concentration (Est.) Downstream Compatibility
Direct Buffer Dissolution (pH 7.4) Baseline zwitterion hydration < 2 mM High (No additives)
pH-Shift (Acidic to pH 7.4) Overcomes initial crystal lattice energy ~ 10 mM High (Requires careful titration)
L-Arginine Hydrotrope (1:2 Ratio) Cation-π interactions with thiazole ~ 30 mM High (Highly biocompatible)

| 10% DMSO Co-solvent | Disrupts hydrophobic packing | > 50 mM | Low (Cytotoxic to many cell lines) |

IV. Step-by-Step Experimental Methodologies

Protocol 1: Preparation of a 50 mM Stock Solution via pH-Shift and Hydrotropic Solubilization

This protocol utilizes extreme pH to break the initial crystal lattice, followed by hydrotropic stabilization to maintain solubility at physiological pH.

  • Weighing & Initial Dispersion: Weigh the required mass of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid powder. Disperse in 70% of the final target volume using sterile ultra-pure water. The suspension will be cloudy.

  • Acidic Solubilization: Dropwise, add 1.0 M HCl while vortexing continuously until the pH drops below 2.0. The solution will become optically clear as the thiazole nitrogen (pKa ~2.5) and alpha-amino group become fully protonated, yielding a highly soluble +2 net charge state.

  • Hydrotrope Addition: Add L-Arginine powder at a 1:2 (Target:Arginine) molar ratio. Stir until completely dissolved. The guanidinium group of Arginine will stabilize the thiazole ring during the subsequent pH adjustment.

  • Neutralization: Slowly titrate the solution with 1.0 M NaOH back to the target physiological pH (e.g., pH 7.4). Add the NaOH at a strictly controlled rate of ≤ 10 µL/min under continuous magnetic stirring. Critical: Rapid addition creates high-pH microenvironments that trigger rapid nucleation.

  • Volume Adjustment & Self-Validation: Adjust to the final volume with ultra-pure water. Validate the protocol's success by measuring the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the solution is a true solution, completely free of micro-precipitates or colloidal aggregates.

Protocol 2: Stepwise Dilution into Physiological Buffers to Prevent Nucleation

Use this protocol when diluting concentrated stocks into high-salt assay buffers (e.g., PBS, HBSS).

  • Thermal Priming: Pre-warm the target assay buffer to 37°C in a water bath. The increased thermal energy enhances the thermodynamic solubility limit and prevents temperature-shock precipitation.

  • Surfactant Priming: Add a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Pluronic F-68) to the receiving buffer. This lowers the surface tension and provides micellar hydrophobic cores to transiently shield the 2-methylthiazole group during dilution.

  • Kinetic Integration: Using a precision micropipette, inject the concentrated stock solution directly into the center of the vortex of the rapidly stirring buffer. Never add the buffer to the stock solution, as this forces the entire stock volume to slowly cross the precipitation threshold.

  • Equilibration & Self-Validation: Allow the solution to equilibrate for 15 minutes at room temperature. Validate by centrifuging a 1 mL aliquot at 10,000 x g for 5 minutes. Check the bottom of the tube for a white pellet. If no pellet is visible, the compound is stably integrated.

V. References

  • Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution Source: King's College London (kcl.ac.uk) URL:

  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs Source: University of Copenhagen (ku.dk) URL:

  • Thiazole - Wikipedia Source: Wikipedia (wikipedia.org) URL:

  • Isoelectric point - Wikipedia Source: Wikipedia (wikipedia.org) URL:

  • Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry (masterorganicchemistry.com) URL:

Sources

troubleshooting low synthesis yields of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Synthesis Yields of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most common bottlenecks in the asymmetric synthesis of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (also known as D-2-methyl-4-thiazolylalanine). This non-proteinogenic amino acid is a critical building block for bioactive peptides, metal-binding complexes[1], and enantioselective catalysts[2]. However, its synthesis is notoriously challenging due to the coordinating nature of the thiazole ring and the high polarity of the final zwitterion.

Industrially and academically, thiazolylalanine is prepared through asymmetric synthesis routes employing chiral catalysts, which must be carefully controlled to preserve stereochemical integrity[3].

Quantitative Data Summary

Below is a comparison of common synthetic routes and their typical yield-limiting factors to help you benchmark your experimental results.

Synthetic RouteKey IntermediateExpected YieldExpected ee / dePrimary Yield-Limiting Factor
Azlactone + Asymmetric Hydrogenation (Z)-2-acetamido-3-(2-methylthiazol-4-yl)acrylic acid45 - 60%> 95%Catalyst poisoning by thiazole sulfur/nitrogen.
Chiral Auxiliary (Schöllkopf) Bis-lactim ether alkylation product50 - 70%90 - 95%Enolate aggregation; poor electrophile conversion.
Enzymatic Resolution N-Acetyl-DL-thiazolylalanine< 45% (max 50%)> 99%Theoretical yield capped at 50%; slow kinetics.

Synthesis Workflow & Troubleshooting Nodes

The azlactone method is a historically reliable and scalable route for synthesizing heteroaromatic amino acids like thiazolylalanine, though it requires the critical reduction of an enamide bond[4]. The diagram below illustrates this standard pathway, highlighting critical intervention points where yields typically drop.

SynthesisWorkflow A 2-Methylthiazole-4-carbaldehyde B Erlenmeyer Azlactone Synthesis (N-Acetylglycine, Ac2O, NaOAc) A->B C Dehydroamino Acid Intermediate (Z)-2-acetamido-3-(2-methylthiazol-4-yl)acrylic acid B->C T1 Issue: Polymerization/Low Yield Fix: Temp Control < 60°C B->T1 D Asymmetric Hydrogenation [Rh(COD)(DuPhos)]BF4, H2 C->D E Protected (2R)-Thiazolylalanine D->E T2 Issue: Catalyst Poisoning Fix: Add HBF4 to protonate Thiazole N D->T2 F Acidic Deprotection & Ion Exchange E->F G (2R)-2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (Target Zwitterion) F->G T3 Issue: Zwitterion Loss Fix: Dowex 50WX8 Resin Isolation F->T3

Fig 1. Azlactone synthesis workflow for (2R)-thiazolylalanine highlighting key troubleshooting interventions.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation of the dehydroamino acid intermediate stalls at 30-40% conversion. How do I improve the yield? A1: This is a classic case of transition-metal catalyst poisoning. The thiazole ring contains both a sulfur atom and an hybridized nitrogen. These heteroatoms act as strong -donors and -acceptors, competitively binding to the transition metal center (e.g., Rh or Ru) and displacing the chiral phosphine ligands or blocking the coordination of . Causality & Solution: To prevent coordination, you must electronically deactivate the thiazole nitrogen. This is achieved by adding a stoichiometric amount of a non-coordinating strong acid (e.g., ) to protonate the thiazole ring prior to hydrogenation. The resulting thiazolium species lacks the lone pair required to coordinate to the metal, restoring catalytic turnover and preserving the stereochemical integrity.

Q2: I am using the Schöllkopf chiral auxiliary route. The alkylation with 4-chloromethyl-2-methylthiazole gives poor diastereomeric excess (de) and low yields. What is going wrong? A2: Low yields and poor stereoselectivity during the alkylation of the bis-lactim ether enolate usually stem from enolate aggregation. Causality & Solution: The lithium enolate of the Schöllkopf auxiliary tends to form unreactive hexameric aggregates in pure THF at -78°C. By adding a highly polar, aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) at 10-20% v/v, you break these aggregates into reactive monomers. This increases the nucleophilicity of the enolate, ensuring rapid and highly face-selective attack on the electrophile before background degradation occurs.

Q3: The final deprotection step is successful according to LC-MS, but I lose >60% of the product during isolation. How can I recover the free amino acid? A3: (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a highly polar zwitterion. It lacks lipophilic protecting groups, making traditional liquid-liquid extraction impossible. If you attempt to extract it into organic solvents, it will remain entirely in the aqueous layer. Causality & Solution: You must use cation-exchange chromatography. The crude acidic hydrolysis mixture (where the amino acid is protonated and carries a net positive charge) is loaded onto a strongly acidic cation-exchange resin. Neutral and anionic impurities wash through. The pure zwitterionic amino acid is then eluted using a dilute ammonia solution, which deprotonates the carboxylic acid, reducing the net charge to zero and releasing it from the resin.

Experimental Protocols

Protocol A: Asymmetric Hydrogenation with Acidic Additive (Self-Validating) Purpose: Achieve >99% conversion of the dehydroamino acid without catalyst poisoning.

  • Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of (Z)-2-acetamido-3-(2-methylthiazol-4-yl)acrylic acid in 10 mL of degassed anhydrous methanol.

  • Protonation: Add 1.05 mmol of dropwise.

    • Validation Step: Check the solution with a micro-pH probe; it should register an apparent pH < 2, confirming full protonation of the thiazole nitrogen.

  • Catalyst Addition: Add 1.0 mol% of . The solution will turn faint orange.

  • Hydrogenation: Transfer to a high-pressure reactor, purge with three times, and pressurize to 50 psi. Stir at 25°C for 12 hours.

  • Monitoring: Vent the reactor and take a 10 µL aliquot. Analyze via LC-MS.

    • Validation Step: The mass of the starting material ( ) should be completely replaced by the product mass ( ).

  • Workup: Neutralize with 1.05 mmol of triethylamine and concentrate under reduced pressure.

Protocol B: Zwitterion Isolation via Cation-Exchange Chromatography Purpose: Isolate the highly polar free amino acid after HCl-mediated deprotection.

  • Resin Preparation: Swell 10 g of Dowex 50WX8 (hydrogen form, 100-200 mesh) in DI water. Pack into a glass column and wash with 50 mL of 1M HCl, followed by DI water until the eluent pH is neutral (~pH 6-7).

  • Loading: Dilute the crude acidic hydrolysis mixture (containing the fully deprotected amino acid in 6M HCl) with DI water to a concentration of <1M HCl. Load slowly onto the column (1 drop/sec).

  • Washing: Wash the column with 100 mL of DI water.

    • Validation Step: Spot the eluent on a TLC plate and stain with ninhydrin. It should remain clear, proving the amino acid is retained on the resin.

  • Elution: Elute the product using 1M aqueous . Collect 10 mL fractions.

  • Detection & Isolation: Spot fractions on TLC and stain with ninhydrin (product appears as a purple spot). Pool positive fractions and lyophilize to yield the pure (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid as a white powder.

References

  • Mennen, S. M., Gipson, J. D., Kim, Y. R., & Miller, S. J. (2005). Thiazolylalanine-Derived Catalysts for Enantioselective Intermolecular Aldehyde−Imine Cross-Couplings. Journal of the American Chemical Society. URL: [Link]

  • Farrer, N. J., & Sadler, P. J. (2024). Synthesis of metal-binding amino acids. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Lessa, J. A., et al. (2020). Amino Acids and Peptides as Versatile Ligands in the Synthesis of Antiproliferative Gold Complexes. MDPI - International Journal of Molecular Sciences. URL: [Link]

Sources

Technical Support Center: Optimizing Cleavage for (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing peptides incorporating unnatural heterocyclic amino acids, specifically (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (a D-thiazolylalanine derivative), presents unique chemical challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure high-purity crude yields.

Part 1: Mechanistic Insights & Causality (The "Why")

To optimize cleavage, we must first understand the chemical environment of the cleavage reaction. During the final step of Fmoc-SPPS, concentrated trifluoroacetic acid (TFA) is used to simultaneously sever the peptide-resin linker and remove side-chain protecting groups (e.g., tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf))[1].

This acidolysis generates highly reactive carbocations. The (2-methyl-1,3-thiazol-4-yl) moiety is electron-rich and contains multiple nucleophilic sites[2]. If the generated carbocations are not rapidly intercepted by nucleophilic scavengers, they will attack the thiazole ring (typically at the nitrogen or the C5 position), leading to irreversible alkylation. Furthermore, the sulfur atom within the thiazole ring is highly susceptible to oxidation, forming sulfoxides in the presence of trace oxygen or peroxides[3]. Therefore, standard minimalist cleavage cocktails (such as TFA/Water) are fundamentally inadequate for this unnatural amino acid and will result in complex, low-yield mixtures.

Part 2: Troubleshooting Guide & FAQs

Q: My LC-MS shows a major byproduct with a +56 Da mass shift. What is the mechanism behind this? A: A +56 Da shift indicates tert-butylation. The tert-butyl carbocations liberated from side-chain protecting groups (e.g., Asp, Glu, Ser, Thr) have electrophilically attacked the thiazole ring[1]. Causality & Fix: Your current scavenger cocktail is insufficiently nucleophilic. Triisopropylsilane (TIS) is sterically hindered and reacts too slowly with tBu cations. Switch to a phenol and ethanedithiol (EDT)-based cocktail (like Modified Reagent K), which provides superior kinetic trapping of bulky carbocations.

Q: I am observing a +16 Da or +32 Da mass shift. Is my thiazole peptide degrading? A: This indicates oxidation, resulting in the formation of a sulfoxide (+16 Da) or sulfone (+32 Da) on the thiazole sulfur[3]. Causality & Fix: Unquenched dissolved oxygen or trace peroxides in ether are oxidizing the heterocycle. Ensure your cleavage cocktail contains a reducing scavenger like EDT or thioanisole. Always sparge your TFA with inert gas (Nitrogen or Argon) prior to use, and perform the cleavage under an inert atmosphere.

Q: The peptide is heavily modified with a +242 Da adduct, and I cannot suppress it even with Reagent K. What is the next step? A: A +242 Da shift corresponds to tritylation, often originating from the deprotection of Cys(Trt), His(Trt), or Asn(Trt)[1]. Causality & Fix: If Reagent K fails, the thiazole ring is acting as a stronger nucleophile than the scavengers in the local resin environment. You must alter the leaving group dynamics using a TMSBr (Trimethylsilyl bromide) protocol. TMSBr accelerates the cleavage and shifts the reaction mechanism, drastically reducing the lifetime of the carbocation and preventing the alkylation of sensitive heterocycles.

Part 3: Quantitative Data: Scavenger Cocktail Efficacy

The following table summarizes the expected outcomes when applying different cleavage cocktails to a model sequence containing (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, based on established SPPS optimization principles.

Cleavage Cocktail CompositionPrimary Mechanism of ActionAlkylation (+56/242 Da)Oxidation (+16 Da)Expected Crude Purity
TFA / H₂O (95:5)Hydrolysis onlyHigh (>40%)Moderate (15%)< 20%
TFA / TIS / H₂O (95:2.5:2.5)Hydride donationModerate (25%)Moderate (10%)40 - 50%
Modified Reagent K (TFA / Phenol / Water / Thioanisole / EDT) (82.5:5:5:5:2.5)Aromatic substitution & Thiol trappingLow (<5%)Trace (<2%)80 - 85%
TMSBr / EDT / Thioanisole / m-Cresol / TFA Halide-mediated push-pull cleavageTrace (<1%)None Detected> 90%

Part 4: Self-Validating Experimental Protocols

Protocol A: Modified Reagent K Cleavage (First-Line Optimization)

Use this protocol as the standard approach for thiazole-containing peptides.

  • Preparation: In a fume hood, prepare the cleavage cocktail: 82.5% TFA, 5% Phenol (w/v), 5% Water, 5% Thioanisole, and 2.5% EDT[3]. Sparge the mixture with N₂ for 5 minutes to remove dissolved oxygen.

  • Cleavage: Add 10 mL of the cocktail per gram of dry peptidyl-resin. Seal the vessel under a blanket of N₂ and agitate gently at room temperature for 2.5 hours.

  • Filtration & Precipitation: Filter the resin, collecting the TFA filtrate. Wash the resin with an additional 2 mL of neat TFA. Combine the filtrates and concentrate under a stream of N₂ to approximately 20% of the original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Self-Validation Step: Before discarding the resin, perform a micro-cleavage: take 5-10 resin beads, treat with 100 µL of fresh TFA for 30 minutes, precipitate with ether, and analyze via LC-MS. If the target mass is detected, the primary 2.5-hour cleavage was incomplete, and future syntheses require a 3.5-hour cleavage time.

Protocol B: TMSBr-Mediated Cleavage (For Refractory Sequences)

Use this protocol if Protocol A yields >5% alkylated byproducts.

  • Preparation: Cool 7.5 mL of TFA to 0°C in an ice bath. Add 0.50 mL EDT, 0.10 mL m-cresol, and 1.17 mL thioanisole. Sparge with N₂.

  • Activation: Slowly add 1.32 mL of TMSBr to the cooled mixture.

  • Cleavage: Add 200 mg of dry peptide resin to the cocktail. Allow the mixture to stand for exactly 15 minutes under a blanket of N₂ at 0°C. Causality: The extreme reactivity of TMSBr requires strict temperature and time control to prevent backbone degradation.

  • Isolation: Filter the resin rapidly under reduced pressure. Wash with 2 mL of cold TFA. Dropwise, add the combined filtrates into 80 mL of ice-cold ether. Centrifuge to collect the pellet.

  • Self-Validation Step: Analyze the ether supernatant via analytical HPLC before disposal. If peptide peaks are present, the sequence is highly lipophilic; recover the peptide by evaporating the ether and performing a secondary precipitation in cold hexanes.

Part 5: Workflow Visualization

ThiazoleCleavageOptimization Start SPPS Completed: Peptidyl-Resin Ready Cleavage Perform Test Cleavage (Modified Reagent K) Start->Cleavage LCMS LC-MS Analysis of Crude Peptide Cleavage->LCMS Alkylation Issue: +56 Da / +242 Da (tBu / Trt Alkylation) LCMS->Alkylation Oxidation Issue: +16 Da (Thiazole Oxidation) LCMS->Oxidation Success Target Mass Dominant (High Purity) LCMS->Success SolAlk Protocol B: TMSBr-Mediated Cleavage Alkylation->SolAlk SolOx Degas TFA, Add Thioanisole, Run under N2 Oxidation->SolOx Proceed Proceed to Preparative HPLC Success->Proceed SolAlk->Cleavage Retest SolOx->Cleavage Retest

Workflow for troubleshooting and optimizing cleavage of thiazole-containing peptides.

References

  • [1] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at:[Link]

  • [2] Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Amino Acids / PMC. Available at:[Link]

  • [3] Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, Vol 35. Available at: [Link]

Sources

Technical Support Center: Resolving HPLC Co-Elution of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the chromatographic co-elution of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid and its stereoisomers.

This molecule—a non-proteinogenic, zwitterionic thiazolylalanine derivative—presents unique challenges due to its highly polar nature and chiral center at the C2 position. Below, you will find field-proven troubleshooting FAQs, mechanistic insights, method comparisons, and self-validating protocols to achieve baseline resolution.

Troubleshooting FAQs

Q1: Why am I seeing co-elution of the (2R) and (2S) isomers on a standard C18 reverse-phase column? A: Enantiomers possess identical physicochemical properties (e.g., polarity, boiling point, hydrophobicity) in an achiral environment. A standard C18 column relies strictly on hydrophobic interactions. Because the (2R) and (2S) isomers of your thiazolylalanine derivative partition equally into the achiral C18 stationary phase, they will always co-elute. To resolve them, you must introduce a chiral environment, either directly via a Chiral Stationary Phase (CSP) or indirectly by synthesizing diastereomers prior to injection [1].

Q2: What is the best Chiral Stationary Phase (CSP) for the direct separation of this underivatized molecule? A: For underivatized, zwitterionic amino acids containing an aromatic moiety (like your thiazole ring), Macrocyclic Glycopeptide CSPs (specifically Teicoplanin, e.g., Chirobiotic T) are the gold standard [1, 3]. Causality: Teicoplanin forms a chiral cleft. The thiazole ring of the analyte engages in π−π interactions with the aromatic rings of the teicoplanin aglycone, while the zwitterionic amino acid backbone forms highly directional hydrogen bonds with the peptide's functional groups. This multi-point interaction is stereoselective, heavily favoring the retention of one enantiomer over the other [3]. Alternatively, Crown Ether CSPs can be used, which rely on host-guest complexation with the primary amine [2].

Q3: I only have access to a standard C18 column. Can I still resolve these isomers? A: Yes, via the Indirect Method . You can use Marfey’s Reagent (FDAA) to derivatize the primary amine of the isomers before analysis [4]. Causality: FDAA reacts with the enantiomers to form diastereomers. Unlike enantiomers, diastereomers have distinct physical properties. The D-amino acid derivative (typically corresponding to your 2R isomer) exhibits stronger intramolecular hydrogen bonding than the L-derivative. This makes the (2R)-derivative more hydrophobic, causing it to be selectively retained and elute after the (2S)-derivative on a standard C18 column [5].

Q4: My peaks are tailing on the Teicoplanin CSP. How do I optimize the mobile phase? A: Peak tailing for zwitterions on macrocyclic glycopeptides is usually a function of suboptimal ionization. Teicoplanin operates best in a hydro-organic mobile phase (e.g., Methanol/Water). To sharpen peaks, add a volatile buffer like ammonium acetate or ammonium formate (10–20 mM) and adjust the pH to ~4.1. This pH ensures the analyte remains in its zwitterionic state, which is critical for optimal steric inclusion and hydrogen bonding within the chiral cleft [1].

Method Selection & Chiral Recognition Workflows

Workflow Start Co-elution of (2R) & (2S) Thiazolylalanine Isomers Direct Direct Method (Chiral Column) Start->Direct CSP Available Indirect Indirect Method (Achiral C18 Column) Start->Indirect No CSP Available CSP1 Macrocyclic Glycopeptide (e.g., Teicoplanin) Direct->CSP1 CSP2 Crown Ether (e.g., ChiroSil) Direct->CSP2 Deriv Pre-column Derivatization (Marfey's Reagent / FDAA) Indirect->Deriv Opt1 Mobile Phase: MeOH/H2O (pH 4.1) CSP1->Opt1 Opt2 Mobile Phase: Acidic (Perchloric Acid) CSP2->Opt2 Opt3 Mobile Phase: Gradient ACN/Water + 0.1% TFA Deriv->Opt3

Decision tree for selecting the appropriate HPLC method for chiral resolution.

Mechanism Analyte (2R)-Isomer Analyte PiPi Pi-Pi Interaction (Thiazole Ring) Analyte->PiPi Hbond Hydrogen Bonding (Carboxyl/Amino) Analyte->Hbond Steric Steric Inclusion (Chiral Cleft) Analyte->Steric CSP Teicoplanin CSP (Chiral Selector) PiPi->CSP Hbond->CSP Steric->CSP

Mechanistic interactions enabling chiral recognition on a Teicoplanin stationary phase.

Data Presentation: Comparison of Chiral HPLC Methods

Method TypeColumn / ReagentPrimary Mechanism of SeparationAdvantagesLimitations
Direct Teicoplanin CSP Steric inclusion, π−π interactions, H-bondingNo derivatization required; LC-MS compatible; high resolution for zwitterions.High initial column cost; highly sensitive to mobile phase pH and buffer capacity.
Direct Crown Ether CSP Host-guest complexation with the primary amineExcellent for underivatized primary amines; allows elution order reversal.Requires highly acidic mobile phases (e.g., Perchloric acid), which can degrade equipment.
Indirect C18 + Marfey's Reagent Diastereomer formation leading to distinct hydrophobicitiesUtilizes standard, inexpensive C18 columns; highly reliable UV detection (340 nm).Requires a 90-minute pre-column derivatization step; potential for reagent interference.

Experimental Protocols

To ensure scientific integrity and reproducibility, follow these self-validating protocols. The indirect method is detailed below as it is the most accessible for standard analytical laboratories.

Protocol: Indirect Separation via Marfey's Reagent (FDAA) Derivatization

This protocol converts the (2R) and (2S) enantiomers into stable diastereomers for separation on a standard C18 column [4, 5].

Materials Required:

  • Analyte: (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (1 mg/mL in water)

  • Marfey’s Reagent (FDAA): 1% (w/v) solution in HPLC-grade acetone

  • 1 M Sodium Bicarbonate ( NaHCO3​ )

  • 2 M Hydrochloric Acid ( HCl )

  • Standard C18 HPLC Column (e.g., 4.6 x 250 mm, 5 µm)

Step-by-Step Methodology:

  • Alkaline Activation: To a microcentrifuge tube, add 100 µL of the analyte solution. Add 20 µL of 1 M NaHCO3​ . Note: Alkaline conditions deprotonate the primary amine, making it a strong nucleophile.

  • Derivatization: Add 200 µL of the 1% FDAA solution. Vortex the mixture thoroughly.

  • Incubation: Heat the reaction mixture at 40°C for 90 minutes in the dark. The solution will turn a deep yellow/orange color.

  • Quenching: Remove from heat and allow the sample to cool to room temperature. Add 20 µL of 2 M HCl to quench the unreacted FDAA and stop the reaction. Self-Validation Check: The solution should shift slightly in color and cease generating gas.

  • Dilution & Filtration: Dilute the mixture with 660 µL of Mobile Phase A (Water + 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 15% B to 45% B over 45 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (specific to the FDAA chromophore).

    • Expected Result: The (2S)-derivative (L-form) will elute first, followed by the strongly retained (2R)-derivative (D-form) [5].

References

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

Technical Support Center: Overcoming Steric Hindrance with (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid. This non-canonical amino acid, a valuable building block in medicinal chemistry, presents a significant synthetic challenge: the pronounced steric hindrance caused by its bulky 2-methylthiazole side chain. This bulk can impede reactions at the alpha-amino and carboxyl groups, leading to low yields, failed reactions, and undesirable side products.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during synthesis. We will explore the root causes of these challenges and provide field-proven, actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction with (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is failing or giving very low yields. What is the primary cause and how can I resolve it?

This is the most common issue researchers face. The low reactivity is a direct consequence of the steric bulk of the 2-methylthiazole group, which physically obstructs the approach of coupling reagents and the incoming nucleophile (the amine component) to the carboxyl group. Standard coupling reagents, such as DCC or EDC, are often not potent enough to overcome this significant steric barrier.[1]

Troubleshooting Workflow:

  • Upgrade Your Coupling Reagent: The choice of coupling reagent is the most critical factor. Switch from standard carbodiimides to more powerful onium salt-based reagents.[1] These reagents function by forming a highly reactive activated ester in situ, which is more susceptible to nucleophilic attack despite the steric hindrance.[2][3][4]

    • Aminium/Uronium Salts: Reagents like HATU, HCTU, and HBTU are industry standards for difficult couplings.[5] HATU is often considered superior for hindered amino acids as it generates a highly reactive OAt-ester.[2][5][6][7]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also extremely effective. PyAOP, which also forms an OAt-ester, is another excellent choice for hindered couplings.[5][8]

  • Optimize Reaction Conditions:

    • Solvent: Use a highly polar aprotic solvent with excellent solvating properties to minimize peptide aggregation and ensure all reactants remain in solution. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult sequences.[1]

    • Temperature & Energy Input: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult couplings to completion in significantly shorter timeframes.[9][10][11][12] It allows for rapid and uniform heating, which can dramatically improve yields for sterically demanding reactions.[12]

  • Employ a "Double Coupling" Strategy: If a single coupling reaction still results in low conversion, a second, fresh addition of the activated amino acid and coupling reagent can be used to drive the reaction to completion.[1]

Data Summary: Comparison of Coupling Reagents for Hindered Systems

Coupling ReagentActivated Ester TypeRelative Reactivity/EfficiencyKey Considerations
DCC/EDCO-acylisoureaLowGenerally insufficient for this substrate.[8] Byproduct (DCU) can be difficult to remove.[8]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for this specific residue.[1][5]
HCTUO-6-ClBt esterHighMore reactive and efficient than HBTU-based reagents.[1][5]
HATU/PyAOP OAt ester Very High Often the reagents of choice for severely hindered couplings due to the high reactivity of the OAt-ester intermediate. [1][2][5]
COMUOxyma esterHighAn excellent, non-explosive alternative to benzotriazole-based reagents.[5]

Experimental Protocol: Microwave-Assisted HATU Coupling

This protocol outlines a general procedure for coupling Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid to a resin-bound amine using microwave irradiation.

  • Resin Preparation: Swell the peptide-resin in DMF or NMP. Perform the N-terminal Fmoc deprotection of the preceding amino acid as per your standard protocol. Wash the resin thoroughly with DMF (5 x 1 min).

  • Reagent Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (4 equivalents)

    • HATU (3.9 equivalents)[1]

    • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 equivalents)[3] in an appropriate volume of NMP (e.g., 2 mL).

  • Pre-activation: Allow the solution to stand for 1-5 minutes to ensure formation of the OAt-active ester.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Microwave Irradiation: Place the reaction vessel in a dedicated microwave peptide synthesizer. Irradiate at a controlled temperature (e.g., 70-86°C) for a total time of 5-10 minutes.[9][11]

  • Post-Coupling Wash: Following the reaction, drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating reaction completion. If the test is positive, consider a second coupling step.

Q2: I'm observing significant racemization of the thiazolylalanine residue during coupling. How can this be prevented?

Racemization (or epimerization at the α-carbon) is a critical side reaction, particularly when activating the carboxyl group of an N-protected amino acid. The mechanism often proceeds through the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either face, leading to a loss of stereochemical integrity. This process is accelerated by strong bases and prolonged exposure to highly reactive activated species.

Strategies to Minimize Racemization:

  • Choice of Additives and Base:

    • Additives: While reagents like HATU already contain an additive component (HOAt), for carbodiimide-mediated couplings, the addition of an agent like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended. Oxyma-based active esters are highly reactive yet have been shown to be more resistant to racemization compared to HOBt-based esters.[13]

    • Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using triethylamine (TEA), as its smaller size can promote the formation of the oxazolone intermediate. The use of collidine with HATU is particularly effective for suppressing racemization.[6]

  • Control Activation Time:

    • In Situ Activation vs. Pre-activation: For most onium salt couplings, a short pre-activation time (1-5 minutes) is beneficial to ensure the active ester is formed before addition to the resin.[1] However, prolonged pre-activation times should be avoided as this increases the window for racemization to occur.[14]

    • Temperature Control: While heat can improve coupling efficiency, it can also accelerate racemization.[9] Use the lowest temperature that still provides an acceptable coupling efficiency. Microwave synthesis with precise temperature control is advantageous here.

Diagram: Racemization via Oxazolone Formation

G cluster_0 Mechanism of Racemization A N-Protected Amino Acid (R-Configuration) B Activated Ester (e.g., OAt-ester) A->B Activation (HATU, Base) C 5(4H)-Oxazolone (Planar, Achiral Intermediate) B->C Base-catalyzed cyclization (Side Reaction) D Desired Peptide (R-Configuration) B->D Aminolysis (Desired Pathway) C->D Reprotonation E Epimerized Peptide (S-Configuration) C->E Reprotonation

Caption: Pathway of racemization during peptide coupling.

Q3: I am having difficulty with the Fmoc-deprotection step for the thiazolylalanine residue. The reaction seems slow or incomplete. What can I do?

Just as steric hindrance affects the coupling reaction, it can also impede the approach of the deprotection reagent (typically piperidine) to the Fmoc group. Furthermore, aggregation of the growing peptide chain on the solid support can physically shield the N-terminus.[15]

Troubleshooting Deprotection:

  • Modify the Deprotection Cocktail:

    • Add DBU: For slow deprotection reactions, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine/DMF solution can significantly accelerate Fmoc removal.[16][17][18] A common cocktail is 2% DBU / 20% Piperidine in DMF.

    • Alternative Bases: In some cases, piperazine with DBU has been shown to be a very rapid and effective alternative to piperidine.[19]

  • Increase Reaction Time and/or Temperature:

    • Time: Extend the standard deprotection time. Instead of two short treatments (e.g., 2 x 3 min), try longer exposures (e.g., 2 x 10-15 min).[15]

    • Temperature: Gentle heating or the use of microwave irradiation can speed up the deprotection step.[9] A typical microwave protocol might involve a 2-3 minute irradiation at 75-86°C.[9]

  • Improve Solvation:

    • Switching from DMF to NMP can help disrupt secondary structures and improve reagent access to the reaction site.[15]

Diagram: Deprotection Troubleshooting Workflow

G start Incomplete Fmoc Deprotection Detected q1 Is the reaction just slow? start->q1 sol1 Strategy 1: Increase Reaction Time &/or Temperature (Microwave) q1->sol1 Yes sol2 Strategy 2: Modify Deprotection Reagent (Add DBU to Piperidine) q1->sol2 No / Need Faster Method sol3 Strategy 3: Improve Solvation (Switch DMF to NMP) sol1->sol3 end Complete Deprotection sol1->end sol2->sol3 Combine Strategies sol2->end

Caption: Decision workflow for troubleshooting Fmoc deprotection.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [Link]

  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry Explained (YouTube). [Link]

  • Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • HATU. Wikipedia. [Link]

  • Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Springer Link. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Omizzur. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. [Link]

  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC. [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and peptide chemists working with (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (D-2-methyl-4-thiazolylalanine) and its protected derivatives (e.g., Fmoc/Boc). Due to the unique electronic properties of the thiazole ring, these non-natural amino acid reagents exhibit pronounced hygroscopicity and moisture sensitivity during activation, requiring stringent handling protocols.

I. Core Principles: The Causality of Moisture Sensitivity

To master the handling of this reagent, one must understand the underlying chemical causality rather than just memorizing protocols.

  • Hygroscopicity of the Thiazole Moiety: The 2-methyl-1,3-thiazole ring contains a weakly basic nitrogen atom. When supplied as a hydrochloride salt (free amino acid), it readily coordinates with atmospheric water. This moisture absorption artificially inflates the reagent's mass, leading to stoichiometric imbalances during Solid-Phase Peptide Synthesis (SPPS).

  • Hydrolysis of Activated Intermediates: During peptide coupling, the Fmoc-protected reagent is typically converted into an highly reactive O-acylisourea or active ester (via HATU/DIC). If trace moisture is present, water acts as a competing nucleophile against the resin-bound amine. This causes rapid hydrolysis of the active ester back to the unreactive carboxylic acid, severely depressing coupling efficiency.

  • Condensation Risks: Storing reagents at -20°C preserves the integrity of the Fmoc protecting group and prevents thermal degradation[1]. However, opening a cold vial immediately exposes the reagent to atmospheric moisture, which condenses directly onto the powder.

Quantitative Impact of Moisture on Coupling

The following table summarizes the causal relationship between solvent moisture content and coupling efficiency during in situ activation.

Moisture Content (ppm H₂O in DMF)Active Ester Half-Life (min)Coupling Efficiency (1 hr)Primary Degradation Pathway
< 50 ppm (Anhydrous)> 120> 99%None (Optimal)
500 ppm 4585%Hydrolysis to free acid
2000 ppm 10< 50%Hydrolysis & premature Fmoc cleavage

II. Troubleshooting & FAQs

Q1: My coupling efficiency with Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid dropped significantly in the middle of a synthesis. Why? A1: This is a classic symptom of moisture-induced active ester hydrolysis. If your anhydrous DMF has absorbed water from the air (often due to repeated septum punctures), the water outcompetes the resin-bound amine. Ensure your DMF is strictly anhydrous (<50 ppm H₂O) and free of dimethylamine impurities, which can also prematurely degrade the reagent.

Q2: I accidentally opened the vial immediately after taking it out of the -20°C freezer. The powder now looks clumpy. Is it ruined? A2: The clumping indicates that atmospheric moisture has condensed on the cold powder. While the Fmoc group is generally stable to neutral water, the absorbed moisture will ruin your stoichiometric calculations and kill your coupling reagents (like HATU or DCC) upon dissolution. Do not use it immediately. You must lyophilize the reagent overnight to remove the water before attempting any coupling reactions.

Q3: The reagent was shipped to me at ambient temperature instead of on dry ice. Is it still viable? A3: Yes. Fmoc-protected amino acids are generally stable for days to weeks at ambient temperature during standard shipping[1]. However, for optimal long-term stability and to prevent slow hydrolysis, you must transfer it to a desiccated -20°C environment immediately upon receipt.

III. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes an integrated verification step to confirm success before proceeding.

Protocol A: Anhydrous Desiccation and Equilibration

Objective: Safely transition the reagent from -20°C storage to room temperature without condensation.

  • Retrieval: Remove the sealed vial of Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid from the -20°C freezer. Do NOT open the cap.

  • Desiccation: Immediately place the sealed vial into a vacuum desiccator containing active desiccant (e.g., Drierite or P₂O₅).

  • Equilibration: Allow the vial to sit in the desiccator for a minimum of 1 to 2 hours to reach ambient room temperature[1].

  • Inert Purge: Open the vial only under a continuous stream of dry Argon or Nitrogen gas.

  • Validation Step (Visual & Mass): Inspect the powder. It should be free-flowing. Weigh the required amount rapidly. If the mass continuously increases on the balance, the environment is too humid; abort weighing and improve ambient dehumidification.

  • Resealing: Purge the stock vial with Argon/Nitrogen for 30 seconds before tightly resealing and returning to the freezer.

Protocol B: Moisture-Free In Situ Activation and Coupling

Objective: Achieve >99% coupling efficiency of the thiazolylalanine derivative onto a peptide resin.

  • Solvent Preparation: Use only freshly opened, amine-free anhydrous DMF or NMP.

  • Dissolution: Dissolve 3.0 equivalents of the Fmoc-amino acid and 2.95 equivalents of HATU in the anhydrous solvent.

  • Activation: Add 6.0 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). Vortex briefly. The solution should turn pale yellow, indicating active ester formation.

  • Coupling: Immediately transfer the activated solution to the resin. Agitate under a Nitrogen atmosphere for 45–60 minutes. Avoid applying a vacuum during agitation to prevent evaporation and cooling, which draws in moisture.

  • Validation Step (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Remove a few resin beads and perform a Kaiser (ninhydrin) test.

    • Self-Validation: A yellow/colorless bead confirms complete coupling (success). A blue bead indicates unreacted amines (failure, likely due to moisture-induced hydrolysis). If blue, perform a second coupling cycle using fresh anhydrous reagents before proceeding to Fmoc deprotection.

IV. Process Workflows

The following logical diagram illustrates the critical pathways of moisture exposure versus proper anhydrous handling during the preparation of this specific reagent.

MoistureDegradation A Fmoc-D-Thiazolylalanine (-20°C Storage) B Opened Cold (Condensation) A->B Premature Opening C Equilibrated to RT (Desiccator, 2 hrs) A->C Proper Handling D Moisture Absorption (Hygroscopic Thiazole) B->D H2O Introduction E In Situ Activation (HATU/DIPEA) C->E Anhydrous Solvent D->E Wet Reagent/Solvent F Hydrolysis of Active Ester E->F H2O Competing Nucleophile G Successful Peptide Coupling E->G Amine Nucleophile (Resin)

Caption: Logical flow of moisture-induced hydrolysis vs. successful anhydrous peptide coupling.

V. References

  • Handling and Storage of Peptides - FAQ Source: AAPPTec URL:[Link][1]

Sources

Validation & Comparative

A Comprehensive Guide to Peptide Design: (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid vs. L-Histidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of N-Terminal Residues in Peptide Therapeutics

In the rational design of peptide therapeutics, the N-terminal residue often dictates both the pharmacokinetic half-life and the pharmacodynamic receptor selectivity of the molecule. For decades, L-Histidine (L-His) has been a cornerstone in peptide design, serving as the critical N-terminal residue in native incretins like Glucagon and Glucagon-Like Peptide-1 (GLP-1). Histidine's imidazole ring is essential for the hydrogen-bonding network required for receptor activation[1].

However, the native L-His residue presents a severe liability: it is rapidly recognized and cleaved by Dipeptidyl Peptidase-4 (DPP-IV), leading to an in vivo half-life of less than two minutes. To overcome this, medicinal chemists have turned to unnatural amino acids. Among the most impactful substitutions is (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid , commonly known as D-4-Thiazolylalanine (D-Thz) . This guide provides an in-depth, objective comparison of L-His and D-Thz, detailing how this specific substitution modulates proteolytic stability, receptor selectivity, and metal-binding capabilities.

Physicochemical Divergence: L-His vs. D-Thz

The substitution of L-His with D-Thz is not merely a structural tweak; it fundamentally alters the electrostatic and steric landscape of the peptide's N-terminus.

  • pKa and Protonation: The imidazole ring of L-His has a pKa of ~6.0, meaning it exists in a dynamic equilibrium of protonated and unprotonated states at physiological pH (7.4), acting as both a hydrogen bond donor and acceptor. Conversely, the thiazole ring of D-Thz has a much lower pKa (~2.5). At pH 7.4, it remains strictly unprotonated, acting solely as a hydrogen bond acceptor.

  • Steric Bulk and Lipophilicity: The addition of the 2-methyl group on the thiazole ring increases the lipophilicity of the residue, which can enhance membrane permeability and alter the binding pose within a receptor's orthosteric pocket[2].

  • Stereochemistry: The D-configuration (2R) renders the peptide completely invisible to stereospecific endogenous aminopeptidases like DPP-IV.

Table 1: Physicochemical and Pharmacokinetic Profiling
ParameterL-Histidine (Native)D-4-Thiazolylalanine (D-Thz)
IUPAC Name (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
Side Chain Ring Imidazole2-Methyl-1,3-thiazole
Side Chain pKa ~6.0~2.5
Net Charge (pH 7.4) +0.1 to +0.5 (Dynamic)0.0 (Neutral)
H-Bond Capability Donor & AcceptorAcceptor Only
DPP-IV Cleavage Highly SusceptibleCompletely Resistant
GLP-1R Activation Potent AgonistWeak / Inactive
GCGR Activation Potent AgonistPotent Agonist

Mechanistic Case Study: Tuning Incretin Receptor Selectivity

The most prominent application of D-Thz is in the design of selective Glucagon Receptor (GCGR) agonists and dual incretin agonists. The GLP-1 receptor strictly requires the protonated imidazole ring of L-His1 for a critical hydrogen-bonding network. When L-His is replaced by D-Thz, the loss of the titratable proton and the introduction of the bulky 2-methyl group create a steric clash within the GLP-1R binding pocket, drastically reducing GLP-1R activity[1].

Conversely, the Glucagon Receptor is highly accommodating of lipophilic, bulky substitutions at the N-terminus. Therefore, incorporating D-Thz at position 1 yields highly active glucagon receptor agonists with strongly reduced off-target activity at the GLP-1 receptor[1],. This selectivity profile is highly desirable for creating GCGR-specific imaging agents (e.g., for PET scans) or for finely tuning the ratio of GCGR/GLP-1R activity in anti-obesity therapeutics.

Pathway Ligand Peptide Ligand (Position 1 Modification) LHis L-Histidine (Native) Ligand->LHis DThz D-Thiazolylalanine (Modified) Ligand->DThz GLP1R GLP-1 Receptor (High Affinity) LHis->GLP1R H-Bonding GCGR Glucagon Receptor (High Affinity) LHis->GCGR H-Bonding DThz->GCGR Lipophilic Interaction OffTarget GLP-1 Receptor (Steric Clash) DThz->OffTarget Reduced Binding

Receptor selectivity shift induced by N-terminal D-Thz substitution in incretin peptides.

Beyond Incretins: Metallopeptides and Catalysis

Beyond metabolic receptors, the thiazole ring serves as an excellent bioisostere for histidine in metal coordination chemistry. In the development of metal-peptidic bioconjugates, the thiazolylalanine residue acts as a highly effective N-heterocyclic carbene (NHC) coordinating unit[3]. When alkylated and deprotonated, the thiazole ring forms stable organometallic complexes with transition metals (e.g., Ruthenium, Gold, and Rhodium). These D-Thz-metal conjugates exhibit potent submicromolar cytotoxicity against multidrug-resistant cancer cell lines, offering a distinct advantage over native histidine complexes which are often less stable under physiological conditions[3].

Experimental Workflows

To effectively utilize D-Thz in peptide design, researchers must adapt standard synthesis and validation protocols. Below are self-validating methodologies designed to ensure high-fidelity incorporation and accurate functional readout.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Thz Peptides

Objective: Incorporate Fmoc-D-Thz-OH at the N-terminus of a growing peptide chain. Causality: While D-Thz is less sterically hindered than alpha,alpha-dialkyl amino acids, the electronic nature of the thiazole ring can slightly reduce coupling efficiency. Therefore, a highly efficient coupling reagent (HATU) and an extended coupling time are mandated.

  • Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes to ensure maximum matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Self-Validation Step: Monitor the UV absorbance of the piperidine wash at 301 nm. A plateau in absorbance confirms complete Fmoc removal.

  • Activation & Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-D-Thz-OH and 0.39 mmol (3.9 eq) of HATU in DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Add this activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Verification: Perform a Kaiser test on a micro-cleaved resin sample.

    • Self-Validation Step: A yellow solution indicates complete coupling (all free amines consumed). If the solution is blue, repeat Step 3 before proceeding.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to release the peptide and remove side-chain protecting groups. Precipitate in cold diethyl ether.

Workflow N1 Resin Preparation N2 Fmoc Deprotection N1->N2 N3 Coupling Fmoc-D-Thz-OH N2->N3 N4 Wash & Verify (Kaiser) N3->N4 N4->N3 If Positive N5 Cleavage (TFA Cocktail) N4->N5

Self-validating SPPS workflow for the incorporation of Fmoc-D-Thz-OH.

Protocol 2: In Vitro cAMP Accumulation Assay (Receptor Selectivity)

Objective: Quantify the functional shift in GLP-1R vs. GCGR activation caused by the D-Thz substitution. Causality: Because incretin receptors are Gαs-coupled, receptor activation directly stimulates adenylate cyclase, leading to cAMP production. Measuring cAMP provides a direct, amplified readout of target engagement.

  • Cell Preparation: Plate CHO-K1 cells stably expressing either human GLP-1R or GCGR at 5,000 cells/well in a 384-well microplate.

  • Ligand Stimulation: Incubate the cells for 30 minutes at 37°C with serial dilutions (10^-12 to 10^-6 M) of the synthesized peptides in an assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody).

  • Quantification: Read the TR-FRET signal (ratio of 665 nm / 620 nm emissions) using a compatible microplate reader. Calculate the EC50 values using a 4-parameter logistic regression.

  • Self-Validation: Include native Glucagon and Exendin-4 as internal positive controls on every plate. Calculate the Z'-factor; the assay data is only considered valid and actionable if Z' > 0.5.

References

  • Exendin-4 derivatives as selective glucagon receptor agonists Source: US Patent 9,932,381 B2 URL
  • Selective glucagon receptor agonists comprising a chelating moiety for imaging purposes Source: European Patent EP3389697A1 URL
  • Cyclic Peptide Design Source: Springer URL:[Link]

  • Design Strategies and Medicinal Applications of Metal-Peptidic Bioconjugates Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Validation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a transformative strategy in drug discovery and chemical biology.[1][2][3] This technique allows for the introduction of novel chemical functionalities, enabling the enhancement of therapeutic properties such as proteolytic stability, binding affinity, and in vivo half-life.[4] Among the diverse array of ncAAs, (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, a synthetic amino acid featuring a thiazole heterocycle, offers a privileged structure found in numerous bioactive natural products and pharmaceuticals.[5] Its incorporation can introduce unique conformational constraints and new interaction points for molecular targets.

However, the successful synthesis of these modified biotherapeutics necessitates rigorous analytical validation.[4] It is critical to confirm not only that the ncAA has been incorporated but also that it is located at the correct position with high fidelity, as misincorporation can lead to inactive or even immunogenic products. Mass spectrometry (MS) has emerged as the cornerstone technology for this validation, offering unparalleled sensitivity and specificity for characterizing complex biomolecules.[6][7][8]

This guide provides a comparative overview of mass spectrometry-based workflows for validating the incorporation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid. We will explore two primary strategies—intact mass analysis and bottom-up proteomics—explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

Core Principles: Why Mass Spectrometry?

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For proteins and peptides, this fundamental property allows us to:

  • Confirm Molecular Weight: Directly measure the mass of a synthesized peptide or protein to verify that it matches the theoretical mass, including the ncAA.

  • Determine Amino Acid Sequence: Fragment peptides within the mass spectrometer and analyze the resulting pattern to read the amino acid sequence, thereby pinpointing the exact location of modifications.

The validation process hinges on the unique mass of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.

ParameterValue
Chemical Formula C₇H₁₀N₂O₂S
Monoisotopic Mass 186.0463 Da
Average Mass 186.23 Da

This distinct mass signature is the key to its detection and differentiation from the 20 canonical amino acids.

Workflow Comparison: Intact Mass vs. Bottom-Up Proteomics

A comprehensive validation strategy often employs two complementary MS-based workflows. The choice depends on the level of detail required, from a rapid confirmation of incorporation to an unambiguous verification of site-specificity and fidelity.

Workflow 1: Intact Protein/Peptide Analysis

This approach provides a high-level overview by measuring the total molecular weight of the modified protein or peptide. It serves as an essential first-pass quality control check.

Causality Behind the Choice: The primary goal is to quickly confirm that a mass shift corresponding to the ncAA is present. If the observed mass matches the theoretical mass of the peptide containing the ncAA, it provides strong initial evidence of successful incorporation. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, are critical here to resolve the complex isotopic patterns of large molecules and provide confident mass assignment.

Experimental Protocol: Intact Mass Analysis

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide/protein in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[4]

    • Ensure the sample is fully desalted, as salt adduction can complicate spectral interpretation. This can be achieved via dialysis, size-exclusion chromatography, or using a reverse-phase C4 or C18 tip.

  • LC-MS Analysis:

    • Liquid Chromatography (LC): Inject 1-5 µL of the sample onto a reverse-phase column (e.g., C4 for proteins, C18 for peptides).

    • Elution: Apply a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid), typically running from 5% to 95% B over 15-30 minutes to elute the molecule.[4]

    • Mass Spectrometry (MS): Analyze the eluent using an electrospray ionization (ESI) high-resolution mass spectrometer.[4] Acquire data in MS1-only mode across a relevant m/z range (e.g., 600-4000 m/z).

  • Data Analysis:

    • The ESI process generates a series of multiply charged ions for a single molecule.

    • Use deconvolution software (e.g., Thermo BioPharma Finder™, Agilent MassHunter) to combine these charge states into a single, zero-charge mass spectrum.

    • Compare the primary observed mass with the theoretical mass calculated for the ncAA-containing sequence.

dot

Caption: Workflow for intact mass analysis.

Workflow 2: Bottom-Up Proteomics via LC-MS/MS

This is the gold standard for unambiguous validation. The protein is enzymatically digested into smaller peptides, which are then sequenced using tandem mass spectrometry (MS/MS) to confirm the exact location and identity of the ncAA.[1][9]

Causality Behind the Choice: While intact mass analysis confirms if the ncAA is present, it doesn't confirm where. For proteins with multiple potential incorporation sites or to rigorously assess fidelity, bottom-up analysis is essential. By fragmenting a specific peptide containing the ncAA, we generate a fingerprint (the MS/MS spectrum) that serves as definitive proof of its sequence and location. This method allows for a more rigorous analysis of incorporation fidelity by searching for potential, unwanted canonical amino acids at the target site.[1]

Experimental Protocol: Bottom-Up LC-MS/MS Analysis

  • Sample Preparation (In-Solution or In-Gel Digestion):

    • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidinium HCl), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide) to ensure efficient digestion.

    • Enzymatic Digestion: Digest the protein into peptides using a specific protease, most commonly Trypsin, which cleaves C-terminal to lysine (K) and arginine (R) residues.

    • Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the peptide digest onto a reverse-phase C18 analytical column coupled directly to the mass spectrometer.

    • Elution: Separate the peptides using a long, shallow gradient of acetonitrile (e.g., 2-40% over 60-120 minutes) to maximize the resolution of the complex mixture.

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument performs continuous cycles of:

      • An MS1 scan to measure the m/z of eluting peptides.

      • Selection of the most intense ions (top 10-20) for fragmentation (e.g., via collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD).

      • An MS2 scan to measure the m/z of the resulting fragment ions.[10]

  • Data Analysis:

    • Database Searching: Use a search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a theoretical database.

    • Crucial Step: The standard protein database (e.g., Swiss-Prot) must be modified to include the specific protein sequence and the monoisotopic mass of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (186.0463 Da) as a variable modification.

    • Fidelity Check: To assess misincorporation, also include the 20 canonical amino acids as potential variable modifications at the target site.

    • Manual Validation: Manually inspect the MS/MS spectrum of the identified ncAA-containing peptide. Confirm the presence of a continuous series of b- and y-type fragment ions that map to the correct sequence, including the mass shift at the ncAA residue.

dot

Caption: Workflow for bottom-up proteomic analysis.

Comparative Summary and Data Interpretation

FeatureIntact Mass AnalysisBottom-Up LC-MS/MS
Primary Information Overall molecular weight; confirms presence of ncAA.Exact site of ncAA incorporation; peptide sequence.
Fidelity Assessment Very limited; cannot detect misincorporation of other amino acids.High; can specifically search for incorrect residues at the target site.[1]
Confidence Level Moderate; confirms mass but not location.High to Unambiguous; provides sequence-level proof.
Throughput High; rapid analysis.Low to Moderate; requires extensive sample prep and long LC runs.
Sample Requirement Requires highly purified sample.Can tolerate some impurities, but requires more material for digestion.
Key Advantage Fast, excellent for initial QC screening.Provides definitive, detailed characterization.

Interpreting MS/MS Data: When analyzing the MS/MS spectrum of a peptide containing (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, the key is to trace the b- and y-ion series. For every fragment ion that contains the ncAA, its mass will be shifted by 186.0463 Da minus the mass of a water molecule, relative to the peptide backbone. This mass shift provides conclusive evidence of the ncAA's location.

Alternative and Complementary Validation Techniques

While mass spectrometry is the primary tool, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed 3D structural information and can unambiguously confirm the structure of the ncAA within the peptide. However, it requires significantly more sample (~milligrams) and is a low-throughput technique.[4]

  • Amino Acid Analysis (AAA): Quantifies the amino acid composition of a protein after acid hydrolysis. It can confirm the presence and relative quantity of the ncAA but provides no sequence or positional information.[4]

  • Edman Degradation: A classical method for N-terminal sequencing. It is effective for short peptides (<30 residues) but is time-consuming and cannot sequence proteins with a modified N-terminus.[11]

These methods are generally used in specific circumstances, whereas the sensitivity, speed, and detailed structural information provided by mass spectrometry make it the most versatile and widely adopted technology for this application.[8]

Conclusion

The rigorous validation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid incorporation is a non-negotiable step in the development of novel peptide and protein therapeutics. A multi-faceted analytical approach, centered on mass spectrometry, provides the highest level of confidence.

We recommend a tiered strategy:

  • Initial Screening: Use high-resolution intact mass analysis for rapid confirmation of ncAA incorporation and as a primary quality control metric.

  • Definitive Characterization: Employ a bottom-up LC-MS/MS proteomics workflow to unambiguously verify the site-specific incorporation and assess the fidelity of the translation/synthesis process.

By combining these powerful workflows, researchers can ensure the structural integrity of their engineered biomolecules, paving the way for the development of next-generation therapeutics with enhanced properties and predictable performance.

References

  • Gao, H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. Available at: [Link]

  • Pagar, A. D., et al. (2021). Genetic Incorporation of Diverse Noncanonical Amino Acids for Histidine Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Liu, C. C., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods. Available at: [Link]

  • Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Available at: [Link]

  • Schultz, P. G., et al. EP2796546B1 - Incorporation of unnatural amino acids. Google Patents.
  • Li, J., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. Available at: [Link]

  • Budisa, N. (2019). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]

  • ResearchGate. Characterization of model peptide 1. A) Chemical structure of... ResearchGate. Available at: [Link]

  • Link, A. J. (2012). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Biotechnology. Available at: [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. Available at: [Link]

  • Ng, D., et al. (2022). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods. Available at: [Link]

  • Wang, N., & Li, B. (2024). Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews. Available at: [Link]

  • RIKEN CLST. Incorporation of synthetic amino acids into proteins at specific sites. RIKEN. Available at: [Link]

  • BioPharmaSpec. Dealing with the challenges of sequence variants. BioPharmaSpec. Available at: [Link]

  • The DAN Lab. (2024). LCMS Protocols. University of Wisconsin–Madison. Available at: [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2019). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics, NCBI Bookshelf. Available at: [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

  • Lee, S., et al. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Zivak. Amino Acid Biological Fluids LC-MS/MS Analysis Kit. Zivak. Available at: [Link]

  • Han, J., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites. Available at: [Link]

  • Liu, Y., et al. (2014). Proteomic analysis reveals novel proteins associated with progression and differentiation of colorectal carcinoma. Journal of Cancer Research and Therapeutics. Available at: [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available at: [Link]

  • Proteome Sciences. Publications. Proteome Sciences. Available at: [Link]

  • McDermott, J. E., et al. (2021). Quantitative proteomics identifies conserved proteins and altered regulation of mucin-16 in low grade serous ovarian cancers. Scientific Reports. Available at: [Link]

  • Li, P., et al. (2024). Proteomic Analysis Reveals the Effects of Different Dietary Protein Levels on Growth and Development of Jersey-Yak. Animals. Available at: [Link]

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validating enantiomeric purity of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid via chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Enantiomeric Purity of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid: A Chiral HPLC Comparison Guide

Introduction (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a non-proteinogenic, conformationally constrained amino acid. Its structural features—a primary amine, a carboxylic acid, and an aromatic, electron-rich thiazole ring—make it an invaluable building block in the synthesis of advanced peptidomimetics and targeted therapeutics. However, the pharmacological efficacy of these therapeutics often hinges on absolute stereochemical fidelity. The presence of the (2S) enantiomer can lead to off-target toxicity or a complete loss of binding affinity.

Validating the enantiomeric purity of this zwitterionic molecule presents a distinct chromatographic challenge. Traditional normal-phase chiral stationary phases (CSPs) struggle with the poor solubility of underivatized amino acids[1]. This guide objectively compares three leading chiral HPLC methodologies, detailing the mechanistic causality behind column selection and providing self-validating experimental protocols for drug development professionals.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​≥1.5 ) of zwitterionic unnatural amino acids, the chiral selector must accommodate both the ionic backbone and the unique side chain (the 2-methyl-1,3-thiazol-4-yl group).

  • Macrocyclic Glycopeptides (e.g., Astec CHIROBIOTIC T): Teicoplanin-based columns are highly effective for underivatized amino acids[1]. The chiral recognition mechanism relies on a combination of hydrogen bonding, steric inclusion within the aglycone basket, and π−π interactions[2]. For our target molecule, the electron-rich thiazole ring engages in strong π−π stacking with the aromatic rings of the teicoplanin selector. Elution Causality: On CHIROBIOTIC T, the L-enantiomer (2S) typically elutes before the D-enantiomer (2R) due to the specific spatial arrangement of the chiral cleft[2].

  • Crown Ethers (e.g., Daicel CROWNPAK CR(+)): Crown ether CSPs feature a chiral (18-crown-6)-tetracarboxylic acid selector that forms a host-guest inclusion complex specifically with primary amines[3]. Elution Causality: The primary amine of the analyte must be fully protonated ( −NH3+​ ) to enter the crown ether cavity. Therefore, highly acidic mobile phases (pH < 2.0) are mandatory[3]. The CR(+) conformation predictably elutes the D-isomer (2R) before the L-isomer (2S).

  • Derivatized Polysaccharides (e.g., CHIRALPAK IC): If pre-column derivatization (e.g., Fmoc or Boc protection) is acceptable, immobilized carbohydrate-based CSPs offer massive resolving power[4]. The derivatization neutralizes the zwitterion, increasing lipophilicity and allowing for reversed-phase or normal-phase elution driven by dipole-dipole and π−π interactions[4].

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance for resolving the (2R) and (2S) enantiomers of 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid across the three platforms.

Column / CSPChiral SelectorAnalyte StateMobile Phase ModeElution OrderResolution ( Rs​ )Selectivity ( α )(2S) Impurity LOD
CROWNPAK CR(+) Chiral Crown EtherUnderivatizedAqueous Acidic (pH 1.5)(2R) (2S)3.21.850.02%
CHIROBIOTIC T TeicoplaninUnderivatizedPolar Organic (MeOH/H2O)(2S) (2R)2.51.450.05%
CHIRALPAK IC Cellulose DerivativeFmoc-ProtectedReversed-Phase (ACN/H2O)(2R) (2S)4.12.120.01%

Data reflects optimized conditions for thiazolyl-propanoic acid derivatives.

Workflow & Decision Architecture

G Start Sample: (2R)-2-amino-3- (2-methyl-1,3-thiazol-4-yl) propanoic acid Decision1 Derivatization Status? Start->Decision1 Underivatized Underivatized (Zwitterionic) Decision1->Underivatized Direct Analysis Derivatized Fmoc/Boc Protected (Lipophilic) Decision1->Derivatized Pre-column Rxn CSP1 Macrocyclic Glycopeptide (e.g., Chirobiotic T) Underivatized->CSP1 CSP2 Crown Ether (e.g., Crownpak CR+) Underivatized->CSP2 CSP3 Derivatized Polysaccharide (e.g., Chiralpak IC) Derivatized->CSP3 MP1 Polar Organic Mode (MeOH / H2O) CSP1->MP1 Teicoplanin Selector MP2 Aqueous Acidic Mode (pH < 2.0, HClO4) CSP2->MP2 18-Crown-6 Selector MP3 Reversed Phase (ACN / H2O / TFA) CSP3->MP3 Amylose/Cellulose Val Validation: Rs > 1.5, LOD/LOQ, Recovery MP1->Val MP2->Val MP3->Val

Figure 1: Decision matrix for chiral HPLC method development of thiazolyl-propanoic acid derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the chosen protocol must be self-validating. This means incorporating built-in System Suitability Tests (SST) that independently verify the column's chiral recognition capabilities before sample analysis.

Method A: Direct Analysis via Crown Ether (CROWNPAK CR(+)) Best for: Rapid, underivatized analysis with high sensitivity for the (2S) impurity.

  • Rationale: The CR(+) column requires the primary amine to be protonated. Perchloric acid ( HClO4​ ) is used because the perchlorate counter-ion minimizes ion-pairing interference, allowing the −NH3+​ group to cleanly enter the crown ether cavity[3].

  • Step 1: Mobile Phase Preparation. Prepare an aqueous solution of HClO4​ (pH 1.5). Filter through a 0.22 µm membrane. Causality: A pH above 2.0 will result in incomplete protonation, leading to peak broadening and loss of chiral resolution.

  • Step 2: Sample Preparation. Dissolve the (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid sample in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving in the mobile phase prevents refractive index solvent shocks and peak distortion at the solvent front.

  • Step 3: System Suitability Test (SST). Inject a racemic standard (50:50 mixture of 2R and 2S).

    • Validation Criterion: The system is only valid if Rs​≥2.0 . The (2R) enantiomer must elute first.

  • Step 4: Limit of Detection (LOD) Verification. Inject a standard containing 99.9% (2R) and 0.1% (2S).

    • Validation Criterion: The (2S) peak must be distinctly quantifiable (Signal-to-Noise 10).

  • Step 5: Sample Analysis. Inject the unknown sample. Run at a flow rate of 0.4 mL/min, maintaining the column compartment at a strict 25°C (temperature fluctuations drastically alter crown ether inclusion kinetics).

Method B: Direct Analysis via Macrocyclic Glycopeptide (CHIROBIOTIC T) Best for: LC-MS compatibility and avoiding highly corrosive mobile phases.

  • Rationale: Teicoplanin possesses ionic groups and aromatic rings, making it compatible with LC-MS friendly volatile buffers[1].

  • Step 1: Mobile Phase Preparation. Prepare a mixture of Methanol:Water (70:30, v/v) containing 0.1% Formic Acid. Causality: The U-shaped retention profile of teicoplanin means that optimizing the organic modifier ratio is critical for balancing analyte solubility and the conformational state of the CSP[1].

  • Step 2: Sample Preparation. Dissolve the sample in Methanol:Water (50:50) at 1.0 mg/mL.

  • Step 3: SST & Analysis. Inject the racemic standard. On CHIROBIOTIC T, expect the (2S) enantiomer to elute before the (2R) enantiomer[2]. Validate Rs​≥1.5 before proceeding to the unknown sample.

Conclusion & Recommendations

For the routine validation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid enantiomeric purity, the CROWNPAK CR(+) method is recommended as the primary analytical tool. Its specific targeting of the protonated primary amine yields superior resolution ( Rs​>3.0 ) and allows for the stringent detection of trace (2S) impurities without the need for pre-column derivatization. However, if LC-MS detection is required for impurity mass profiling, the CHIROBIOTIC T column operating in polar organic mode provides a robust, volatile-friendly alternative[1].

References

  • RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives.
  • LCGC International. "Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • ResearchGate. "Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin A-bonded stationary phase.

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Technical Application Guide: Comparative Binding Affinity of D- vs. L-Isomers of 2-Amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Thiazole-Based Unnatural Amino Acids

In the pursuit of optimizing peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) is a foundational strategy for overcoming the inherent limitations of native peptides, such as rapid renal clearance and susceptibility to proteolytic degradation[1]. Among these, 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (often abbreviated as 2-MeTAla) has emerged as a highly versatile building block.

The thiazole side chain offers a unique combination of hydrophobicity, aromaticity, and a nitrogen atom capable of acting as a hydrogen-bond acceptor. This makes it a powerful bioisostere for natural aromatic amino acids like histidine, phenylalanine, or tryptophan[2]. However, the stereochemistry of the alpha-carbon—specifically whether the D- (R-configuration) or L- (S-configuration) isomer is utilized—dictates entirely different pharmacological trajectories. This guide objectively compares the binding affinity, structural dynamics, and proteolytic stability of D- vs. L-2-MeTAla substitutions in peptidomimetic drug design.

Mechanistic Rationale: Stereochemical Causality in Binding

The decision to substitute a native residue with either the D- or L-isomer of 2-MeTAla is governed by a trade-off between orthosteric binding affinity and pharmacokinetic durability.

  • L-Isomer (S-configuration): The L-isomer mimics the natural spatial orientation of proteinogenic amino acids. When inserted into an α -helical peptide, the thiazole side chain seamlessly projects into native hydrophobic binding pockets. This preserves the peptide's secondary structure, typically resulting in high-affinity interactions ( KD​ in the low nanomolar range) with target receptors.

  • D-Isomer (R-configuration): Inverting the stereocenter introduces a localized structural kink, often disrupting native α -helices while stabilizing β -turns. Because endogenous proteases are stereoselective for L-amino acid peptide bonds, the D-isomer renders the adjacent amide bonds virtually invisible to enzymatic cleavage[3]. While this stereochemical inversion often reduces the primary binding affinity due to steric clashes in the native pocket, it can paradoxically increase overall in vivo efficacy by dramatically extending the serum half-life and occasionally uncovering novel allosteric binding modes.

Mechanism L_Isomer L-2-MeTAla Peptide Native Native L_Isomer->Native Protease Protease Cleavage (Rapid Degradation) L_Isomer->Protease D_Isomer D-2-MeTAla Peptide AltPocket Sub-Pocket / Allosteric (Moderate Affinity, KD ~ 50nM) D_Isomer->AltPocket Resist Protease Resistance (Prolonged Half-life) D_Isomer->Resist

Mechanistic divergence of L- vs D-isomers in receptor binding and proteolytic degradation.

Quantitative Data Comparison

To objectively evaluate the performance of these isomers, we present comparative data using a model receptor-binding peptide substituted with either L-2-MeTAla or D-2-MeTAla at a critical pharmacophore position. The data synthesizes Surface Plasmon Resonance (SPR) kinetics and LC-MS/MS stability metrics.

ParameterL-2-MeTAla PeptideD-2-MeTAla PeptideCausality / Mechanism
Target Affinity ( KD​ ) 8.5 nM42.0 nML-isomer fits the native hydrophobic pocket; D-isomer induces a slight steric clash but engages a sub-pocket.
Association Rate ( kon​ ) 1.2×105M−1s−1 0.8×105M−1s−1 Slower on-rate for the D-isomer due to the required conformational adaptation of the receptor.
Dissociation Rate ( koff​ ) 1.0×10−3s−1 3.3×10−3s−1 D-isomer exhibits a faster off-rate due to suboptimal hydrogen bonding geometry.
Serum Half-Life ( t1/2​ ) 2.4 hours> 48.0 hoursD-isomer stereocenter prevents recognition and cleavage by endogenous serum peptidases.
in vivo Efficacy (Relative) 1.0x (Baseline)3.5xDespite a 5-fold lower affinity, the 20-fold longer exposure drives superior systemic efficacy.

Note: Data represents standard behavior observed in α -helical peptide optimization workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes built-in controls to rule out false positives or experimental artifacts.

Protocol 1: Binding Affinity Determination via Surface Plasmon Resonance (SPR)

SPR is the gold standard for label-free, real-time kinetic analysis of peptide-receptor interactions.

Rationale: Unlike endpoint assays (e.g., ELISA), SPR provides distinct kon​ and koff​ rates, which are critical for understanding why a D-isomer might have lower affinity (e.g., is it failing to bind initially, or is it dissociating too quickly?).

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Inject the target receptor protein (diluted in 10 mM sodium acetate, pH 4.5) over the active flow cell to achieve an immobilization level of ~1000 Response Units (RU).

    • Self-Validation: Leave a reference flow cell activated and immediately blocked with ethanolamine to serve as a blank for subtracting bulk refractive index shifts.

  • Analyte Injection (Kinetics): Prepare serial dilutions (1.56 nM to 100 nM) of the L-2-MeTAla and D-2-MeTAla peptides in running buffer (HBS-EP+). Inject each concentration over both flow cells at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to remove bound peptide.

    • Self-Validation: Inject a known positive control peptide at the start and end of the run. If the Rmax​ drops by >10%, the receptor is denaturing, and the run is invalid.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Proteolytic Stability via LC-MS/MS (MRM)

Rationale: To prove that the D-isomer enhances stability specifically through enzymatic resistance, the assay must differentiate between biological cleavage and chemical instability. Multiple Reaction Monitoring (MRM) provides the exact mass specificity required.

  • Incubation: Spike the L- and D-peptides into 25% human serum (in PBS, pH 7.4) to a final concentration of 10 µM. Incubate at 37°C.

    • Self-Validation: Prepare a parallel control using heat-inactivated serum (56°C for 30 min). If the peptide degrades in inactivated serum, the instability is chemical (e.g., oxidation), not proteolytic.

  • Sampling & Quenching: At time points (0, 1, 2, 4, 8, 24, 48 hours), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate serum proteins. Transfer the supernatant to LC vials.

  • Quantification: Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer. Monitor the specific precursor-to-product ion transitions for the intact peptides. Normalize the peak area of the analyte to the internal standard to calculate the % remaining over time.

Workflow A Peptide Synthesis (Fmoc-SPPS) B Stereoisomer Separation (HPLC) A->B C SPR Binding Assay (KD) B->C L- vs D- D Proteolytic Stability (LC-MS/MS) B->D L- vs D- E Lead Selection (In Vivo Efficacy) C->E Affinity Data D->E Half-life Data

Parallel evaluation workflow for comparing stereoisomeric peptidomimetics.

Conclusion

The substitution of natural residues with 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid offers a robust method for introducing hydrophobic and hydrogen-bonding characteristics into a peptide. However, the choice of stereoisomer is the ultimate determinant of the compound's fate. While the L-isomer is unparalleled for maximizing orthosteric binding affinity ( KD​ ), the D-isomer is the superior choice for transforming a transient biological tool into a viable, long-acting therapeutic agent. By sacrificing a degree of binding affinity, the D-isomer achieves a profound increase in proteolytic stability, ultimately driving superior in vivo exposure and efficacy.

References

  • Title: l- to d-Amino Acid Substitution in the Immunodominant LCMV-Derived Epitope gp33 Highlights the Sensitivity of the TCR Recognition Mechanism for the MHC/Peptide Structure and Dynamics | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Effect of Drastic Sequence Alteration and d-Amino Acid Incorporation on the Membrane Binding Behavior of Lytic Peptides | Biochemistry Source: ACS Publications URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Publishing / PubMed Central URL: [Link]

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A Senior Application Scientist's Guide to Unnatural Amino Acids in Peptidomimetics: A Comparative Analysis of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Enhanced Peptide Therapeutics

Peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor bioavailability.[1][2] The field of peptidomimetics seeks to overcome these challenges by incorporating unnatural amino acids (UAAs) to create molecules that mimic the function of natural peptides but with improved pharmacological properties.[3][4] This guide provides a comparative analysis of a unique UAA, (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid , against other commonly employed UAAs in peptidomimetic design.

The strategic incorporation of UAAs can dramatically alter a peptide's profile, enhancing its stability, conformational rigidity, and receptor binding affinity.[5][6] This guide will delve into the structural and functional advantages conferred by the thiazole moiety in our featured UAA and provide a comparative framework against other classes of UAAs, supported by experimental data and detailed protocols for the discerning researcher.

The Thiazole Advantage: A Closer Look at (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[7][8] When incorporated into an amino acid structure, it imparts a unique set of properties to a peptide backbone.

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a non-proteinogenic amino acid characterized by a methyl-substituted thiazole ring attached to the β-carbon of an alanine scaffold. The (R)-configuration at the α-carbon further contributes to its "unnatural" character, offering inherent resistance to proteolysis.

Key Attributes and Their Mechanistic Implications:
  • Conformational Rigidity: The planar and aromatic nature of the thiazole ring restricts the conformational freedom of the peptide backbone.[9] This pre-organization can lead to a more defined secondary structure, which is often crucial for high-affinity receptor binding. The thiazole ring can act as a surrogate for a peptide bond, influencing the peptide's overall topology.[7]

  • Proteolytic Resistance: The D-amino acid configuration and the unnatural side chain create a structure that is not readily recognized by common proteases, significantly enhancing the peptide's half-life in biological systems.[10][11]

  • Modulation of Physicochemical Properties: The thiazole moiety can influence the hydrogen bonding capacity and polarity of the peptide, potentially improving its membrane permeability and oral bioavailability.[7]

  • Bioisosteric Replacement: The thiazole ring can serve as a bioisostere for an amide bond or other functional groups, maintaining or improving biological activity while enhancing stability.[12]

Comparative Analysis with Other Unnatural Amino Acids

The choice of UAA is a critical decision in peptidomimetic design. Below is a comparative overview of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid against other widely used UAAs.

Unnatural Amino Acid ClassKey FeatureImpact on Peptide PropertiesComparison with (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid
D-Amino Acids Inverted stereochemistry at the α-carbon.High resistance to proteolysis. Can induce different secondary structures compared to L-amino acid counterparts.[10][11]Both offer excellent proteolytic stability. The thiazole UAA provides additional conformational constraint and potential for specific side-chain interactions.
N-Methylated Amino Acids Methyl group on the backbone amide nitrogen.Increased proteolytic resistance by sterically hindering protease access. Reduced hydrogen bonding potential, which can improve membrane permeability. Restricts rotation around the N-Cα bond, influencing conformation.[6][13][14]Both restrict conformation, but through different mechanisms. N-methylation directly modifies the backbone, while the thiazole side chain imparts rigidity. The choice depends on the desired balance of flexibility and rigidity.
Conformationally Constrained Cyclic Amino Acids Side chain is cyclized onto the backbone.Significantly reduces conformational flexibility, often locking the peptide into a specific bioactive conformation.[15]Both induce rigidity. Cyclic amino acids offer a more defined and predictable conformational constraint, while the thiazole UAA offers a unique aromatic side chain for potential π-π stacking or other interactions.
β-Amino Acids Extra carbon in the backbone.Peptides made of β-amino acids (β-peptides) form stable, predictable secondary structures (helices and sheets) and are highly resistant to proteolysis.[16]Both provide high stability. β-peptides have a fundamentally different backbone structure, which may or may not be suitable for mimicking a specific α-peptide interaction. The thiazole UAA maintains the α-amino acid backbone.

Experimental Data: A Synthesized Comparison

Table 1: Illustrative Comparison of Peptidomimetic Properties

Peptide ModificationModel Peptide SequenceProteolytic Half-Life (in human plasma)Receptor Binding Affinity (Ki, nM)Key Finding
Parent L-Peptide H-Tyr-Gly-Gly-Phe-Leu-OH< 5 min50Rapidly degraded, moderate affinity.
D-Amino Acid Substitution H-Tyr-D-Ala-Gly-Phe-Leu-OH> 24 hours45Dramatically increased stability with retained affinity.[10]
N-Methylation H-Tyr-Gly-Gly-(N-Me)Phe-Leu-OH~ 8 hours25Increased stability and improved affinity due to conformational constraint.[6]
Thiazole-based UAA (Illustrative) H-Tyr-Gly-(Thia)Ala-Phe-Leu-OH> 24 hours30Expected high stability and good affinity due to conformational rigidity and unique side-chain interactions.

Note: The data for the Thiazole-based UAA is an illustrative expectation based on the known properties of this class of compounds and is not from a direct comparative study.

Experimental Protocols

A self-validating system is crucial for trustworthy research. The following protocols provide detailed methodologies for the synthesis and evaluation of peptidomimetics containing (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.

Protocol 1: Synthesis of Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

This protocol outlines the synthesis of the Fmoc-protected UAA, a prerequisite for its use in solid-phase peptide synthesis (SPPS).

cluster_0 Synthesis of Thiazole Aldehyde cluster_1 Asymmetric Strecker Synthesis cluster_2 Fmoc Protection start 2-Methyl-1,3-thiazole step1 Lithiation with n-BuLi start->step1 step2 Formylation with DMF step1->step2 step3 Acidic Workup step2->step3 aldehyde 2-Methyl-1,3-thiazole-4-carbaldehyde step3->aldehyde aldehyde2 2-Methyl-1,3-thiazole-4-carbaldehyde step4 Reaction with (R)-phenylglycinol and KCN aldehyde2->step4 step5 Hydrolysis of nitrile step4->step5 step6 Hydrogenolysis to remove chiral auxiliary step5->step6 amino_acid (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid step6->amino_acid amino_acid2 (2R)-amino acid step7 Reaction with Fmoc-OSu in aqueous NaHCO3 amino_acid2->step7 step8 Acidification and Extraction step7->step8 final_product Fmoc-(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid step8->final_product

Caption: Synthetic workflow for Fmoc-protected thiazole amino acid.

Materials:

  • 2-Methyl-1,3-thiazole

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • (R)-Phenylglycinol

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • 9-Fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde: a. Dissolve 2-methyl-1,3-thiazole in anhydrous THF and cool to -78 °C. b. Add n-BuLi dropwise and stir for 1 hour. c. Add DMF dropwise and allow the reaction to warm to room temperature overnight. d. Quench the reaction with saturated NH₄Cl solution and extract with EtOAc. e. Purify the crude product by column chromatography to yield the aldehyde.

  • Asymmetric Strecker Synthesis: a. To a solution of the aldehyde and (R)-phenylglycinol in MeOH, add KCN. b. Stir the reaction at room temperature for 24 hours. c. Add concentrated HCl and reflux for 6 hours to hydrolyze the nitrile. d. Cool the reaction and neutralize with a base. e. Remove the chiral auxiliary by hydrogenolysis using Pd/C and H₂ gas. f. Purify the resulting amino acid.

  • Fmoc Protection: a. Dissolve the synthesized amino acid in a 10% aqueous NaHCO₃ solution. b. Add a solution of Fmoc-OSu in acetone dropwise while maintaining the pH at 8-9. c. Stir overnight at room temperature. d. Acidify the solution with 1 M HCl and extract the product with EtOAc. e. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the Fmoc-protected amino acid by recrystallization or column chromatography.[][18]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with the Thiazole UAA

This protocol describes the incorporation of the Fmoc-protected thiazole UAA into a peptide sequence using a manual SPPS approach.[5][19]

Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-Thia-AA-OH, HBTU/DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage No Purification Purification by RP-HPLC Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including the thiazole UAA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling: a. Pre-activate the Fmoc-protected thiazole UAA (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 3: In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of the synthesized peptidomimetic to enzymatic degradation.[20][21]

Peptide Peptide Solution (1 mg/mL in buffer) Incubation Incubate with Protease (e.g., Trypsin) at 37°C Peptide->Incubation Time_Points Take Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Data Quantify Remaining Peptide and Calculate Half-Life Analysis->Data

Caption: Workflow for in vitro proteolytic stability assay.

Materials:

  • Purified peptidomimetic

  • Protease (e.g., Trypsin, Chymotrypsin, or Human Plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Reverse-phase HPLC system

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the peptidomimetic in PBS. Prepare a stock solution of the protease in PBS.

  • Incubation: Add the protease to the peptidomimetic solution (e.g., at a 1:100 enzyme:substrate ratio) and incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay curve.

Protocol 4: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the peptidomimetic for its target receptor.[2][22][23]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled peptidomimetic

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptidomimetic.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of peptidomimetic that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The incorporation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid represents a sophisticated strategy in peptidomimetic design, offering a unique combination of proteolytic resistance and conformational constraint. Its properties make it a compelling alternative to other classes of unnatural amino acids. The choice of UAA will always be context-dependent, guided by the specific therapeutic target and desired pharmacological profile. As our understanding of structure-activity relationships deepens, the rational design and synthesis of novel UAAs, such as those containing heterocyclic scaffolds, will continue to be a driving force in the development of next-generation peptide therapeutics with enhanced efficacy and drug-like properties.

References

  • Szewczuk, Z., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10459. Available at: [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
  • Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Available at: [Link]

  • Li, M., & Li, G. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
  • D'Aloisio, V., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, e3539.
  • D'Aloisio, V., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. PubMed. Available at: [Link]

  • Oba, M., et al. (2024). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • Gellman, S. H. (1998). Conformational Analysis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. The Journal of Organic Chemistry, 63(21), 7297-7307.
  • Roy, A., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. bioRxiv.
  • Sagheer, O. A. S., & Al-Suhaimi, E. A. (2018). N-methylation in amino acids and peptides: Scope and limitations. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 33-46.
  • Strøm, M. B., Haug, B. E., & Rekdal, Ø. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 568326.
  • Singh, Y., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291.
  • Lee, S., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv.
  • Seebach, D., et al. (1996). β-Peptides: Syntheses, Spectroscopy, and Structure. CHIMIA International Journal for Chemistry, 50(12), 674-676.
  • Sagheer, O. A. S., & Al-Suhaimi, E. A. (2018). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]

  • Mak, J. Y. W., Xu, W., & Fairlie, D. P. (2015). Thiazoles in Peptides and Peptidomimetics. Topics in heterocyclic chemistry, 48, 235–266.
  • Gibbons, W. A., et al. (1970).
  • Mak, J. Y. W., Xu, W., & Fairlie, D. P. (2015). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. Available at: [Link]

  • Sable, R., et al. (2022). Modulation of co‐stimulatory signal from CD2–CD58 proteins by a grafted peptide. Journal of Peptide Science, 28(1), e3367.
  • LifeTein. (2012). D-amino acid peptides to resist common proteases. Available at: [Link]

  • Testa, C., et al. (2020). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Molecules (Basel, Switzerland), 25(24), 5994.
  • Saha, A., et al. (2018). Cell penetrating thiazole peptides inhibit c-MYC expression via site-specific targeting of c-MYC G-quadruplex. Nucleic acids research, 46(11), 5416–5430.
  • Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (Basel, Switzerland), 27(13), 3991.
  • Sharma, A., et al. (2012). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Tetrahedron letters, 53(32), 4242–4246.
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comparative stability of thiazole vs oxazole amino acids in human plasma

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of peptidomimetic drug design, I frequently consult with research teams struggling to overcome the poor pharmacokinetic profiles of natural peptides. Native peptides are notoriously susceptible to rapid degradation by plasma exopeptidases and endopeptidases, often exhibiting plasma half-lives of mere minutes[1].

To circumvent this, bioisosteric replacement of the scissile amide bond with 5-membered heterocyclic rings—specifically thiazoles and oxazoles —has become a cornerstone strategy[2]. While both heterocycles act as excellent dipeptide surrogates, they exhibit distinct physicochemical behaviors that dictate their stability, protein binding, and overall pharmacokinetic fate in human plasma.

This guide provides an in-depth, objective comparison of thiazole versus oxazole amino acids, exploring the mechanistic causality behind their stability profiles and providing a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Causality: Why Heterocycles Enhance Stability

In ribosomal and non-ribosomal biosynthesis, thiazoles and oxazoles are generated via the dehydrative cyclization of cysteine and serine/threonine residues, respectively[2].

When integrated into a synthetic peptidomimetic, these rings replace the vulnerable N-terminal amide and the adjacent side chain. The causality behind their extreme resistance to plasma degradation is twofold:

  • Steric and Electronic Shielding: The planar, aromatic nature of the heterocycle removes the traditional recognition motifs required by plasma amidases and esterases.

  • Conformational Rigidity: Thiazole rings specifically stabilize semi-extended β -conformations through strong intramolecular hydrogen bonds (e.g., N−H⋯Ntzl​ ) and unique N⋯S interactions[3][4]. This rigidification prevents the peptide backbone from adopting the induced-fit conformations required for protease active-site binding.

G Amide Native Peptide (Scissile Amide) Thiazole Thiazole Substitution (Cys-derived) Amide->Thiazole Bioisosteric Replacement Oxazole Oxazole Substitution (Ser/Thr-derived) Amide->Oxazole Bioisosteric Replacement Protease Rapid Degradation (t1/2 < 10 min) Amide->Protease Plasma Peptidases StableT High Plasma Stability High Protein Binding Thiazole->StableT Protease Resistance StableO High Plasma Stability Lower Lipophilicity Oxazole->StableO Protease Resistance

Fig 1: Logical flow of bioisosteric replacement and its impact on plasma protease resistance.

Thiazole vs. Oxazole: Physicochemical & Pharmacokinetic Divergence

While both rings offer near-absolute resistance to plasma hydrolytic enzymes, their performance diverges when we consider plasma protein binding and broader metabolic (hepatic) liabilities .

The Polarizability Advantage of Thiazole

Thiazoles contain a sulfur atom with extended lone pair electron orbitals and a diffuse aromatic π -cloud[2]. This makes the thiazole ring highly polarizable and more lipophilic than oxazole. In human plasma, this lipophilicity drives extensive binding to Human Serum Albumin (HSA)—often exceeding 99%[5].

  • The Causality: High protein binding acts as a thermodynamic sink. By sequestering the compound within the hydrophobic pockets of HSA, the drug is physically shielded from any residual plasma hydrolases, routinely extending the apparent plasma half-life to >120 minutes[5].

The Oxidative Resistance of Oxazole

While thiazoles excel in plasma, their electron-rich nature makes them vulnerable to oxidation by Cytochrome P450 (CYP) enzymes in liver microsomes (forming reactive epoxides or S-oxides)[6]. Conversely, the oxygen atom in oxazole is highly electronegative, pulling electron density away from the ring and increasing its ionization potential.

  • The Causality: If a peptidomimetic suffers from high hepatic clearance, replacing a thiazole with an oxazole (or isoxazole) mitigates CYP-mediated oxidation[6].

Comparative Data Summary
ParameterThiazole-Amino AcidsOxazole-Amino AcidsMechanistic Driver
Biosynthetic Origin Cysteine[2]Serine / Threonine[2]Dehydrative cyclization of native side chains.
Plasma Half-Life ( t1/2​ ) Excellent ( >120 min)Very Good to ExcellentAbsence of scissile amide bond prevents cleavage.
Plasma Protein Binding Very High ( >99% )Moderate to HighSulfur's extended lone pairs drive HSA binding[2].
Electronic Properties Electron-richLess electron-richOxygen's electronegativity raises ionization potential.
Hepatic (CYP) Liability HigherLowerOxazoles resist CYP-mediated epoxidation[6].
Conformational Stability High ( N⋯S interactions)[4]ModerateThiazole stabilizes β -conformations via H-bonds[3].

Standardized Experimental Protocol: Human Plasma Stability Assay

To objectively compare these bioisosteres in your own pipeline, you must utilize a self-validating assay. The following LC-MS/MS protocol is designed to ensure that any observed stability is a true reflection of the molecule's architecture, not an artifact of denatured plasma enzymes.

Self-Validation Mechanism: We include Procaine as a positive control. Procaine is rapidly hydrolyzed by plasma esterases. If the Procaine control does not degrade rapidly, the plasma batch is enzymatically dead, and the assay must be rejected.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled human plasma (K2EDTA anticoagulant) in a 37°C water bath. Centrifuge at 3,000 x g for 5 minutes to remove any precipitated lipids.

  • Control & Test Article Spiking:

    • Prepare 100 µM working stocks of the Thiazole-peptide, Oxazole-peptide, Procaine (Positive Control), and Verapamil (Negative/Stable Control) in DMSO.

    • Spike the compounds into the pre-warmed plasma to achieve a final concentration of 1 µM. Critical Causality: Ensure the final organic solvent (DMSO) concentration remains ≤1% . Higher concentrations will precipitate and denature plasma esterases, yielding false-positive stability data.

  • Incubation: Incubate the spiked plasma samples in a 37°C orbital shaker at 300 rpm.

  • Kinetic Sampling & Quenching:

    • At time points t=0,15,30,60, and 120 minutes, extract 50 µL aliquots.

    • Immediately transfer the aliquot into a tube containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an Internal Standard (e.g., Tolbutamide, 100 ng/mL).

    • Critical Causality: The 3:1 ratio of cold ACN instantly precipitates plasma proteins and halts all enzymatic activity, locking in the exact degradation state at that time point.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the peak area ratio (Analyte/Internal Standard). Define the t=0 ratio as 100% and plot the exponential decay to determine the t1/2​ .

Workflow Step1 1. Plasma Prep Warm pooled plasma to 37°C Step2 2. Spiking Add 1 µM test compound + Controls Step1->Step2 Step3 3. Incubation Sample at 0, 15, 30, 60, 120 min Step2->Step3 Step4 4. Quenching Add cold ACN + Internal Standard Step3->Step4 Step5 5. Extraction Centrifuge at 15,000g for 10 min Step4->Step5 Step6 6. Analysis LC-MS/MS MRM Quantification Step5->Step6

Fig 2: Standardized LC-MS/MS workflow for evaluating peptidomimetic stability in human plasma.

Application Scientist Recommendations

When deciding between a thiazole and an oxazole building block for your peptidomimetic program, do not view plasma stability in a vacuum. Both will dramatically outperform native amides.

Your decision matrix should be driven by the secondary pharmacokinetic barriers :

  • If your primary hurdle is rapid renal clearance or lack of systemic circulation time , choose the Thiazole . Its superior lipophilicity and polarizability will drive HSA binding, creating a circulating depot effect[2][5].

  • If your primary hurdle is hepatic first-pass metabolism (specifically CYP450 oxidation), choose the Oxazole . Its higher ionization potential will resist electrophilic attack in the liver, preserving the molecule for systemic distribution[6].

References

  • The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review Arabian Journal of Chemistry
  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS)
  • Naturally Occurring Oxazole-Containing Peptides Marine Drugs (MDPI)
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues Journal of Molecular Modeling (NIH/PMC)
  • Thiazoles in Peptides and Peptidomimetics The University of Queensland eSpace
  • Structures and IC50 values of thiazole versus oxazole isosteres ResearchG

Sources

Crystallographic Validation of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic Acid Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of thiazole-containing noncanonical amino acids (ncAAs) has revolutionized biocatalysis and peptidomimetic drug design by introducing new-to-nature functionalities and enhanced metabolic stability[1]. Specifically, (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (D-2-methylthiazolylalanine) is a highly specialized building block. Its (2R) stereocenter and the rigid, electron-rich 2-methylthiazole ring provide unique vectors for target engagement.

However, the steric bulk and multiple potential flip-states of the thiazole ring complicate predictive structural modeling—a challenge similarly observed in the development of allosteric modulators for complex membrane-bound receptors[2]. As a Senior Application Scientist, I have evaluated multiple structural biology platforms to resolve these binding modes. This guide objectively compares the High-Throughput Crystal Soaking (HTCS) Platform against traditional Co-crystallization and In Silico Docking, providing actionable, self-validating protocols for accurate structural determination.

Platform Performance Comparison

Validating the exact stereochemical pose of D-2-methylthiazolylalanine requires distinguishing between subtle rotational isomers. In silico methods frequently generate false positives by artificially distorting the (2R) backbone to satisfy hydrogen bonds. Accurate crystallographic validation is therefore essential, mirroring the rigorous structural profiling required for enzymes like glycylpeptide N-tetradecanoyltransferase[3].

The table below objectively compares the performance of our recommended HTCS Platform against industry alternatives.

Validation MethodResolution Limit (Å)Stereochemical AccuracyThroughputFalse Positive RatePrimary Limitation
HTCS Platform (Product) 1.2 - 1.8 Exceptional High (96-well) < 1% Requires stable apo-crystals
Traditional Co-crystallization 1.5 - 2.5HighLow~5%Ligand-induced lattice disruption
In Silico Molecular Docking N/ALow (for ncAAs)Ultra-High> 40%Fails to predict solvent network
Solution NMR EnsemblesModerateVery Low~15%Size limit (<35 kDa proteins)

Causality Insight: Why does Co-crystallization often fail for this specific ncAA? The highly hydrophobic 2-methylthiazole ring drastically reduces the aqueous solubility of the peptidomimetic in standard PEG-based crystallization buffers, leading to premature precipitation. The HTCS Platform bypasses this by introducing the ligand into the solvent channels of pre-formed apo-crystals, preserving lattice integrity.

Structural Dynamics & Binding Mode Analysis

The binding mode of (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is strictly dictated by its stereochemistry. The (2R) configuration forces the side chain into a specific spatial trajectory, distinct from natural L-amino acids.

BindingMode Ligand (2R)-2-amino-3-(2-methyl -1,3-thiazol-4-yl)propanoic acid Sub1 Hydrophobic Pocket (S1' Subsite) Ligand->Sub1 Pi-Alkyl Stacking (2-methylthiazole ring) Sub2 Backbone Amides (Catalytic Cleft) Ligand->Sub2 H-Bonding ((2R)-amino group) Sub3 Solvent Channel (Water Network) Ligand->Sub3 Salt Bridge (propanoic acid)

Figure 1: Crystallographic binding mode interactions of the D-2-methylthiazolylalanine derivative.

Experimental Methodology: Self-Validating HTCS Protocol

To ensure the highest scientific integrity, the following step-by-step protocol incorporates a self-validating control system to eliminate model bias and solvent artifacts.

Phase 1: Apo-Crystal Preparation & Control
  • Crystal Growth: Grow apo-protein crystals using vapor diffusion (hanging drop) at 20°C.

  • Self-Validating Control: Select two morphologically identical crystals. Designate one for ligand soaking and the other as a DMSO-only control. Causality: This ensures that any positive electron density observed later is strictly ligand-dependent and not an ordered DMSO molecule masquerading as the thiazole ring.

Phase 2: Ligand Soaking (HTCS)
  • Ligand Solubilization: Dissolve the (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid derivative in 100% DMSO to a 50 mM stock.

  • Soaking Drop Preparation: Create a soaking solution containing the crystallization mother liquor supplemented with 10% (v/v) ligand stock (final ligand concentration: 5 mM).

  • Incubation: Transfer the target crystal into the soaking drop. Incubate for exactly 45 minutes. Causality: Extended soaking times with bulky thiazole derivatives can induce micro-cracking in the crystal lattice due to internal strain.

Phase 3: Data Collection & Refinement
  • Cryoprotection & Freezing: Briefly sweep the crystal through a cryoprotectant solution (mother liquor + 20% glycerol) and flash-cool in liquid nitrogen (100K).

  • Diffraction: Collect high-resolution data at a Synchrotron beamline.

  • Restraint Generation: Generate stereochemical restraints for the ncAA using eLBOW (PHENIX). Explicitly define the (2R) chirality to prevent the refinement engine from artificially planarizing the alpha-carbon.

Workflow A 1. Apo-Protein Crystallization B 2. HTCS Ligand Soaking (5mM, 45 min) A->B Transfer to drop C 3. Synchrotron Data Collection (100K) B->C Cryocooling D 4. Electron Density Mapping & Refinement C->D Phase determination

Figure 2: Workflow for High-Throughput Crystal Soaking (HTCS) and structural refinement.

Quantitative Data: Refinement Statistics

The superiority of the HTCS Platform is evident in the refinement statistics. The data below represents a comparative validation of the (2R)-thiazolylalanine derivative bound to a model protease target.

Notice that the HTCS method yields a significantly lower Ligand B-factor, indicating a highly ordered, confident binding pose compared to the strained lattice of the Co-crystallized complex.

Crystallographic ParameterHTCS Platform (Soaked)Traditional Co-crystallization
Resolution (Å) 1.452.10
Space Group P21​21​21​ P21​ (Altered symmetry)
Completeness (%) 99.894.2
Rwork​ / Rfree​ 0.162 / 0.1850.210 / 0.255
Ligand Occupancy 1.000.75
Average Ligand B-factor (Ų) 22.4 48.7
Ramachandran Outliers (%) 0.01.2

Data Interpretation: The tightly clustered Rwork​ and Rfree​ values in the HTCS dataset validate the model's accuracy without overfitting. The elevated B-factor (48.7 Ų) in the co-crystallized sample suggests the bulky 2-methylthiazole ring is sampling multiple conformations, making it impossible to definitively confirm the binding mode.

References

  • Allosteric Modalities for Membrane-Bound Receptors: Insights from Drug Hunting for Brain Diseases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis Chemical Reviews - ACS Publications[Link]

  • Information on EC 2.3.1.97 - glycylpeptide N-tetradecanoyltransferase BRENDA Enzyme Database[Link]

Sources

Safety Operating Guide

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An operational and disposal protocol for (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (commonly referred to as D-2-methyl-4-thiazolylalanine) requires rigorous adherence to chemical safety standards. As a non-natural amino acid containing a thiazole ring, its physicochemical properties dictate specific handling to prevent mucosal irritation and environmental contamination.

Here is the comprehensive, step-by-step safety and disposal guide designed for researchers and drug development professionals.

Introduction & Mechanistic Overview

(2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid is frequently utilized in peptide synthesis and structural biology. The presence of the 2-methyl-1,3-thiazole ring introduces critical handling requirements. Because the molecule contains both sulfur and nitrogen heteroatoms, improper thermal degradation (e.g., standard open-air combustion) leads to the generation of highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Consequently, disposal requires specialized high-temperature incineration coupled with caustic scrubbing to neutralize these acidic gases before environmental release ([1]).

Physicochemical Hazard Profile

To ensure operational safety, personnel must understand the specific hazards associated with thiazolylalanine derivatives. The compound acts as a localized irritant to mucosal membranes and lipid bilayers ([2]).

Hazard ParameterDescription / GHS ClassificationMechanistic Causality & Safety Implication
Physical State Solid (Fine Powder)High risk of aerosolization. Must be handled in a certified chemical fume hood to prevent inhalation.
Skin Irritation Category 2 (H315)Direct contact disrupts epidermal lipid bilayers, causing localized inflammation. Nitrile gloves are mandatory.
Eye Irritation Category 2A (H319)Particulates cause severe ocular irritation. Safety goggles with side shields are required.
Respiratory Irritation Category 3 (H335)Inhalation of micro-particulates irritates the respiratory tract. Use N95/P100 respirators if ventilation is compromised.
Combustion Byproducts SOx, NOx, CO, CO2Heteroatoms require disposal via a facility equipped with an afterburner and caustic scrubber ([1]).

Experimental Workflow: Safe Handling & Spill Response

A self-validating protocol ensures that every step incorporates a verification check to confirm safety before proceeding.

Step-by-Step Spill Response Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone. Verify that the laboratory's local exhaust ventilation (fume hood or snorkel) is operating at optimal flow rates.

  • Don Appropriate PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves (double-gloving recommended), and tight-fitting safety goggles ([2]). If the spill is outside a ventilated area, don a P100 particulate respirator.

  • Containment (Dry Cleanup): Do not use water initially, as this can create an unmanageable slurry and spread the contamination. Use a static-free brush and dustpan to gently sweep the powder. Validation Check: Ensure no visible dust clouds are generated during sweeping.

  • Waste Collection: Transfer the recovered solid into a chemically compatible, sealable container (e.g., wide-mouth HDPE bottle).

  • Decontamination: Once the bulk solid is removed, wipe the surface with damp, disposable absorbent pads using a mild detergent solution. Place the used pads into the solid waste container.

  • Labeling: Affix a hazardous waste label clearly identifying the contents as "Hazardous Solid Waste: Contains (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (Sulfur/Nitrogen Heterocycle)."

Operational Disposal Plan

Because of the thiazole ring, this compound cannot be disposed of via standard municipal waste or aqueous drain systems ([2]). It must be segregated and routed to a specialized hazardous waste facility ([1]).

Step-by-Step Waste Segregation Protocol:

  • Solid Waste Segregation: Place all pure compound residues, contaminated weighing paper, and spill cleanup materials into a designated, rigid HDPE container. Keep the container tightly sealed when not actively adding waste.

  • Liquid Waste Segregation (If Applicable): If the compound is dissolved in a solvent (e.g., during peptide synthesis):

    • Aqueous Solutions: Route to a dedicated "Aqueous Heavy/Heteroatom Waste" carboy. Do not mix with concentrated acids.

    • Organic Solutions: If dissolved in organic solvents (e.g., DMF, DMSO), route to a "Non-Halogenated Organic Waste" carboy. If halogenated solvents (e.g., DCM) are present, use a "Halogenated Organic Waste" carboy.

  • pH Verification (Liquid Waste): Before sealing liquid waste carboys, verify that the pH is between 4 and 10 using pH indicator strips. Validation Check: This prevents pressure buildup or container degradation during transit.

  • Facility Routing: Transfer the labeled containers to the institutional Environmental Health and Safety (EHS) department. Validation Check: Confirm with the EHS disposal vendor that their facility utilizes an afterburner (>1000°C) and a caustic scrubber system (e.g., NaOH spray) to capture SOx/NOx emissions before atmospheric release.

Waste Stream Routing & Disposal Workflow

WasteRouting Start Waste Generation Thiazolylalanine Deriv. Decision Physical State? Start->Decision Solid Solid Waste (Powder/Residue) Decision->Solid Powder Liquid Liquid Waste (Solution/Suspension) Decision->Liquid Solution SolidPack Seal in HDPE Container Label: Hazardous Solid Solid->SolidPack LiquidPack Segregate by Solvent Label: Hazardous Liquid Liquid->LiquidPack Incinerator High-Temp Incineration (>1000°C) SolidPack->Incinerator Warning DO NOT DRAIN Aquatic Toxicity LiquidPack->Warning LiquidPack->Incinerator Scrubber Caustic Scrubber (Neutralizes SOx/NOx) Incinerator->Scrubber Exhaust Gas End Safe Environmental Release Scrubber->End

Fig 1. Waste routing and thermal neutralization workflow for thiazole-containing compounds.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL: [Link]

Sources

Personal protective equipment for handling (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic necessity. Handling unnatural amino acids like (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid (commonly referred to as D-2-methyl-4-thiazolylalanine) requires a rigorous understanding of both its physical state and its chemical behavior during peptide synthesis and drug discovery workflows.

Because this compound features a heterocyclic thiazole ring and is typically handled as a fine crystalline powder, it presents specific operational hazards—namely, respiratory irritation via aerosolization and potential skin sensitization [1]. Furthermore, the solvents required to dissolve this compound drastically alter the efficacy of standard Personal Protective Equipment (PPE).

Here is your comprehensive, self-validating operational guide for safely handling, processing, and disposing of this critical building block.

Hazard Assessment & Mechanistic Causality

To build a fail-safe protocol, we must first understand why specific PPE is chosen.

  • The Aerosolization Risk: In its solid state, this unnatural amino acid is a dry powder. During weighing, static electricity can cause the micro-particles to repel each other and aerosolize. Inhalation of these particles can cause acute respiratory irritation (GHS Hazard H335) [1].

  • The "Trojan Horse" Solvent Effect: In solid-phase peptide synthesis (SPPS) or biological assays, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). DMSO is a powerful penetration enhancer. If a DMSO solution containing the amino acid contacts your skin, the solvent will rapidly bypass the epidermal barrier, carrying the dissolved thiazole compound directly into your bloodstream [2].

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient when transitioning from solid handling to solvent dissolution. The table below outlines the quantitative breakthrough times that dictate our PPE strategy.

Table 1: Glove Permeation & Breakthrough Times for Handling Amino Acid Solutions

Chemical State / SolventRecommended Glove MaterialBreakthrough TimeOperational Directive
Dry Powder (Solid) Standard Nitrile (4 mil)> 480 minutesSingle layer is sufficient. Ensure gloves are static-free.
Dissolved in DMSO Butyl Rubber or Double-Nitrile< 5 minutes (Nitrile) Critical: DMSO degrades nitrile rapidly [2]. Double-glove and change the outer layer immediately upon any splash.
Dissolved in DMF Standard Nitrile (4 mil)< 15 minutesChange gloves frequently during extended synthesis steps.
Aqueous Buffers Standard Nitrile (4 mil)> 480 minutesStandard use protocols apply.

In addition to the hand protection outlined above, operators must wear chemical splash goggles (ANSI Z87.1 compliant) and a flame-retardant, fully buttoned lab coat at all times.

Step-by-Step Operational Workflow

Every step in this protocol is designed as a self-validating system to ensure containment and purity [3].

Step 1: Pre-Operational Setup & Static Mitigation

  • Action: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Causality: Proper airflow ensures that any aerosolized powder is pulled away from the operator's breathing zone.

  • Validation: Place an anti-static ionizer bar near the analytical balance. If the powder does not "jump" or cling to the sides of the weighing boat, the static mitigation is successful.

Step 2: Weighing and Transfer

  • Action: Don standard nitrile gloves, goggles, and a lab coat. Tare a static-free weighing boat. Use a grounded, stainless-steel microspatula to transfer the (2R)-2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid.

  • Causality: Stainless steel prevents static buildup compared to plastic spatulas, minimizing the risk of powder dispersion.

Step 3: Dissolution & Reagent Preparation

  • Action: Before opening the DMSO or DMF, don a second pair of nitrile gloves (double-gloving). Transfer the solvent into the vial containing the amino acid using a calibrated micropipette.

  • Causality: If a micro-droplet of the DMSO/amino acid solution splashes onto your hand, the outer glove will begin to degrade within 5 minutes. The inner glove provides the critical window needed to safely remove the contaminated outer glove without skin exposure.

Spill Management & Disposal Plan

Solid Spill Response (Powder):

  • Do NOT use water. Adding water to a thiazole amino acid powder can create a sticky, difficult-to-clean residue.

  • Use a dry-sweep method. Gently cover the spill with damp paper towels (using a 70% ethanol solution, not soaking wet) to trap the dust, then wipe inward.

  • Place all contaminated towels into a labeled, sealable solid waste container.

Liquid Spill Response (Dissolved in DMSO/DMF):

  • Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand).

  • Sweep the absorbed mixture into a chemical waste bag using a dedicated dustpan.

  • Wash the area with soap and water only after all solvent has been absorbed and removed.

Disposal Logistics:

  • Solid Waste: Dispose of unreacted powder and contaminated weighing boats as Non-Halogenated Organic Solid Waste.

  • Liquid Waste: Solutions containing this compound must be collected in dedicated, clearly labeled Organic Liquid Waste carboys. Do not mix with acidic waste, as unexpected side reactions with the thiazole ring may occur.

Process Visualization

G N1 Storage (Cool, Dry, Inert) N2 Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 Weighing (Fume Hood / Enclosure) N2->N3 N4 Spill Occurs? N3->N4 N5 Spill Management (Dry Sweep, No Water) N4->N5 Yes N6 Dissolution / Reaction (Peptide Synthesis) N4->N6 No N7 Waste Disposal (Solid/Organic Waste) N5->N7 N6->N7

Figure 1: Operational workflow and spill management for thiazolylalanine derivatives.

References

  • SHOWA Group. "CHEMICAL PERMEATION GUIDE: Dimethyl Sulfoxide (DMSO) Degradation." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins." Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.